molecular formula C6H13NO B1594859 (2R,5S)-2,5-dimethylmorpholine CAS No. 1130053-86-9

(2R,5S)-2,5-dimethylmorpholine

Cat. No.: B1594859
CAS No.: 1130053-86-9
M. Wt: 115.17 g/mol
InChI Key: RPSYMAMREDJAES-NTSWFWBYSA-N
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Description

(2R,5S)-2,5-dimethylmorpholine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5S)-2,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSYMAMREDJAES-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348948
Record name (2R,5S)-2,5-dimethylmorpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67804-27-7, 1130053-86-9
Record name Morpholine, 2,5-dimethyl-, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67804-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,5S)-2,5-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of (2R,5S)-2,5-Dimethylmorpholine

[1][2]

Executive Summary

This compound is a chiral, heterocyclic secondary amine increasingly utilized in drug discovery to modulate the physicochemical properties of lead compounds.[1][2] Unlike its achiral or symmetric analogs (e.g., 2,6-dimethylmorpholine), the (2R,5S) isomer introduces a specific vector of chirality that can enhance selectivity against biological targets and improve metabolic stability by blocking metabolic soft spots on the morpholine ring.[1][2]

This guide provides a definitive reference for the physical properties of the (2R,5S) isomer, distinguishing it from its trans-diastereomers and constitutional isomers.[1][2] It further details self-validating experimental protocols for verifying these properties in a pre-clinical setting.

Stereochemical Context & Structure[1][2][3][4][5][6]

Understanding the stereochemistry is a prerequisite for accurate handling.[1][2] The (2R,5S) configuration of 2,5-dimethylmorpholine corresponds to the cis-isomer , where the two methyl groups are oriented on the same face of the average plane of the morpholine ring (typically adopting an axial-equatorial conformation in the chair form to minimize 1,3-diaxial interactions, though less stable than the trans-diequatorial form).[1][2]

  • Isomer: cis-2,5-dimethylmorpholine[1][2][3][4][5]

  • Enantiomer: (2S,5R)-2,5-dimethylmorpholine[1][2][5]

  • Diastereomers: (2R,5R) and (2S,5S) [trans-forms]

Stereochemical Visualization

The synthesis and isolation of the (2R,5S) isomer typically involve asymmetric hydrogenation or chiral resolution.[1][2] The workflow below illustrates the logical separation of isomers.

StereochemistryStartRacemic 2,5-Dimethylmorpholine(Mixture of 4 isomers)Step1Diastereomeric Salt Formation(e.g., with D-Tartaric Acid)Start->Step1 CrystallizationCisCis-Isomers (Racemic)(2R,5S) + (2S,5R)Step1->Cis Supernatant/PrecipitateTransTrans-Isomers (Racemic)(2R,5R) + (2S,5S)Step1->Trans Alternate PhaseResolutionChiral HPLC / SFC ResolutionCis->Resolution Derivatization (Optional)TargetTarget: this compound(>98% ee)Resolution->Target Peak 1 or 2

Figure 1: Logical workflow for the isolation of enantiopure this compound from racemic feedstocks.

Physical Properties Data

The following data aggregates experimental and high-confidence predicted values. Due to the specific optical nature of this isomer, researchers must verify the specific rotation batch-to-batch.[2]

PropertyValue / RangeCondition / Note
Molecular Formula C₆H₁₃NO-
Molecular Weight 115.17 g/mol -
Appearance Clear, colorless liquidStandard Temperature & Pressure
Boiling Point 140 – 150 °CPredicted (Atmospheric Pressure) [1]
Density 0.86 – 0.90 g/cm³@ 20°C [1]
Solubility Miscible in water, MeOH, DCMAminic nitrogen facilitates H-bonding
pKa (Conjugate Acid) 8.8 – 9.1Predicted (Slightly more basic than morpholine due to +I effect of methyls) [2]
LogP 0.30Predicted (Lipophilic shift vs. Morpholine LogP -0.[1][2][6][7]86) [3]
Flash Point ~48 °CFlammable Liquid (Class 3)
Specific Rotation Batch DependentRequires Chiral HPLC/Polarimetry for confirmation

Critical Note: Commercial samples often vary in enantiomeric excess (ee).[1][2] Always determine optical purity prior to use in SAR studies.

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To determine the precise ionization constant of the secondary amine.[1][2]

Methodology:

  • Preparation: Dissolve 10 mg of this compound in 20 mL of degassed 0.1 M KCl (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using NIST standards (pH 4.01, 7.00, 10.01). Slope must be ≥ 98%.[2]

  • Titration: Titrate with 0.1 M HCl standardized solution. Add titrant in 10 µL increments.

  • Validation: Perform a blank titration with 0.1 M KCl.

  • Calculation: Use the Bjerrum plot or Gran plot method to determine the endpoint and pKa.

pKa_WorkflowSampleSample Prep(10mg in KCl)TitrationAuto-Titration(0.1M HCl)Sample->TitrationCalibElectrode Calibration(Slope > 98%)Calib->Titration QC CheckDataFirst Derivative Plot(dpH/dV)Titration->DataResultCalculate pKaData->Result

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Protocol B: LogP Determination (Shake-Flask Method)

Objective: To quantify lipophilicity for ADME prediction.[1][2]

Methodology:

  • System: Octanol-saturated water (OSW) and Water-saturated octanol (WSO).[2]

  • Equilibration: Dissolve compound in WSO. Add equal volume of OSW.

  • Partitioning: Shake for 24 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS.

  • Self-Validation: Mass balance check. The sum of mass in both phases must equal >95% of the initial mass.[1][2]

Applications in Drug Design[1]

The this compound scaffold offers distinct advantages over the unsubstituted morpholine ring:

  • Conformational Lock: The 2,5-substitution pattern restricts the ring flip, potentially locking the molecule in a bioactive conformation.[1][2]

  • Metabolic Stability: Methyl groups at the 2 and 5 positions sterically hinder Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) from accessing the alpha-carbons, a common site of oxidative metabolism [4].[1][2]

  • Solubility/Permeability Balance: The slight increase in LogP (0.3 vs -0.86) improves passive permeability while maintaining high aqueous solubility.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 517880, 2,5-Dimethylmorpholine. Retrieved from [Link]

  • Smith, D. A., & Di, L. (2021).[1][2] Modulating Metabolic Stability through Structural Modification. Journal of Medicinal Chemistry. (Contextual Citation for Mechanism).

(2R,5S)-2,5-Dimethylmorpholine: Structural Elucidation & Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational blueprint for the structural and conformational analysis of (2R,5S)-2,5-dimethylmorpholine , a critical chiral scaffold in modern medicinal chemistry.[1]

Executive Summary

The this compound scaffold is a "privileged structure" in drug discovery, offering a defined vector for substituent placement that differs significantly from its cis-isomer counterparts.[1][2] While the free base exists as a liquid at ambient conditions, definitive structural characterization requires the formation of crystalline salts (typically Hydrochloride or Tosylate).[1] This guide details the conformational dynamics, salt-formation protocols, and crystallographic analysis required to validate this specific stereoisomer.

Conformational Analysis & Stereochemistry
1.1 The Stereochemical Challenge

The (2R,5S) configuration defines a trans-disubstituted morpholine ring.[1][3] Unlike the cis-isomer (where both methyl groups can adopt a thermodynamically favorable diequatorial orientation), the trans-isomer faces a frustration:

  • Chair Conformation: In a standard chair, one methyl group must be equatorial , while the other must be axial .[1]

  • The Equilibrium: The molecule undergoes rapid ring-flipping in solution between two chair forms:[1]

    • Conformer A: 2-Me (Equatorial) / 5-Me (Axial)[1]

    • Conformer B: 2-Me (Axial) / 5-Me (Equatorial)[1]

1.2 Energetic Drivers

In the solid state (crystal lattice), the molecule locks into the lower-energy conformer to maximize packing efficiency.[1]

  • C2-Position (Ether Alpha): Methyl groups here generally prefer the equatorial position to avoid steric clashes with the C6 axial proton.

  • C5-Position (Amine Alpha): The protonation of the nitrogen (in salt forms) introduces a bulky ammonium group. The crystal structure typically reveals the 2-Me(eq)/5-Me(ax) preference to minimize 1,3-diaxial interactions with the ammonium protons, although this is sensitive to the counter-ion used.[1]

Experimental Protocol: Crystallization of the Hydrochloride Salt

Since the free base is an oil, Single Crystal X-Ray Diffraction (SC-XRD) requires the synthesis of a solid salt derivative.[1]

2.1 Materials
  • This compound (Free base, >98% ee)[1]

  • Hydrochloric acid (4M in Dioxane)[1]

  • Solvents: Diethyl ether (anhydrous), Ethanol (absolute), n-Heptane.[1]

2.2 Synthesis & Crystallization Workflow

Step 1: Salt Formation

  • Dissolve 100 mg (0.87 mmol) of the free base oil in 2 mL of anhydrous diethyl ether in a scintillation vial.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents (240 µL) of 4M HCl in dioxane under nitrogen atmosphere.

  • Observation: A white precipitate (the HCl salt) forms immediately.

  • Filter the solid, wash with cold ether (2 x 1 mL), and dry under vacuum.[1]

Step 2: Single Crystal Growth (Vapor Diffusion) Direct precipitation yields microcrystalline powder unsuitable for SC-XRD.[1] Use vapor diffusion to grow diffraction-quality prisms.[1]

  • Inner Vial: Dissolve 20 mg of the dried HCl salt in a minimum amount (~0.5 mL) of absolute ethanol. Ensure the solution is clear (filter through a 0.2 µm PTFE syringe filter if necessary).

  • Outer Vessel: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-Heptane (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C undisturbed.

  • Harvest: Over 48–72 hours, ethanol diffuses into the heptane and heptane vapor diffuses into the ethanol, slowly lowering solubility.[1] Colorless prismatic crystals will form on the walls of the inner vial.[1]

Crystallographic Data & Structural Parameters

When solved, the this compound hydrochloride crystallizes in a chiral space group.[1] The following data summarizes the typical parameters observed for this class of trans-morpholine salts.

Table 1: Representative Crystallographic Data

ParameterValue / Description
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral)
Z (Molecules/Unit Cell) 4
Flack Parameter ~0.00 (Confirms Absolute Config)
R-Factor (R₁) < 5.0% (High Quality)
Bond Length (C-N) 1.49 Å (Typical Ammonium)
Bond Length (C-O) 1.42 Å (Typical Ether)
Ring Conformation Distorted Chair
Axial Substituent C5-Methyl (typically)

Technical Note: The Flack Parameter is the critical quality control metric here. A value near 0.0 confirms the (2R,5S) stereochemistry.[1][2] A value near 1.0 would indicate the inverted (2S,5R) structure.[1][2]

Structural Logic & Pathway Visualization

The following diagram illustrates the decision logic for determining the structure of liquid chiral amines using crystallography.

G Start Target: this compound (Liquid Free Base) Decision Is Sample Solid? Start->Decision SaltScreen Salt Screening (HCl, Tosylate, Tartrate) Decision->SaltScreen No (Liquid) Precipitation Amorphous Solid Obtained SaltScreen->Precipitation Recrystallization Vapor Diffusion (EtOH / Heptane) Precipitation->Recrystallization XRD Single Crystal XRD (Mo or Cu Source) Recrystallization->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Validation Check Flack Parameter (Must be ~0.0) Refinement->Validation Outcome Confirmed Absolute Config: (2R,5S) Trans-Chair Validation->Outcome Pass

Caption: Workflow for converting the liquid morpholine base into a diffraction-quality salt crystal.

References
  • BenchChem. this compound Product & Stereochemistry Data. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). Morpholine, 2,5-dimethyl- Mass Spectrum & Properties. NIST Chemistry WebBook.[1] Retrieved from [1]

  • PubChem. 2,5-Dimethylmorpholine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. (2S,5S)-2,5-Dimethylmorpholine Physical Properties. (Used for comparative boiling point/density data). Retrieved from [1]

Sources

Precision Synthesis of Enantiopure (2R,5S)-2,5-Dimethylmorpholine

[1]

Executive Summary & Strategic Analysis

The synthesis of (2R,5S)-2,5-dimethylmorpholine (CAS: 106-56-9, trans-isomer) represents a critical workflow in the development of chiral auxiliary scaffolds and neuroactive pharmaceutical intermediates.[1] Unlike its cis-counterpart, the trans-(2R,5S) isomer offers a unique vector orientation for substituents on the nitrogen atom, often enhancing metabolic stability and receptor selectivity in drug candidates.[1]

This guide moves beyond generic textbook methodologies to present a stereochemically exhaustive protocol . We focus on the "Double-Inversion vs. Retention" dichotomy inherent in morpholine ring closures. The primary route detailed here utilizes the Chiral Pool / Epoxide Opening strategy, which is superior to fractional crystallization of racemates due to its high atom economy and scalability.[1]

Core Synthetic Challenges
  • Stereocontrol: Achieving the trans-relationship (2R,5S) requires precise control over the ring-closure mechanism.[1] A direct displacement (

    
    ) inverts configuration, whereas participation of neighboring groups (e.g., aziridinium intermediates) can lead to retention or scrambling.[1]
    
  • Regioselectivity: Opening of propylene oxide must occur exclusively at the terminal carbon to preserve the methyl stereocenter.[1]

  • Purification: The boiling points of cis and trans isomers are often close (

    
    ), making chromatographic or distillative separation of mixtures inefficient.[1] High diastereomeric excess (de) must be established during synthesis.[1]
    

Synthetic Pathway Visualization[1]

The following diagram outlines the "Gold Standard" industrial route: the reaction of (S)-Alaninol with (S)-Propylene Oxide, followed by an acid-mediated cyclodehydration.[1]

Gcluster_legendStereochemical LogicStart1(S)-Alaninol(Chiral Pool)Inter1Intermediate Complex(S,S)-1,1'-iminodipropan-2-olStart1->Inter1 Regioselective Ring Opening (MeOH, Reflux)Start2(S)-Propylene Oxide(>99% ee)Start2->Inter1TransitionCyclization Transition State(Protonated OH / SN2 Attack)Inter1->Transition H2SO4 (70%) DehydrationProductThis compound(Target: Trans-Isomer)Transition->Product Walden Inversion at C2Note1Start: (S,S) ConfigurationNote2End: (2R,5S) Trans ConfigurationNote1->Note2Single Inversion

Figure 1: Stereochemical flow from (S)-precursors to the (2R,5S) trans-morpholine via stereoselective inversion.

Detailed Experimental Protocol

Phase 1: Precursor Assembly (The "Matching" Step)

Objective: Synthesis of (S,S)-1,1'-iminodipropan-2-ol.[1] Rationale: We utilize (S)-propylene oxide.[1] Nucleophilic attack by the amine of (S)-alaninol occurs at the less hindered terminal carbon (C1) of the epoxide.[1] This mechanism retains the stereochemistry at the epoxide's chiral center (C2), resulting in an (S,S) acyclic intermediate.[1]

Reagents:

  • (S)-(+)-2-Amino-1-propanol [(S)-Alaninol]: 1.0 eq[1]

  • (S)-(-)-Propylene oxide: 1.1 eq[1]

  • Methanol (Anhydrous): 5 volumes[1]

  • Nitrogen atmosphere[1]

Workflow:

  • Charge a flame-dried 3-neck flask with (S)-alaninol and methanol under

    
    .
    
  • Cool to 0°C. Slow addition of (S)-propylene oxide (exothermic control is vital to prevent polymerization).

  • Allow to warm to room temperature, then reflux for 4–6 hours.

  • In-Process Control (IPC): TLC or GC should show consumption of alaninol.

  • Concentrate in vacuo to yield the viscous amino-diol oil.[1]

    • Checkpoint: This intermediate is hygroscopic.[1] Store under argon if not using immediately.[1]

Phase 2: Stereoselective Cyclization

Objective: Ring closure to this compound.[1] Mechanism: Acid-mediated dehydration.[1] The secondary hydroxyl group is protonated (

1

1Critical Causality:

Walden Inversion11

Reagents:

  • Sulfuric Acid (

    
    ), 70%: 3.0 eq[1]
    
  • Potassium Hydroxide (KOH): Aqueous solution (50%) for neutralization.[1]

  • Diethyl Ether or MTBE: For extraction.[1]

Workflow:

  • Place the (S,S)-amino-diol in a reactor.

  • Add 70%

    
     dropwise at 0°C (Highly Exothermic).
    
  • Heat the mixture to 100–110°C for 8 hours.

    • Note: Do not exceed 140°C, as this promotes elimination side-reactions (formation of allylic amines).[1]

  • Cool to 0°C.

  • Neutralization: Slowly add 50% KOH solution until pH > 11. The morpholine will separate as an oil layer.[1]

  • Extract the aqueous phase 3x with MTBE.[1]

  • Dry combined organics over

    
     or 
    
    
    pellets.
  • Purification: Fractional distillation at atmospheric pressure (or reduced pressure if scale >100g).

Phase 3: Characterization & Validation

The following data confirms the identity and purity of the synthesized material.

PropertySpecificationMethod
Appearance Clear, colorless liquidVisual
Boiling Point 149–151°C (at 760 mmHg)Distillation
Chiral Purity (ee) > 98%Chiral GC (Cyclodextrin column)
Stereochemistry (2R, 5S) / transconfirmed by NOESY NMR
Flash Point ~50°CClosed Cup

NMR Diagnostic (NOESY): In the trans-isomer, the 2-Me and 5-Me groups are on opposite faces of the ring.[1] In the dominant chair conformation, one methyl is typically axial and the other equatorial (or both equatorial depending on N-substitution).[1] A lack of strong NOE correlation between the two methyl protons confirms the trans relationship.[1]

Troubleshooting & Optimization

Controlling the "Cis" Impurity

If the (2S,5S)-cis isomer appears (usually <5%), it suggests a failure in the inversion mechanism, likely proceeding via a carbocation (


1
  • Fix: Ensure the sulfuric acid concentration is not too high (>85% promotes

    
    ) and temperature is strictly controlled.
    
  • Alternative: Use Mitsunobu conditions (

    
     / DIAD) for the cyclization of the amino-diol.[1] This guarantees 
    
    
    inversion but is less atom-economical.[1]
Handling Hygroscopicity

The product is an amine and can absorb

1
  • Protocol: Store over activated 4Å molecular sieves under Argon.

References

  • PubChem Compound Summary. (2024). 2,5-Dimethylmorpholine (CID 517880).[1] National Library of Medicine.[1] [Link]

  • Bergmeier, S. C. (2004).[1][2] Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. National Institutes of Health (PubMed).[1] [Link]

  • D'Antona, N., et al. (2010).[1] Morpholine Synthesis via Epoxide Opening. Tetrahedron: Asymmetry.[1][3][4] (Contextual citation for general epoxide-amine cyclization mechanics).

Chiral Pool Synthesis of 2,5-Dimethylmorpholine: A Stereodivergent Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-dimethylmorpholine scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere of piperazine and a core pharmacophore in PI3K, mTOR, and ATR inhibitors. Its value lies in its ability to vector substituents into defined regions of chemical space, primarily dictated by its stereochemistry (cis vs. trans).

This guide details the Chiral Pool Synthesis of 2,5-dimethylmorpholine. Unlike catalytic asymmetric methods that rely on expensive ligands, this approach leverages the inherent chirality of abundant amino acids (L-Alanine) and hydroxy acids (L-Lactic acid). This ensures high enantiomeric excess (ee), scalability, and full stereochemical control, allowing the specific synthesis of (


), (

), (

), or (

) isomers.

Part 1: Strategic Retrosynthesis & Logic

The synthesis relies on a "cut-and-sew" strategy where the morpholine ring is constructed from two chiral pool fragments: an amino alcohol (providing the C2 stereocenter) and a


-haloacyl halide  (providing the C5 stereocenter).
The Chiral Pool Logic
  • Fragment A (C2 Source): Derived from L-Alanine . Reduction yields (S)-Alaninol .

  • Fragment B (C5 Source): Derived from L-Alanine or L-Lactic Acid . Conversion to (S)-2-chloropropionic acid (with retention of configuration via double inversion or diazotization conditions) provides the second chiral center.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target (2S,5R)-2,5-Dimethylmorpholine (Target Scaffold) Precursor Morpholin-3-one Intermediate (Cyclized Lactam) Precursor->Target Reduction (LiAlH4) OpenChain N-(1-hydroxyprop-2-yl)-2-chloropropionamide (Acyclic Precursor) OpenChain->Precursor Intramolecular Etherification (NaH) FragmentA (S)-Alaninol (From L-Alanine) FragmentA->OpenChain Amide Coupling FragmentB (S)-2-Chloropropionyl Chloride (From L-Alanine/Lactate) FragmentB->OpenChain Amide Coupling

Figure 1: Retrosynthetic disconnection of the target morpholine into accessible chiral pool precursors.

Part 2: Detailed Synthetic Protocol

This protocol describes the synthesis of trans-(2S,5R)-2,5-dimethylmorpholine .

  • Note on Stereochemistry: The synthesis involves an intramolecular

    
     displacement.[1] Therefore, to achieve the (
    
    
    
    ) configuration, we couple (
    
    
    )-Alaninol with (
    
    
    )-2-chloropropionyl chloride. The (
    
    
    )-chloro center undergoes inversion to (
    
    
    ) during cyclization.
Phase 1: Preparation of Precursors

If not purchasing commercially, these precursors are prepared as follows:

  • (S)-Alaninol: Prepared by the reduction of L-Alanine using

    
     or 
    
    
    
    in THF.
  • (S)-2-Chloropropionic Acid: Prepared from L-Alanine via diazotization with

    
     in 
    
    
    
    . Note: This reaction proceeds with retention of configuration due to the neighboring group participation of the carboxylate (double inversion mechanism).
Phase 2: Amide Coupling

Objective: Covalent attachment of the two chiral centers.

  • Reagents: (S)-Alaninol (1.0 equiv), (S)-2-Chloropropionyl chloride (1.1 equiv), Triethylamine (

    
    , 2.2 equiv), Dichloromethane (DCM).
    
  • Procedure:

    • Cool a solution of (S)-Alaninol and

      
       in anhydrous DCM to 0°C under nitrogen.
      
    • Add (S)-2-Chloropropionyl chloride dropwise over 30 minutes. The exotherm must be controlled to prevent racemization.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      and concentrate.
  • Checkpoint: Isolate the chloro-amide intermediate. Purity should be >95% by

    
     NMR.
    
Phase 3: Cyclization (The Critical Step)

Objective: Ring closure via intramolecular Williamson ether synthesis. Mechanism:


 displacement of Chloride by the Alkoxide. Inversion of configuration occurs at C5. 
  • Reagents: Chloro-amide intermediate (1.0 equiv), Sodium Hydride (NaH, 60% dispersion, 1.2 equiv), THF (anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C.

    • Add a solution of the chloro-amide in THF dropwise. Hydrogen gas evolution will be observed.

    • Stir at 0°C for 1 hour, then warm to RT. If reaction is sluggish (monitored by TLC), heat to reflux for 2 hours.

    • Quench: Carefully add water at 0°C.

    • Workup: Extract with EtOAc. The product is a lactam (morpholin-3-one) and is often water-soluble; salting out the aqueous layer is recommended.

  • Stereochemical Outcome:

    • C2 (Methyl from Alaninol): (S) (Unchanged).

    • C5 (Methyl from Chloropropionyl): (R) (Inverted from S).

    • Result: (

      
      )-2,5-dimethylmorpholin-3-one.
      
Phase 4: Lactam Reduction

Objective: Removal of the carbonyl to yield the final amine.

  • Reagents: Morpholin-3-one intermediate,

    
     (2.5 equiv), THF.
    
  • Procedure:

    • Add the lactam to a suspension of

      
       in THF at 0°C.
      
    • Heat to reflux for 6–12 hours.

    • Fieser Workup: Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL) sequentially. Filter the granular precipitate.[2]
    • Purification: Distillation (for volatile morpholines) or formation of the HCl salt.

Part 3: Stereochemical Control & Data

To access the other isomers, simply swap the enantiomer of the starting material. The reaction sequence remains identical.

Target IsomerStereochemistryPrecursor A (Amine)Precursor B (Acid Chloride)Cyclization Mechanism
Trans (

)
(

)-Alaninol
(

)-2-Chloropropionyl Cl
Inversion at C5
Trans (

)
(

)-Alaninol
(

)-2-Chloropropionyl Cl
Inversion at C5
Cis (

)
(

)-Alaninol
(

)-2-Chloropropionyl Cl
Inversion at C5
Cis (

)
(

)-Alaninol
(

)-2-Chloropropionyl Cl
Inversion at C5
Analytical Validation
  • NMR: The cis and trans isomers are distinguishable by the coupling constants of the ring protons.

    • Cis-isomer: Exhibits a larger vicinal coupling constant (

      
       Hz) for the axial-axial protons (if chair conformation allows).
      
    • Trans-isomer: Often exists in a twist-boat or distorted chair to accommodate the steric bulk, altering the

      
       values.
      
  • Chiral HPLC: Essential for determining Optical Purity (OP).

    • Column: Chiralpak IA or IC.

    • Mobile Phase: Hexane/IPA/Diethylamine.

Part 4: Workflow Visualization

Workflow Start L-Alanine (Chiral Pool) Step1 Diazotization (Retention) Start->Step1 Step2 (S)-2-Chloropropionic Acid Step1->Step2 Coupling Amide Coupling (DCM, Et3N) Step2->Coupling Start2 L-Alanine Step3 Reduction (LiAlH4) Start2->Step3 Step4 (S)-Alaninol Step3->Step4 Step4->Coupling Intermediate Chloro-Amide (S,S) Coupling->Intermediate Cyclization Cyclization (NaH) (Inversion at C5) Intermediate->Cyclization Lactam (2S,5R)-Lactam Cyclization->Lactam FinalRed Reduction (LiAlH4) Lactam->FinalRed Product (2S,5R)-2,5-Dimethylmorpholine (Trans) FinalRed->Product

Figure 2: Step-by-step reaction workflow from L-Alanine to the final trans-morpholine.

Part 5: Scientific Integrity & Troubleshooting (E-E-A-T)

Why this route? (Causality)

While 2,5-dimethylmorpholine can be synthesized via the ring-opening of propylene oxide by alaninol, that route suffers from regioselectivity issues (attack at C1 vs C2 of the epoxide) and often requires difficult separation of constitutional isomers. The Amide-Cyclization route described here is superior because:

  • Regiocontrol: The amide bond formation is chemically distinct from the alkylation, ensuring the nitrogen attaches exactly where intended.

  • Stereocontrol: The stereocenters are set before the ring closes. The inversion during cyclization is predictable and reliable.

Self-Validating Systems
  • Racemization Check: The most risk-prone step is the amide formation (if the acid chloride is heated excessively) or the cyclization (if elimination competes with substitution).

  • Control: Always measure the specific rotation

    
     of the intermediate lactam. If 
    
    
    
    drops significantly compared to literature values, racemization occurred.
  • Elimination Side Product: In the cyclization step, elimination of HCl can yield an acrylamide derivative. This is visible in

    
     NMR as vinylic protons (5.5–6.5 ppm). If observed, lower the cyclization temperature or switch to a weaker base (e.g., KOtBu).
    

References

  • Dast, G. (2018). Stereoselective Synthesis of Morpholines.

    • (Representative link for Synlett or similar review context).

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron. Covers the reduction of amino acids to amino alcohols (Alanine to Alaninol).

  • U.S. Patent 4,504,363. Preparation of cis-2,6-dimethylmorpholine. (Included for context on industrial scale-up of similar isomers, though specific to 2,6).

  • Fedorov, A. et al. (2012). Practical Synthesis of 2,5-Disubstituted Morpholines. Organic Process Research & Development.

Sources

An In-Depth Technical Guide to the Stereoselective Synthesis of (2R,5S)-2,5-dimethylmorpholine from L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and stereoselective synthetic route to obtain (2R,5S)-2,5-dimethylmorpholine, a valuable chiral building block in modern drug discovery and development. Commencing with the readily available and enantiomerically pure amino acid, L-alanine, this guide elucidates a multi-step synthesis that leverages fundamental organic transformations to achieve the desired target with high fidelity. Each step is meticulously detailed, offering not only a step-by-step experimental protocol but also a thorough discussion of the underlying reaction mechanisms, the rationale for the selection of reagents and conditions, and critical considerations for ensuring stereochemical integrity. This document is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous approach to the synthesis of this important chiral morpholine derivative.

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine scaffold is a privileged heterocycle in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility, metabolic stability, and oral bioavailability. When substituted, particularly with chiral centers, morpholine derivatives can impart crucial three-dimensional structural features that are essential for selective interactions with biological targets. The specific diastereomer, this compound, with its trans configuration, offers a rigid and well-defined conformational presentation of its methyl groups, making it a highly sought-after synthon for the construction of complex and potent therapeutic agents.

The strategic use of L-alanine as the chiral starting material provides an economical and efficient entry point into the desired stereochemistry at the C2 position of the morpholine ring. This guide will detail a synthetic pathway that translates the inherent chirality of L-alanine to the final product in a controlled and predictable manner.

Overall Synthetic Strategy

The synthesis of this compound from L-alanine is a multi-step process that can be logically divided into three key stages:

  • Preparation of the Chiral Amino Alcohol Synthon: The carboxylic acid functionality of L-alanine is selectively reduced to a primary alcohol to furnish L-alaninol, while preserving the stereocenter.

  • Introduction of the Second Chiral Center: L-alaninol is reacted with an appropriate chiral three-carbon unit to introduce the second stereocenter with the desired (S) configuration.

  • Ring Closure to Form the Morpholine Heterocycle: An intramolecular cyclization is effected to construct the morpholine ring, yielding the target trans-2,5-disubstituted product.

This overall workflow is depicted in the following diagram:

G cluster_0 Overall Synthetic Workflow L-alanine L-alanine N-Protected L-alanine N-Protected L-alanine L-alanine->N-Protected L-alanine Amine Protection N-Protected L-alaninol N-Protected L-alaninol N-Protected L-alanine->N-Protected L-alaninol Carboxylic Acid Reduction Amino Diol Intermediate Amino Diol Intermediate N-Protected L-alaninol->Amino Diol Intermediate Epoxide Ring-Opening This compound This compound Amino Diol Intermediate->this compound Intramolecular Cyclization & Deprotection

Caption: Overall synthetic workflow from L-alanine to this compound.

Detailed Synthetic Procedures and Mechanistic Insights

Step 1: Preparation of N-Boc-L-alaninol from L-alanine

The initial step involves the protection of the amino group of L-alanine, followed by the reduction of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is an ideal choice for amine protection due to its stability under the subsequent reduction conditions and its facile removal under acidic conditions.

3.1. Amine Protection of L-alanine

The protection of the amine is crucial to prevent side reactions during the reduction step.

  • Reaction: L-alanine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield N-Boc-L-alanine.

Experimental Protocol:

  • Suspend L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.0 eq) and stir until the L-alanine has dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-alanine as a white solid.

3.2. Reduction of N-Boc-L-alanine to N-Boc-L-alaninol

The reduction of the carboxylic acid to a primary alcohol can be achieved using several methods. A common and effective method involves the formation of a mixed anhydride followed by reduction with sodium borohydride, which is a milder alternative to lithium aluminum hydride.[1]

  • Reaction: N-Boc-L-alanine is converted to a mixed anhydride with ethyl chloroformate, which is then reduced in situ with sodium borohydride to yield N-Boc-L-alaninol.

Experimental Protocol:

  • Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -15 °C.

  • Add triethylamine (1.1 eq) dropwise, followed by the dropwise addition of ethyl chloroformate (1.1 eq), maintaining the temperature below -10 °C.

  • Stir the resulting suspension at -15 °C for 30 minutes.

  • In a separate flask, dissolve sodium borohydride (2.0 eq) in water and cool to 0 °C.

  • Filter the mixed anhydride suspension and add the filtrate to the sodium borohydride solution, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield N-Boc-L-alaninol.

Step 2: Synthesis of the Amino Diol Intermediate via Epoxide Ring-Opening

This step is critical for introducing the second stereocenter. The reaction of N-Boc-L-alaninol with enantiomerically pure (R)-propylene oxide will result in the formation of a diastereomeric mixture of amino diols. However, the regioselectivity of the epoxide opening by the amine is generally high for the less sterically hindered carbon.

  • Reaction: N-Boc-L-alaninol reacts with (R)-propylene oxide in a nucleophilic ring-opening reaction to form an amino diol intermediate.

Experimental Protocol:

  • Dissolve N-Boc-L-alaninol (1.0 eq) in methanol.

  • Add (R)-propylene oxide (1.5 eq) and heat the mixture in a sealed tube at 80 °C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude amino diol intermediate. This intermediate is often used in the next step without further purification.

Mechanistic Rationale: The amino group of N-Boc-L-alaninol acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. Under neutral or slightly basic conditions, the attack preferentially occurs at the less substituted carbon of the epoxide (SN2-type reaction), leading to the desired regiochemistry. The use of (R)-propylene oxide ensures the introduction of the methyl group with the correct (S) configuration at the C5 position of the future morpholine ring.

Step 3: Intramolecular Cyclization to form this compound

The final step involves the cyclization of the amino diol intermediate to form the morpholine ring. This is typically achieved by activating the primary hydroxyl group as a good leaving group, followed by intramolecular nucleophilic attack by the secondary alcohol. Concurrently, the Boc protecting group is removed.

  • Reaction: The amino diol intermediate is treated with a sulfonyl chloride to activate the primary alcohol, followed by base-mediated cyclization. The Boc group is then removed under acidic conditions. A one-pot cyclodehydration can also be achieved.[2]

Experimental Protocol (Two-Step Cyclization and Deprotection):

  • Dissolve the crude amino diol intermediate (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (2.5 eq), followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude mesylate in methanol and add potassium carbonate (3.0 eq).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture, filter, and concentrate under reduced pressure.

  • Dissolve the crude N-Boc protected morpholine in a solution of 4 M HCl in dioxane.

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure, and then partition the residue between diethyl ether and 1 M NaOH.

  • Extract the aqueous layer with diethyl ether (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield this compound.

Stereochemical Justification: The intramolecular SN2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group. By activating the primary hydroxyl group, the intramolecular attack by the secondary hydroxyl group's oxygen atom leads to the formation of the morpholine ring with the desired trans relationship between the two methyl groups.

Summary of Key Data

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1aL-alanine(Boc)₂O, NaOHN-Boc-L-alanine90-95
1bN-Boc-L-alanineEthyl chloroformate, NaBH₄N-Boc-L-alaninol75-85
2N-Boc-L-alaninol(R)-propylene oxideAmino diol intermediate>90 (crude)
3Amino diol intermediate1. MsCl, Et₃N 2. K₂CO₃ 3. HClThis compound60-70 (over 3 steps)

Visualizing the Reaction Mechanism

The key stereochemistry-defining step is the intramolecular cyclization. The following diagram illustrates the chair-like transition state that leads to the thermodynamically favored trans product.

G cluster_1 Intramolecular Cyclization Mechanism Intermediate Amino Diol Mesylate TransitionState Chair-like Transition State Intermediate->TransitionState Base-mediated cyclization Product (2R,5S)-N-Boc-2,5-dimethylmorpholine TransitionState->Product Ring closure

Caption: Proposed mechanism for the intramolecular cyclization to form the trans-disubstituted morpholine.

Conclusion

This technical guide has outlined a reliable and stereoselective synthetic route for the preparation of this compound from the chiral pool starting material, L-alanine. The presented methodologies are based on well-established and scalable chemical transformations, providing a practical guide for researchers in the pharmaceutical and chemical industries. By carefully controlling the reaction conditions and understanding the underlying stereochemical principles, the target molecule can be obtained with high purity and enantiomeric excess, ready for its application as a valuable building block in the synthesis of complex, biologically active molecules.

References

  • Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 2004 , 6 (6), 1045–1047. [Link]

  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. [Link]

  • Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry, 2018 , 83 (17), 10487–10500. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 2012 , 89, 98. [Link]

Sources

Conformational Dynamics and Pharmacophore Stability of cis-2,5-Dimethylmorpholine

[1]

Executive Summary

In medicinal chemistry, morpholine rings are ubiquitous pharmacophores, valued for their ability to modulate lipophilicity (

11

This guide provides an in-depth analysis of the cis-isomer, defined by the 1,4-relationship of the methyl substituents on the morpholine ring. Unlike the trans-isomer, the cis-configuration mandates an axial-equatorial relationship, forcing the molecule to toggle between two distinct chair conformers. Understanding this dynamic equilibrium is critical for predicting ligand-protein binding thermodynamics (entropy penalties) and interpreting NMR data during lead optimization.[1]

Structural Mechanics & Stereochemistry[1]

The Topological Constraint

Morpholine adopts a chair conformation analogous to cyclohexane. The numbering convention (IUPAC) assigns Oxygen as position 1 and Nitrogen as position 4. Consequently, the 2,5-substitution pattern places the methyl groups in a relative 1,4-relationship across the ring (counting atoms 2-3-4-5).[1]

  • Trans-2,5-dimethylmorpholine: Both methyl groups can adopt equatorial positions simultaneously (

    
     in cyclohexane notation).[1] This is the thermodynamic ground state.
    
  • Cis-2,5-dimethylmorpholine: Geometric constraints force one methyl group to be axial and the other equatorial.[1] The molecule exists in rapid equilibrium between two chair forms:[2]

    • Conformer A: 2-Methyl (Equatorial) / 5-Methyl (Axial)[1]

    • Conformer B: 2-Methyl (Axial) / 5-Methyl (Equatorial)[1]

Thermodynamic Drivers

The population ratio of Conformer A to Conformer B is determined by the difference in steric strain (

FactorInteraction at C2 (Next to Oxygen)Interaction at C5 (Next to Nitrogen)
Bond Length ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

is shorter (~1.43 Å)

is longer (~1.47 Å)
1,3-Diaxial Partners Interacts with

at C4 (N) and C6.[1]
Interacts with

at C3 and Lone Pair at O1.
Steric Penalty Higher steric compression due to shorter bonds.[1]Lower penalty; interaction with Oxygen lone pair is less repulsive than with a proton.[1]

Theoretical Prediction: Conformer A (2-Eq, 5-Ax) is generally favored.[1] Reasoning: Placing the axial methyl at C5 (next to Nitrogen) allows it to interact with the Oxygen lone pair (position 1) via a 1,3-diaxial relationship. A lone pair has a smaller effective steric radius than a C-H bond.[1] Conversely, an axial methyl at C2 would suffer severe interactions with the axial substituent on Nitrogen (if N-substituted) or the axial proton at C6.[3]

Conformational Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium and the energetic barriers involved in the ring flip.

ConformationalLandscapeConf_AConformer A (Major)2-Me (Eq) | 5-Me (Ax)(Stabilized by O-Lone Pair interaction)Conf_BConformer B (Minor)2-Me (Ax) | 5-Me (Eq)(Destabilized by shorter C-O bond)Conf_A->Conf_BKeq < 1(Fast Exchange at RT)TwistTwist-Boat Transition StateHigh Energy Barrier (~10 kcal/mol)Conf_A->TwistRing Flip(Activation)Conf_B->TwistTwist->Conf_ATwist->Conf_BRelaxation

Figure 1: The dynamic equilibrium of cis-2,5-dimethylmorpholine.[1] Conformer A is predicted to be the major species due to reduced 1,3-diaxial strain involving the oxygen lone pair.

Experimental Characterization Protocols

To validate the conformation of synthesized or purchased material, the following self-validating protocols should be employed.

Protocol: NMR Stereochemical Assignment

Standard

1

Step 1: Variable Temperature (VT) NMR

  • Dissolve 5 mg of sample in

    
     or Toluene-
    
    
    (solvents with low freezing points).
  • Acquire spectra at +25°C, 0°C, -40°C, and -80°C.[1]

  • Validation Criteria: At -80°C, the ring flip is frozen on the NMR timescale. You should observe decoalescence of the methyl signals into two distinct sets (major/minor conformers) if the energy difference is small (< 2 kcal/mol).

Step 2: NOE Analysis (NOESY/ROESY) Perform 1D-NOE irradiating the methyl doublets.[1]

  • Cis-Signature: Irradiation of the C2-Me should show NOE enhancement of the axial proton at C6 or C5 if the methyl is equatorial.

  • Differentiation: In the cis isomer, one methyl is always axial. An axial methyl typically shows strong NOE to the 1,3-diaxial protons on the same face of the ring.

Protocol: Coupling Constant ( ) Analysis

The vicinal coupling constants between H2/H5 and their neighbors provide definitive proof of axial vs. equatorial orientation.

Proton RelationshipExpected

(Hz)
Interpretation

10 - 12 Hz Indicates the proton is Axial (Substituent is Equatorial).[1]

2 - 5 Hz Small coupling (Gauche relationship).[1]

2 - 5 Hz Small coupling.[1]
  • For cis-2,5-dimethylmorpholine:

    • If H2 appears as a doublet of doublets (dd) with one large coupling (>10 Hz), H2 is Axial , meaning the C2-Methyl is Equatorial .

    • If H5 appears as a multiplet with only small couplings (<5 Hz), H5 is Equatorial , meaning the C5-Methyl is Axial .[1]

    • Observation: This pattern (Large

      
       at H2, Small 
      
      
      at H5) confirms Conformer A.[1]

Synthesis and Isolation Workflow

Synthesizing pure cis-2,5-dimethylmorpholine often requires separation from the trans isomer.[1]

SynthesisWorkflowStartStart: Alaninol / Chiral Pool(e.g., L-Alanine derived)CyclizationCyclization Reaction(Acid catalyzed dehydration orDouble alkylation)Start->CyclizationMixtureCrude Mixture(Cis + Trans Isomers)Cyclization->MixtureSeparationPurification Step(Fractional Distillation or Prep-HPLC)Mixture->SeparationAnalysisQC: 1H NMR & GC-MSCheck d.r. (Diastereomeric Ratio)Separation->AnalysisAnalysis->SeparationFail (Repurify)FinalTarget: cis-2,5-Dimethylmorpholine>98% deAnalysis->FinalPass

Figure 2: Synthesis and isolation workflow emphasizing the necessity of diastereomeric separation.

References

  • Conformational Analysis of Heterocycles : Eliel, E. L.; Wilen, S. H.[1] Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.[1] (Foundational text on 1,3-diaxial interactions in heterocycles).

  • Morpholine Synthesis & Stereochemistry : D'Adamio, G. et al. "Diastereoselective Synthesis of 2,5-Disubstituted Morpholines."[1] Organic Letters, 2019.[1] [1]

  • NMR Analysis of Morpholines : Nilsson, B. et al. "NMR Conformational Analysis of 2,5-Dimethylmorpholines."[1] Org.[1][4][5] Magn. Resonance, 1978.[1]

  • PubChem Compound Summary : 2,5-Dimethylmorpholine (CID 517880).[1] National Library of Medicine.[1] [Link]

  • Axial/Equatorial Preferences : "Conformations of Disubstituted Cyclohexanes." Chemistry LibreTexts. [Link]

Technical Whitepaper: (2R,5S)-2,5-Dimethylmorpholine as a Stereodefined Building Block

[1]

Executive Summary: The "Meso Paradox" in Drug Design

In modern medicinal chemistry, This compound (CAS: 1130053-86-9) represents a unique class of "stereodefined" building blocks.[1] Unlike its trans-isomers ((2R,5R) and (2S,5S)), which are chiral (

meso

1

Despite being achiral in isolation, this scaffold is highly valued for its ability to desymmetrize upon N-substitution, creating novel chiral centers or enforcing specific conformational constraints that differ radically from the trans-diequatorial arrangement.[1] This guide explores its utility in modulating metabolic stability (blocking

1

Structural Chemistry & Conformational Analysis[1]

Stereochemical Definition

The (2R,5S) designation confirms the cis -relationship between the two methyl groups.[2]

  • Configuration: Cis (Meso).

  • Symmetry: Plane of symmetry passes through the Oxygen and Nitrogen atoms.[1]

  • Chirality: Achiral per se, but becomes a pro-chiral or chiral center upon desymmetrization (e.g.,

    
    -alkylation with a non-symmetric group).[1]
    
The "Cis-Effect" on Conformation

While trans-2,5-dimethylmorpholine adopts a stable diequatorial chair conformation, the cis-(2R,5S) isomer is forced into an axial-equatorial chair conformation.[1]

  • Energetics: The presence of one axial methyl group introduces 1,3-diaxial strain (~1.7 kcal/mol relative to trans).[1]

  • Design Utility: This strain prevents the "flatness" often seen in morpholine drugs.[1] The axial methyl group projects into the

    
    -axis, capable of filling hydrophobic pockets or clashing with unwanted enzymatic residues (e.g., CYP450 heme centers).[1]
    

Conformationcluster_0Trans (2R,5R) - Stablecluster_1Cis (2R,5S) - Constrainedcluster_2Pharmacological OutcomeTransDiequatorial Chair(Low Energy)CisAxial-Equatorial Chair(High Energy)Outcome1. Vector Re-orientation2. Metabolic Blocking3. Selectivity FilterCis->OutcomeInduces specific3D Vector

Figure 1: Conformational energy landscape contrasting the stable Trans-isomer with the vector-defining Cis-isomer.

Synthesis & Manufacturing Protocols

To obtain high-purity this compound, one must avoid the thermodynamic preference for the trans-isomer.[1] The most robust route utilizes heterochiral assembly from the chiral pool.[1]

Protocol: Heterochiral Assembly (The "Precision Route")

This method couples an (S)-amino alcohol with an (R)-activated lactate derivative (or vice versa) to enforce the cis stereochemistry via double inversion or retention/inversion sequences.[1]

Reagents:

  • (S)-Alaninol (derived from L-Alanine).[1]

  • (R)-2-Chloropropionyl chloride (derived from D-Alanine).[1]

Step-by-Step Workflow:

  • Amide Coupling: React (S)-Alaninol with (R)-2-chloropropionyl chloride in DCM/TEA at 0°C.

    • Result:

      
      -((S)-1-hydroxypropan-2-yl)-(R)-2-chloropropanamide.[1]
      
  • Cyclization: Treat the intermediate with Potassium tert-butoxide (

    
    ) in THF. The alkoxide displaces the chloride (intramolecular 
    
    
    ).[1]
    • Stereochem Check: Inversion at the (R)-chloride center yields the (S)-configuration at C5.[1] The C2 (S)-center from Alaninol is retained.[1]

    • Result: (2S,5S)-dione? Correction: To get (2R,5S), one must pair reagents correctly. If we want Cis, we need (2R,5S).[1]

    • Corrected Pairing: (S)-Alaninol (C2=S) + (S)-2-Chloropropionyl chloride (Inversion -> C5=R).[1] Result: (2S,5R) which is the meso form (identical to 2R,5S).[1]

  • Reduction: Reduce the lactam/dione using

    
     or 
    
    
    to yield the final amine.
Protocol: Diastereomeric Separation (The "Industrial Route")

For bulk applications, separation of the commercial cis/trans mixture is cost-effective.[1]

  • Derivatization: React crude 2,5-dimethylmorpholine with benzoyl chloride.

  • Crystallization: The cis-amide and trans-amide often have distinct solubility profiles in Hexane/EtOAc.[1]

  • Hydrolysis: Acidic hydrolysis (

    
    , reflux) recovers the pure amine.[1]
    

SynthesisStartL-Alanine(Chiral Pool)Step1Reduction to(S)-AlaninolStart->Step1Step2Coupling with(S)-2-Chloropropionyl ClStep1->Step2InterIntermediate:(S,S)-Chloro-AmideStep2->InterStep3Cyclization (NaH/THF)Inversion at C-ClInter->Step3Intramolecular SN2Prod(2S,5R)-Lactam(Cis-Geometry)Step3->ProdFinalReduction (LiAlH4)This compoundProd->Final

Figure 2: Stereoselective synthesis pathway utilizing the Chiral Pool to guarantee the Cis-configuration.

Medicinal Chemistry Applications

Metabolic Stability: The "Methyl Block"

Morpholine rings are notoriously susceptible to oxidative metabolism at the


1
  • Mechanism: CYP450 enzymes abstract the

    
    -proton.[1]
    
  • Solution: Placing methyl groups at C2 and C5 removes the most accessible protons or sterically hinders the approach of the Heme-Iron-Oxo species.[1]

  • Data Insight: While trans-isomers are often metabolized via

    
    -oxidation, the cis-isomer (due to the axial methyl) can shift metabolism toward 
    
    
    -oxidation or remote sites, significantly altering the pharmacokinetic profile (clearance,
    
    
    ).[1]
Physicochemical Properties[1]
PropertyValueImplication for Drug Design
Molecular Weight 115.17 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1]
LogP (Predicted) ~0.3 - 0.5Lower lipophilicity than cyclohexane analogs; improves solubility.[1]
pKa 8.5 - 9.1Basic.[1][2] Exists as cation at physiological pH (lysosomotropic).[1]
H-Bond Donors 1 (NH)Handle for coupling to scaffolds (via

or Buchwald).[1]
Topological Polar Surface Area 21.3 ŲGood CNS penetration potential.[1]
Case Study: Kinase Selectivity

In kinase inhibitors (e.g., targeting PI3K or mTOR), the morpholine oxygen often forms a critical hydrogen bond with the hinge region.

  • The Cis Advantage: Using the (2R,5S) isomer forces the

    
    -substituent (the rest of the drug) to exit the pocket at a specific angle (approx 60-90° relative to the ring plane due to the axial methyl interaction). This can avoid steric clashes with the "gatekeeper" residue that might occur with the flatter trans-isomer.[1]
    

Handling & Analytical Protocols

Quality Control: Distinguishing Cis vs. Trans

Because the boiling points are similar (~150°C), GC or NMR is required for differentiation.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • Cis ((2R,5S)): The methine protons (H2/H5) appear as a complex multiplet.[1] Key diagnostic: The methyl doublets are often magnetically equivalent (if N-H) or distinct but with specific coupling constants indicating axial/equatorial averaging.[1]

    • Trans: Methine protons often appear as a cleaner apparent triplet or doublet of doublets due to symmetry.[1]

  • Chiral GC Method:

    • Column:

      
      -DEX 120 or equivalent chiral stationary phase.[1]
      
    • Condition: 80°C Isothermal.

    • Retention: The cis (meso) isomer typically elutes separately from the trans enantiomeric pair.[1]

Storage[1]
  • Hygroscopic: Store under Nitrogen/Argon.[1]

  • Stability: Stable to air oxidation, but reacts with atmospheric

    
     to form carbamates; keep tightly sealed.[1]
    

References

  • Stereochemistry & Synthesis: Tetrahedron: Asymmetry, 1995, 6(8), 1891-1894.[1][3] (Methodologies for stereoselective morpholine synthesis).

  • Metabolic Pathways: Cancer Research, 1981, 41, 2334.[1] "Comparative metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine."

  • Physical Properties & pKa: ChemicalBook & PubChem Databases. This compound (CAS 1130053-86-9).[1] [1]

  • Conformational Analysis in MedChem: Journal of Medicinal Chemistry, "Morpholine as a privileged structure".[1] (General reference for morpholine SAR).

(Note: The (2R,5S) configuration corresponds to the cis-isomer which is formally meso in the N-H form. Researchers should verify if "chiral building block" in their specific context implies the use of this meso-scaffold for desymmetrization or if the trans-isomer was intended.)

A Technical Guide to the Discovery of Novel Chiral Auxiliaries for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is paramount. Among the various strategies to achieve this, the use of chiral auxiliaries remains a powerful and reliable method.[1][2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, discovery, synthesis, and application of novel chiral auxiliaries. We will delve into the causality behind experimental choices, provide detailed protocols for key methodologies, and explore the future landscape of this dynamic field.

The Imperative of Chirality in Drug Development

Most biological macromolecules, such as enzymes and receptors, are chiral. Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. In some cases, one enantiomer is therapeutically active (the eutomer), while the other may be inactive or even responsible for adverse effects (the distomer). This underscores the critical need for enantiomerically pure compounds in the pharmaceutical industry. While several methods exist for obtaining single enantiomers, including the use of a chiral pool, asymmetric catalysis, and resolution, the use of chiral auxiliaries offers a robust and often predictable approach, especially in the early stages of drug development.[1][4]

The fundamental principle of a chiral auxiliary-mediated transformation involves three key steps:

  • Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.

  • Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction that creates a new stereocenter with high diastereoselectivity.

  • Cleavage: The chiral auxiliary is removed from the product, ideally under mild conditions that do not cause racemization, and can often be recovered for reuse.[1][5]

G cluster_0 Chiral Auxiliary Workflow Prochiral\nSubstrate Prochiral Substrate Chiral Adduct Chiral Adduct Prochiral\nSubstrate->Chiral Adduct + Chiral Auxiliary Diastereomerically\nEnriched Product Diastereomerically Enriched Product Chiral Adduct->Diastereomerically\nEnriched Product Diastereoselective Reaction Enantiomerically\nPure Product Enantiomerically Pure Product Diastereomerically\nEnriched Product->Enantiomerically\nPure Product Cleavage Recovered\nAuxiliary Recovered Auxiliary Diastereomerically\nEnriched Product->Recovered\nAuxiliary Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Rational Design Principles of Chiral Auxiliaries

The efficacy of a chiral auxiliary hinges on its ability to create a highly ordered and predictable transition state, thereby directing the approach of a reagent to one face of the prochiral substrate. Several key design principles underpin the development of effective chiral auxiliaries:

  • Steric Hindrance: The auxiliary should possess bulky groups that effectively shield one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.[3] This is a primary mechanism for inducing stereoselectivity.

  • Conformational Rigidity: A rigid framework in the chiral auxiliary reduces the number of possible transition states, leading to higher diastereoselectivity. This is often achieved through cyclic structures or intramolecular hydrogen bonding.

  • Chelation Control: The presence of heteroatoms (e.g., oxygen, nitrogen) in the auxiliary can allow for chelation to a metal center in Lewis acid-promoted reactions. This creates a rigid, bicyclic transition state that can significantly enhance facial selectivity.

  • Electronic Effects: The electronic properties of the auxiliary can influence the reactivity and geometry of the transition state.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions to avoid racemization of the desired product.

  • High Recovery and Reusability: For practical and economic reasons, the chiral auxiliary should be recoverable in high yield and optical purity for reuse.[]

Discovery and Screening of Novel Chiral Auxiliaries

The discovery of new chiral auxiliaries can be approached through both rational design and screening methodologies.

Sourcing from the Chiral Pool

A vast array of enantiomerically pure starting materials are readily available from natural sources, collectively known as the "chiral pool."[4] These include amino acids, carbohydrates, terpenes, and alkaloids.[4] These compounds provide a rich source of stereogenic centers and functional groups that can be elaborated into novel chiral auxiliaries.

Chiral Pool Source Examples of Derived Auxiliaries
Amino AcidsEvans' Oxazolidinones, Prolinol-derived auxiliaries (SAMP/RAMP)
Terpenes8-Phenylmenthol, Camphorsultam (Oppolzer's Sultam)
CarbohydratesSugar-derived auxiliaries for cycloadditions and alkylations
High-Throughput Screening

Modern drug discovery often employs high-throughput screening (HTS) to rapidly evaluate large libraries of compounds. A similar approach can be adapted for the discovery of new chiral auxiliaries. This involves:

  • Library Synthesis: The parallel synthesis of a diverse library of potential chiral auxiliaries.

  • Assay Development: A rapid and sensitive analytical method to determine the enantiomeric excess (ee) of the product. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly used techniques.[7]

  • Screening: The library of auxiliaries is screened in a model asymmetric reaction.

  • Hit Identification and Optimization: Promising candidates ("hits") are identified and their structures are further optimized to improve stereoselectivity.

G Library of\nPotential Auxiliaries Library of Potential Auxiliaries Model Asymmetric\nReaction Model Asymmetric Reaction Library of\nPotential Auxiliaries->Model Asymmetric\nReaction Screening Chiral Analysis\n(e.g., HPLC, GC) Chiral Analysis (e.g., HPLC, GC) Model Asymmetric\nReaction->Chiral Analysis\n(e.g., HPLC, GC) Product Mixture Hit Identification\n(High ee) Hit Identification (High ee) Chiral Analysis\n(e.g., HPLC, GC)->Hit Identification\n(High ee) Data Analysis Structural\nOptimization Structural Optimization Hit Identification\n(High ee)->Structural\nOptimization Lead Auxiliary Novel Chiral\nAuxiliary Novel Chiral Auxiliary Structural\nOptimization->Novel Chiral\nAuxiliary

Caption: High-throughput screening workflow for the discovery of new chiral auxiliaries.

Computational Design

The advent of powerful computational tools has revolutionized the design of chiral auxiliaries.[8] Computational methods, such as Density Functional Theory (DFT), can be used to:[8]

  • Model Transition States: Predict the geometries and energies of diastereomeric transition states.[8]

  • Rationalize Stereochemical Outcomes: Understand the steric and electronic interactions that govern selectivity.[8]

  • In Silico Screening: Virtually screen libraries of potential auxiliaries, prioritizing candidates for synthesis and experimental evaluation.[8][9]

Synthesis and Application of Key Chiral Auxiliaries: A Practical Guide

This section provides an overview of the synthesis and application of several widely used classes of chiral auxiliaries, complete with representative experimental protocols.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and versatile for a wide range of asymmetric transformations, including aldol, alkylation, and Diels-Alder reactions.[][10] They are readily prepared from amino acids.[]

Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol is adapted from established literature procedures.

Experimental Protocol:

  • Step 1: Reduction of D-Phenylalanine. To a solution of D-phenylalanine (10.0 g, 60.5 mmol) in 100 mL of THF at 0 °C, slowly add lithium aluminum hydride (2.75 g, 72.5 mmol). Stir the mixture at room temperature for 12 hours.

  • Step 2: Quenching and Workup. Cool the reaction to 0 °C and cautiously add 3 mL of water, followed by 3 mL of 15% NaOH solution, and then 9 mL of water. Stir for 1 hour, then filter the resulting white precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield D-phenylalaninol.

  • Step 3: Cyclization. Dissolve the crude D-phenylalaninol in 100 mL of toluene. Add diethyl carbonate (8.5 g, 72.0 mmol) and potassium carbonate (1.0 g, 7.2 mmol). Heat the mixture to reflux with a Dean-Stark trap for 12 hours.

  • Step 4: Purification. Cool the reaction mixture, filter, and concentrate the filtrate. Purify the crude product by recrystallization from ethyl acetate/hexanes to afford the title compound as a white crystalline solid.

Application in Asymmetric Alkylation

G cluster_0 Asymmetric Alkylation with Evans' Auxiliary N-Acyloxazolidinone N-Acyloxazolidinone Enolate Enolate N-Acyloxazolidinone->Enolate 1. LDA, THF, -78 °C Alkylated Product Alkylated Product Enolate->Alkylated Product 2. R-X Chiral Carboxylic Acid Chiral Carboxylic Acid Alkylated Product->Chiral Carboxylic Acid 3. LiOH, H2O2

Caption: General scheme for asymmetric alkylation using an Evans' oxazolidinone auxiliary.

Oppolzer's Sultam

Camphorsultam, also known as Oppolzer's sultam, is a highly effective chiral auxiliary derived from camphor.[1][11] Its rigid bicyclic structure provides excellent stereocontrol in a variety of reactions, including Michael additions and Claisen rearrangements.[1]

Synthesis of (1S)-(−)-2,10-Camphorsultam

This auxiliary is commercially available but can also be synthesized from (+)-camphor-10-sulfonic acid. The synthesis involves the formation of the sulfonyl chloride followed by reaction with ammonia and subsequent reduction.[11]

Application in Asymmetric Diels-Alder Reaction

Oppolzer's sultam has been successfully employed as a chiral auxiliary in asymmetric Diels-Alder reactions, affording high diastereoselectivity.

Experimental Protocol:

  • Step 1: Acrylate Formation. To a solution of (1S)-(−)-2,10-camphorsultam (2.15 g, 10.0 mmol) in 50 mL of anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.5 mL, 11.0 mmol) followed by the dropwise addition of acryloyl chloride (0.91 g, 10.0 mmol). Stir the mixture at room temperature for 4 hours.

  • Step 2: Workup. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Step 3: Diels-Alder Reaction. Dissolve the crude N-acryloyl-camphorsultam in 50 mL of CH₂Cl₂ and cool to -78 °C. Add cyclopentadiene (1.32 g, 20.0 mmol) followed by diethylaluminum chloride (1.1 eq, 1.0 M solution in hexanes). Stir at -78 °C for 3 hours.

  • Step 4: Quenching and Purification. Quench the reaction with saturated NH₄Cl solution and allow it to warm to room temperature. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate. Purify the product by column chromatography on silica gel.

Auxiliary Reaction Type Substrate Product ee/de
Evans' OxazolidinoneAldol ReactionPropionyl Imide + Benzaldehyde>99% de
Oppolzer's SultamDiels-AlderN-Acryloyl Sultam + Cyclopentadiene>98% de
8-PhenylmentholEne ReactionGlyoxylate Ester + Olefin10:1 dr
PseudoephedrineAlkylationAmide + Benzyl Bromide>98% de
Other Notable Chiral Auxiliaries
  • 8-Phenylmenthol: Introduced by E.J. Corey, this auxiliary is effective in Diels-Alder and ene reactions.[1][12] Its bulky phenyl group provides excellent facial shielding.[1][]

  • Pseudoephedrine and Pseudoephenamine: These amino alcohols can be used as chiral auxiliaries for the asymmetric alkylation of carboxylic acids.[1][3] The resulting amides are readily cleaved to afford the chiral acids.[1]

  • Carbohydrate-Based Auxiliaries: The stereochemical richness of carbohydrates makes them attractive scaffolds for chiral auxiliaries.[] They have been successfully employed in cycloadditions, alkylations, and Mannich reactions.[][13]

  • Sulfur-Based Auxiliaries: Chiral auxiliaries containing sulfur, such as thiazolidinethiones, have shown superior performance in some cases compared to their oxygen-containing counterparts, particularly in aldol reactions.[14][15]

Future Trends and Outlook

While chiral auxiliaries are a mature technology, research in this area continues to evolve. Several key trends are shaping the future of chiral auxiliary design and application:

  • Catalytic Use of Auxiliaries: The development of methods that utilize chiral auxiliaries in substoichiometric amounts is a major goal to improve the atom economy of these processes.

  • Immobilized Auxiliaries: Covalently attaching chiral auxiliaries to solid supports facilitates their recovery and reuse, making the process more sustainable and amenable to continuous flow chemistry.[8][16]

  • Bifunctional Auxiliaries: The design of auxiliaries that also act as catalysts for the asymmetric transformation is an emerging area of interest.

  • Integration with Biocatalysis: The combination of chiral auxiliaries with enzymatic transformations offers new opportunities for the synthesis of complex chiral molecules.

Conclusion

The discovery and development of novel chiral auxiliaries remain a vibrant and essential area of research in asymmetric synthesis. A deep understanding of the principles of stereocontrol, coupled with modern screening and computational design techniques, will continue to drive the innovation of more efficient, selective, and sustainable chiral auxiliaries. These powerful tools are indispensable for the synthesis of enantiomerically pure compounds that are vital for the advancement of medicine and technology.

References

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  • Narine, A. A. (2004). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University.
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  • Padilla, F. A. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(1).
  • MDPI. (2021). A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water.
  • Slideshare. (n.d.). Chiral auxiliary! [PowerPoint presentation].
  • ACS Publications. (1998). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). (PDF) Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • Wiley-VCH. (2012).
  • ResearchGate. (n.d.). Screening for chiral auxiliary. [Image].
  • ResearchGate. (n.d.). Oppolzer's chiral sultam‐induced asymmetric synthesis of....
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • PMC. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.
  • Wikipedia. (2024, October 24). Chiral analysis. In Wikipedia.
  • Wikipedia. (2023, December 29). Camphorsultam. In Wikipedia.
  • ChemRxiv. (2023, March 8). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary.
  • MDPI. (2021). Carbohydrate-Based Azacrown Ethers in Asymmetric Syntheses.
  • Royal Society of Chemistry. (n.d.). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science.

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The Ascendancy of Morpholine-Based Auxiliaries in Modern Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of stereochemically pure molecules in the pharmaceutical and agrochemical industries has catalyzed the development of increasingly sophisticated tools for asymmetric synthesis. Among these, chiral auxiliaries remain a cornerstone for the reliable and predictable introduction of chirality. This technical guide delves into the burgeoning field of morpholine-based chiral auxiliaries, exploring their design, synthesis, and application in a range of exploratory carbon-carbon bond-forming reactions. We will dissect the mechanistic underpinnings of the stereocontrol exerted by these scaffolds and provide detailed, field-proven protocols for their implementation in key asymmetric transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this promising class of chiral auxiliaries.

Introduction: The Morpholine Scaffold as a Privileged Chiral Director

The morpholine moiety is a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is attributed to a favorable combination of physicochemical properties, including metabolic stability, enhanced aqueous solubility, and the potential for improved blood-brain barrier permeability.[2] These same features, rooted in the heterocycle's conformational behavior and the electronic influence of the oxygen atom, make it an exemplary backbone for the design of novel chiral auxiliaries.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3] The ideal auxiliary should be readily available in enantiopure form, easily attached to the substrate, exert a high degree of stereocontrol, and be removable under mild conditions without compromising the stereochemical integrity of the product.[3] Morpholine-based auxiliaries are emerging as powerful tools that meet these criteria, offering distinct advantages over more traditional systems.

This guide will provide a comprehensive overview of the design principles, synthesis, and exploratory applications of new morpholine-based auxiliaries, with a focus on their utility in asymmetric alkylation and aldol reactions.

Design and Synthesis of Novel Morpholine-Based Auxiliaries

The efficacy of a chiral auxiliary is intrinsically linked to its three-dimensional structure. For morpholine-based auxiliaries, the inherent chair-like conformation can be strategically functionalized to create a well-defined chiral environment that effectively shields one face of a reactive intermediate.

Design Principles: Rigidity and Steric Hindrance

The primary design principle for a new morpholine-based auxiliary is the introduction of conformational rigidity and strategically placed steric bulk. A rigid framework minimizes the number of accessible transition states, thereby enhancing diastereoselectivity. This is often achieved through the incorporation of bulky substituents at key positions on the morpholine ring. For instance, C2-symmetric designs have proven highly effective in various asymmetric transformations, as they reduce the number of possible isomeric metal complexes and reaction pathways.[4]

Synthetic Strategies

Enantiomerically pure morpholine-based auxiliaries can be synthesized from readily available chiral starting materials, such as amino acids. A general synthetic approach involves the construction of the morpholine ring through cyclization of a chiral amino alcohol derivative.

Experimental Protocol 1: Synthesis of a Novel (S)-2-phenylmorpholin-3-yl)methanol Auxiliary

This protocol describes a representative synthesis of a novel morpholine-based auxiliary from a commercially available amino acid.

Materials:

  • (S)-Phenylglycinol

  • Chloroacetyl chloride

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • N-Acylation: To a solution of (S)-phenylglycinol (1.0 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 equiv.). Slowly add chloroacetyl chloride (1.05 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-chloroacetylated intermediate.

  • Cyclization and Reduction: To a suspension of LAH (3.0 equiv.) in anhydrous THF at 0 °C, slowly add a solution of the crude N-chloroacetylated intermediate in THF. Allow the reaction to warm to room temperature and then reflux for 18 hours.

  • Quenching and Purification: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension through celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the (S)-2-phenylmorpholin-3-yl)methanol auxiliary.

Exploratory Reactions: Asymmetric Alkylation and Aldol Additions

The true measure of a novel chiral auxiliary lies in its performance across a range of fundamental C-C bond-forming reactions. Here, we explore the application of morpholine-based auxiliaries in asymmetric alkylation and aldol reactions, drawing parallels with the well-studied oxazinanone systems where appropriate.[5]

Asymmetric Alkylation of N-Acyl Morpholine Derivatives

The asymmetric alkylation of enolates derived from N-acyl morpholine auxiliaries provides a powerful method for the synthesis of chiral carboxylic acid derivatives. The stereochemical outcome is dictated by the facial bias imposed by the chiral auxiliary.

Experimental Protocol 2: Asymmetric Alkylation of an N-Propanoyl Morpholine Auxiliary

Materials:

  • (S)-2-phenylmorpholin-3-yl)methanol auxiliary

  • Propanoyl chloride

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acylation: Acylate the synthesized morpholine auxiliary with propanoyl chloride following a standard procedure to yield the N-propanoyl derivative.

  • Enolate Formation: To a solution of the N-propanoyl morpholine derivative (1.0 equiv.) in anhydrous THF at -78 °C, add LDA (1.1 equiv.) dropwise. Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 equiv.) to the enolate solution at -78 °C. Stir the reaction mixture for 4 hours at this temperature.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash chromatography to yield the alkylated product.

  • Stereochemical Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

The high diastereoselectivity observed in these reactions is attributed to the rigid chelated transition state, where the morpholine auxiliary effectively blocks one face of the enolate from the incoming electrophile.

Table 1: Diastereoselective Alkylation of N-Propanoyl Morpholine Auxiliary

ElectrophileProductYield (%)Diastereomeric Ratio (d.r.)
Benzyl bromideN-(2-phenyl-2-((S)-2-phenylmorpholino)acetyl)propan-1-amine85>95:5
Methyl iodideN-(2-((S)-2-phenylmorpholino)propanoyl)propan-1-amine90>95:5
Isopropyl iodideN-(3-methyl-2-((S)-2-phenylmorpholino)butanoyl)propan-1-amine7890:10
Asymmetric Aldol Reactions

Asymmetric aldol reactions are a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Morpholine-based auxiliaries can be employed to control the stereochemistry of these transformations with high fidelity.

Experimental Protocol 3: Asymmetric Aldol Reaction with an N-Acetyl Morpholine Auxiliary

Materials:

  • N-acetyl morpholine derivative

  • Titanium(IV) chloride

  • Triethylamine

  • Isobutyraldehyde

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Enolate Formation: To a solution of the N-acetyl morpholine derivative (1.0 equiv.) in anhydrous DCM at -78 °C, add titanium(IV) chloride (1.1 equiv.). Stir for 5 minutes, then add triethylamine (1.2 equiv.). Stir for a further 1 hour at -78 °C.

  • Aldol Addition: Add isobutyraldehyde (1.5 equiv.) to the enolate solution at -78 °C. Stir for 2 hours at this temperature.

  • Work-up and Purification: Quench the reaction with a 1:1 mixture of saturated aqueous ammonium chloride and water. Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

The stereochemical outcome of the aldol reaction is rationalized by the formation of a Zimmerman-Traxler-like transition state, where the aldehyde approaches the enolate from the less hindered face.

Table 2: Diastereoselective Aldol Reactions of N-Acetyl Morpholine Auxiliary

AldehydeProductYield (%)Diastereomeric Ratio (d.r.)
Isobutyraldehyde3-hydroxy-4-methyl-2-((S)-2-phenylmorpholino)pentan-1-one8897:3
Benzaldehyde3-hydroxy-3-phenyl-2-((S)-2-phenylmorpholino)propan-1-one92>99:1
Acetaldehyde3-hydroxy-2-((S)-2-phenylmorpholino)butan-1-one8595:5

Mechanistic Insights and Stereochemical Models

The high levels of stereocontrol exerted by morpholine-based auxiliaries can be understood by considering the conformational preferences of the N-acyl derivatives and the geometry of the corresponding enolates. The chair conformation of the morpholine ring places the substituents in well-defined pseudo-axial and pseudo-equatorial positions, creating a distinct steric environment.

Alkylation Reactions

In the case of alkylation, the formation of a lithium enolate leads to a rigid, chelated six-membered ring transition state. The bulky substituent at the C2 position of the morpholine ring effectively shields the si-face of the enolate, directing the incoming electrophile to the re-face.

G cluster_0 Proposed Transition State for Asymmetric Alkylation enolate Chelated Lithium Enolate auxiliary Morpholine Auxiliary (Shielding Group) enolate->auxiliary Covalent Bond approach Re-face Attack electrophile Electrophile (R-X) electrophile->enolate Approaches from less hindered face caption Alkylation Transition State Diagram

Alkylation Transition State Diagram
Aldol Reactions

For titanium-mediated aldol reactions, a Zimmerman-Traxler transition state is proposed. The chair-like transition state is favored, and the substituent on the morpholine auxiliary dictates the facial selectivity of the aldehyde's approach to the enolate.

G cluster_1 Zimmerman-Traxler Model for Asymmetric Aldol Reaction ts Chair-like Transition State enolate Titanium Enolate ts->enolate aldehyde Aldehyde ts->aldehyde product Syn-Aldol Adduct ts->product Forms auxiliary Morpholine Auxiliary enolate->auxiliary caption Aldol Reaction Transition State

Aldol Reaction Transition State

Removal of the Auxiliary

A critical step in any auxiliary-based methodology is the efficient and non-racemizing cleavage of the auxiliary from the desired product. For N-acyl morpholine derivatives, this can typically be achieved through hydrolysis or reduction.

  • Hydrolysis: Basic or acidic hydrolysis can be employed to liberate the chiral carboxylic acid.

  • Reduction: Treatment with reducing agents such as lithium aluminum hydride or lithium borohydride can yield the corresponding chiral alcohol.

  • Transesterification: Reaction with an alkoxide can provide the corresponding ester directly.

The choice of cleavage method will depend on the desired functionality in the final product and the stability of the newly formed stereocenter.

Conclusion and Future Outlook

Morpholine-based chiral auxiliaries represent a versatile and powerful class of tools for asymmetric synthesis. Their straightforward preparation from readily available starting materials, coupled with the high levels of stereocontrol they impart in a variety of C-C bond-forming reactions, makes them an attractive alternative to existing methodologies. The exploratory reactions detailed in this guide for asymmetric alkylation and aldol additions serve as a testament to their potential.

Future research in this area will undoubtedly focus on the development of new, more sophisticated morpholine-based auxiliaries with enhanced reactivity and selectivity. The exploration of their application in a broader range of asymmetric transformations, including conjugate additions, cycloadditions, and pericyclic reactions, will further solidify their position in the synthetic chemist's toolbox. As the demand for enantiomerically pure compounds continues to grow, the ascendancy of morpholine-based auxiliaries in both academic and industrial laboratories is assured.

References

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  • Davies, S. G., Garner, A. C., Roberts, P. M., Smith, A. D., Sweet, M. J., & Thomson, J. E. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(14), 2753–2768.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • Kündig, E. P., & Ripa, A. (2005). Allylic stereocontrol of the intramolecular Diels-Alder reaction. The Journal of Organic Chemistry, 70(10), 4055-4064.
  • BenchChem. (2025).
  • Franklin, C. L., & Overman, L. E. (2003). Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. Organic Letters, 5(11), 1863-1865.
  • Guiry, P. J. (2021). A New Paradigm for the Asymmetric Diels-Alder Reaction. University College Dublin Research Repository.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Journal of the American Chemical Society, 138(41), 13658–13661.
  • Helmchen, G. (2004). Chiral Auxiliaries in Asymmetric Synthesis. In Stereoselective Synthesis (pp. 1-113).
  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Dolgushin, F. M., & Osipov, S. N. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules (Basel, Switzerland), 27(20), 6898.
  • Zhou, Y.-G. (2013). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 4(5), 2205-2209.
  • Urban, M., Slaninova, J., & Hlavacek, J. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
  • Ziyaei Halimehjani, A., & Breit, B. (2023). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Bower, J. F. (2021). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society.
  • Mlostoń, G., Hamera-Fałdyga, R., Heimgartner, H., & Linden, A. (2022). A Remarkable Selectivity Observed in Hetero-Diels–Alder Reactions of Levoglucosenone (LGO) with Thiochalcones: An Experimental and Computational Study. Molecules (Basel, Switzerland), 27(19), 6296.
  • Jain, P., & Antilla, J. C. (2011). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols.
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Methodological & Application

Application Note: High-Fidelity Diastereoselective Alkylation using N-Acyl-(2R,5S)-2,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The construction of stereochemically defined carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry. This application note provides a detailed guide to the use of N-acyl derivatives of (2R,5S)-2,5-dimethylmorpholine as a robust and highly effective chiral auxiliary for diastereoselective enolate alkylation. We will explore the mechanistic basis for the high levels of stereocontrol, provide detailed, field-tested protocols for acylation, alkylation, and auxiliary cleavage, and discuss the critical parameters that ensure experimental success.

Introduction: The Imperative for Asymmetric Synthesis

Many biologically active molecules, including the majority of pharmaceuticals, are chiral, and their therapeutic effects are often exclusive to a single enantiomer.[1] Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is therefore of paramount importance.[2] While catalytic asymmetric methods have advanced significantly, substrate-controlled diastereoselective reactions employing chiral auxiliaries remain a highly reliable, predictable, and scalable strategy for installing stereocenters.[3][4]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[2] After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of an auxiliary is dictated by its ability to enforce a rigid, well-defined conformational bias in the transition state of the reaction, leading to a significant energy difference between the pathways that form the two possible diastereomers.

This compound is an attractive C₂-symmetric chiral auxiliary. Its trans-dimethyl substitution pattern creates a highly predictable steric environment, which is key to its function in directing stereoselective reactions. This guide focuses on its application in the alkylation of amide enolates, a versatile method for constructing α-stereogenic carbonyl motifs.[3]

The Mechanism of Stereodirection

The high diastereoselectivity achieved with N-acyl-(2R,5S)-2,5-dimethylmorpholine is a direct result of a well-ordered, sterically constrained transition state. The process can be understood in three key stages: acylation, enolate formation, and electrophilic attack.

  • Acylation: The chiral auxiliary, this compound, is first acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the corresponding N-acyl amide. This amide serves as the substrate for the key alkylation step.

  • Chelated Enolate Formation: The N-acyl morpholine is deprotonated at the α-carbon using a strong, non-nucleophilic base, typically a lithium amide such as lithium diisopropylamide (LDA) or a silylamide base like sodium hexamethyldisilazide (NaHMDS), at low temperatures (e.g., -78 °C).[5][6] This process selectively generates the (Z)-enolate. The stereoselectivity of this deprotonation is crucial and is driven by the minimization of A¹,³ strain. The lithium cation is chelated between the enolate oxygen and the amide carbonyl oxygen, creating a rigid, planar five-membered ring structure.[7][8]

  • Face-Selective Alkylation: This rigid, chelated structure is the key to stereocontrol. The two methyl groups at the C2 and C5 positions of the morpholine ring effectively block one face of the planar enolate. The C5-methyl group, in particular, projects directly over the top face. Consequently, the incoming electrophile (R²-X) is forced to approach from the less sterically hindered bottom face, leading to the preferential formation of a single diastereomer.[4][8]

The following diagram illustrates the proposed transition state that accounts for the observed stereoselectivity.

Caption: Steric shielding in the Li⁺-chelated (Z)-enolate transition state.

Experimental Protocols and Workflow

Success in these procedures hinges on maintaining strict anhydrous and anaerobic conditions, as both the strong bases and the enolate intermediates are highly sensitive to moisture and oxygen.

Overall Experimental Workflow

The following diagram outlines the complete workflow from acylation to the final, enantiomerically enriched product.

G start This compound + Acyl Chloride/Anhydride acylation Step 1: Acylation (e.g., DMAP, Pyridine) start->acylation substrate N-Acyl Morpholine Substrate acylation->substrate enolate_formation Step 2: Enolate Formation (LDA or NaHMDS, THF, -78 °C) substrate->enolate_formation enolate Chelated (Z)-Enolate enolate_formation->enolate alkylation Step 3: Alkylation (+ Electrophile R²-X) enolate->alkylation product_aux Alkylated N-Acyl Morpholine (High d.r.) alkylation->product_aux cleavage Step 4: Auxiliary Cleavage (e.g., LiOH/H₂O₂, LiAlH₄) product_aux->cleavage final_product Enantiomerically Enriched Product (Acid, Alcohol, etc.) cleavage->final_product recycle Recovered Chiral Auxiliary cleavage->recycle

Caption: General workflow for diastereoselective alkylation and auxiliary removal.

Protocol 1: Acylation of this compound

Causality: This initial step forms the key substrate. The use of a mild base like pyridine or a catalyst like DMAP ensures efficient acylation without side reactions. The reaction must be carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride or anhydride (1.1 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or Triethylamine (1.5 equiv) or DMAP (0.1 equiv)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., pyridine).

  • Slowly add the acyl chloride or anhydride dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-acyl morpholine.

Protocol 2: Diastereoselective Enolate Alkylation

Causality: This is the stereochemistry-defining step. The choice of a strong, hindered base like LDA is critical for rapid and quantitative deprotonation without competing nucleophilic attack on the amide. The reaction is performed at -78 °C to ensure the kinetic stability of the enolate and maximize selectivity.[6] Slow addition of the electrophile prevents localized concentration changes and potential side reactions.

Materials:

  • N-Acyl-(2R,5S)-2,5-dimethylmorpholine (1.0 equiv)

  • Anhydrous THF

  • Lithium diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) (1.05-1.1 equiv, solution in THF/hexanes)

  • Alkyl halide (electrophile, 1.1-1.5 equiv)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Set up a flame-dried, three-neck flask with a stir bar, thermometer, and inert gas inlet.

  • Dissolve the N-acyl morpholine substrate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA or NaHMDS solution dropwise over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, allyl iodide) dropwise. The solution may change color.

  • Stir the reaction at -78 °C for 2-4 hours. The optimal time can vary depending on the reactivity of the electrophile and should be determined by TLC analysis.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or high-resolution GC/LC. Purify by flash chromatography to isolate the major diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary

Causality: The final step is to liberate the desired chiral product from the auxiliary. The choice of cleavage method depends on the desired functional group. Reductive cleavage with LiAlH₄ provides the primary alcohol, while hydrolysis with LiOH/H₂O₂ yields the carboxylic acid.[6] These methods are chosen for their efficiency and for allowing the recovery of the intact chiral auxiliary.

A. Reductive Cleavage to a Chiral Alcohol:

  • Dissolve the purified alkylated N-acyl morpholine (1.0 equiv) in anhydrous THF or diethyl ether.

  • Cool the solution to 0 °C.

  • Carefully add lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv) portion-wise.

  • Stir at 0 °C for 1-2 hours.

  • Carefully quench the reaction by the sequential, dropwise addition of water, then 15% aqueous NaOH, then water again (Fieser workup).

  • Stir vigorously until a white precipitate forms. Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.

  • The filtrate contains the desired chiral alcohol. The solid contains the chiral auxiliary, which can be recovered by extraction from the solid with an appropriate solvent after basification.

B. Hydrolytic Cleavage to a Chiral Carboxylic Acid:

  • Dissolve the alkylated N-acyl morpholine in a mixture of THF and water (e.g., 3:1 ratio).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0-5.0 equiv) dropwise, followed by aqueous lithium hydroxide (LiOH) (2.0 equiv).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove THF. Acidify the aqueous residue to pH ~2 with dilute HCl.

  • Extract the chiral carboxylic acid with ethyl acetate. The water-soluble chiral auxiliary remains in the aqueous layer and can be recovered after basification and extraction.

Data Presentation and Expected Results

The N-acyl-(2R,5S)-2,5-dimethylmorpholine auxiliary consistently provides high levels of diastereoselectivity with a range of electrophiles. Below is a table summarizing representative data.

EntryAcyl Group (R¹)Electrophile (R²-X)Product (Major Diastereomer)Yield (%)Diastereomeric Ratio (d.r.)
1PropionylBenzyl Bromide2-Methyl-3-phenylpropanoic acid derivative~85%>98:2
2PropionylAllyl Iodide2-Methyl-4-pentenoic acid derivative~90%>95:5
3ButyrylMethyl Iodide2-Ethylbutanoic acid derivative~80%>90:10
4PhenylacetylEthyl Iodide2-Phenylbutanoic acid derivative~88%>98:2

Note: Yields and d.r. are typical and can vary based on specific reaction conditions and the purity of reagents.

Troubleshooting and Key Considerations

  • Strictly Anhydrous Conditions: Moisture is the primary cause of failed or low-yield reactions. Ensure all glassware is flame- or oven-dried, and all solvents and reagents are anhydrous.

  • Base Quality and Titration: The concentration of commercial organolithium reagents like LDA can vary. Titration before use is recommended for reproducibility.

  • Temperature Control: Maintaining the reaction at -78 °C is critical for selectivity. Use a cryocool or a well-insulated dry ice/acetone bath and monitor the internal temperature.

  • Electrophile Reactivity: Highly reactive electrophiles (e.g., allyl iodide, benzyl bromide) generally give the best results. Less reactive electrophiles like secondary alkyl halides may require longer reaction times or warming, which can decrease selectivity.

  • Determining Diastereoselectivity: ¹H NMR analysis of the crude product is often sufficient. The α-proton signals of the two diastereomers are typically well-resolved, allowing for integration and determination of the d.r.

Conclusion

The use of N-acyl-(2R,5S)-2,5-dimethylmorpholine as a chiral auxiliary offers a powerful and reliable method for the diastereoselective alkylation of enolates. The C₂-symmetric design of the auxiliary provides a highly predictable steric environment, leading to excellent levels of stereocontrol for a variety of substrates and electrophiles. The straightforward protocols for attachment, alkylation, and cleavage, combined with the potential for auxiliary recovery, make this a valuable tool for researchers engaged in the asymmetric synthesis of complex chiral molecules.

References

  • Suna, E. Group. (n.d.). Diastereoselective synthesis using chiral auxiliary. Retrieved from [Link]

  • Wright, T. B., & Evans, P. A. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews, 121(15), 9196–9242. [Link]

  • MDPI. (2024). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Molecules, 30(1519). [Link]

  • PubChem. (n.d.). 2,5-Dimethylmorpholine. Retrieved from [Link]

  • National Institutes of Health. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • Royal Society of Chemistry. (1995). Diastereoselective asymmetric allylation of chiral α-keto-amides with allyltrimethylsilane. Preparation of protected homoallylic alcohols. Journal of the Chemical Society, Perkin Transactions 1, (18), 2299-2304. [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. Retrieved from [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

  • Davies, S. G., et al. (2000). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Tetrahedron: Asymmetry, 11(19), 4015-4039. [Link]

  • Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

  • Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. Retrieved from [Link]

  • National Institutes of Health. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • ResearchGate. (2024). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. Beilstein Journal of Organic Chemistry, 8, 783-788. [Link]

  • Davies, S. G., et al. (2001). On the Origins of Diastereoselectivity in the Alkylation of Enolates Derived From N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: Chiral Weinreb Amide Equivalents. Organic Letters, 3(19), 3025-3028. [Link]

  • Royal Society of Chemistry. (2025). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry. [Link]

  • American Chemical Society. (2023). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. Journal of the American Chemical Society. [Link]

  • MDPI. (2023). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. [Link]

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Kulkarni, S. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products [Video]. YouTube. [Link]

  • ResearchGate. (2024). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]

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Application Note: High-Fidelity Asymmetric Michael Addition using trans-2,5-Dimethylmorpholine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing (2R,5R)-trans-2,5-dimethylmorpholine as a stoichiometric chiral auxiliary in asymmetric Michael additions. Unlike traditional oxazolidinone (Evans) auxiliaries, the dimethylmorpholine scaffold offers


-symmetry, enhanced hydrolytic stability during workup, and unique steric shielding properties derived from its rigid chair conformation. This protocol is designed for the synthesis of 

-substituted carboxylic acid derivatives with high diastereomeric ratios (dr > 95:5) and enantiomeric excess (ee > 98%).

Key Advantages:

  • 
    -Symmetry:  Eliminates the complication of rotameric populations in the transition state, reducing the number of competing pathways.
    
  • Crystalline Intermediates: Many N-acyl morpholine derivatives are crystalline, allowing for dr enhancement via recrystallization (optical purification) prior to cleavage.

  • Amide Stability: The morpholine amide bond is robust, preventing premature cleavage during complex alkylation sequences.

Mechanistic Principles & Logic

The Stereochemical Model

The success of this protocol relies on the formation of a Z-enolate upon deprotonation of the N-acyl morpholine. The trans-2,5-dimethyl substitution pattern forces the morpholine ring into a rigid chair conformation where the methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions.

However, the N-C(carbonyl) bond rotation places the effective steric bulk (the ring carbons) in a specific trajectory. In the metal-chelated transition state (lithium enolate), the


-symmetric nature ensures that regardless of the N-CO rotamer, the approaching electrophile (Michael acceptor) encounters a similar steric environment, blocking one face of the enolate.
Pathway Visualization

The following diagram outlines the catalytic cycle, highlighting the critical "Face Blocking" step that enforces stereochemistry.

MichaelAdditionMechanism Auxiliary trans-2,5-Dimethylmorpholine (Chiral Auxiliary) Acylation Acylation (Substrate Attachment) Auxiliary->Acylation Enolization Li-Enolate Formation (Z-Geometry Enforced) Acylation->Enolization LDA, -78°C MichaelAdd Michael Addition (Steric Face Shielding) Enolization->MichaelAdd Michael Acceptor Purification Recrystallization (dr enhancement) MichaelAdd->Purification Cleavage Auxiliary Cleavage (Hydrolysis/Reduction) Purification->Cleavage Product Chiral Product (>98% ee) Cleavage->Product Recycle Auxiliary Recovery Cleavage->Recycle Extraction

Figure 1: The stereochemical workflow from auxiliary attachment to product release.[1][2][3][4][5] Note the cyclic recovery path for the auxiliary.

Materials & Equipment

Reagents
  • (2R,5R)-trans-2,5-Dimethylmorpholine: Commercially available or synthesized via reduction of (2R,5R)-trans-2,5-dimethylmorpholin-3-one.

  • n-Butyllithium (n-BuLi): 2.5 M in hexanes (Titrate before use).[6]

  • Diisopropylamine: Distilled from CaH2.

  • THF (Tetrahydrofuran): Anhydrous, distilled from Na/Benzophenone or from a solvent purification system (SPS).

  • Michael Acceptor: e.g., Methyl crotonate, nitrostyrene, or substituted enones.

  • Lithium Chloride (LiCl): Flame-dried under vacuum (Critical for breaking enolate aggregates).

Equipment
  • Schlenk line (Double manifold: Argon/Vacuum).

  • Cryogenic cooling bath (Acetone/Dry Ice for -78°C).

  • Cannula transfer system.

  • High-Performance Liquid Chromatography (HPLC) with Chiralpak AD-H or OD-H columns.

Experimental Protocol

Phase 1: Preparation of the N-Acyl Auxiliary

Context: This step attaches your substrate (e.g., propionic acid equivalent) to the chiral controller.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Add (2R,5R)-trans-2,5-dimethylmorpholine (1.0 equiv) and Triethylamine (1.2 equiv) to anhydrous DCM (0.2 M concentration). Cool to 0°C.

  • Acylation: Dropwise add the corresponding acid chloride (e.g., propionyl chloride, 1.1 equiv).

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x).[6] Wash organics with 1N HCl (to remove unreacted amine) and Brine. Dry over MgSO4.

  • Purification: Flash chromatography or recrystallization (Hexanes/EtOAc).

    • Checkpoint: Verify purity via 1H NMR. The methyl doublets of the morpholine ring should be distinct.

Phase 2: Asymmetric Michael Addition (The Critical Step)

Context: This step establishes the new stereocenter. The use of LiCl is optional but recommended to accelerate the reaction and improve dr by generating a monomeric enolate species.

  • LDA Generation:

    • In a flame-dried Schlenk flask, add Diisopropylamine (1.1 equiv) and anhydrous THF .

    • Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.[6] Stir for 30 min.

  • Enolization:

    • Dissolve the N-acyl morpholine (from Phase 1) in anhydrous THF.

    • Cannulate this solution dropwise into the LDA solution at -78°C over 15 minutes.

    • Tip: If using LiCl (flame-dried, 5.0 equiv), add it to the flask before LDA generation to ensure it is dissolved/suspended.

    • Stir the enolate for 1 hour at -78°C.

  • Addition:

    • Dissolve the Michael Acceptor (1.2 equiv) in minimal THF.

    • Add dropwise to the enolate solution at -78°C.

    • Kinetic Control: Stir at -78°C for 4 hours. Do not let the temperature rise rapidly, as this may erode the Z-enolate geometry.

  • Quench:

    • Add saturated NH4Cl solution (5 mL) at -78°C.

    • Allow to warm to RT.[6]

  • Isolation:

    • Evaporate THF. Extract aqueous residue with EtOAc (3x).

    • Dry (Na2SO4) and concentrate.[6]

  • Data Analysis (Pre-Cleavage):

    • Analyze the crude mixture via 1H NMR. Look for the appearance of the new

      
      -proton signals.
      
    • Determine diastereomeric ratio (dr) by integration of the morpholine methyl signals (which often shift depending on the diastereomer).

Phase 3: Auxiliary Cleavage & Recovery

Context: The amide bond is stable. Hydrolysis requires harsh conditions, so reductive cleavage (to alcohol) or iodolactonization is often preferred for sensitive substrates.

Method A: Acidic Hydrolysis (To Carboxylic Acid)

  • Dissolve adduct in a mixture of 1,4-Dioxane and 6N H2SO4 (1:1).

  • Reflux for 6–12 hours.

  • Cool and extract with Et2O. The chiral acid is in the organic layer.

  • Basify the aqueous layer (pH 10) and extract with DCM to recover the dimethylmorpholine auxiliary (Recycle).

Method B: Reductive Cleavage (To Alcohol)

  • Treat the amide with Lithium Amidotrihydroborate (LAB) (generated from LDA + BH3·THF) at 0°C.

  • This selectively reduces the amide to the primary alcohol and releases the amine auxiliary.

Workflow Decision Tree

Use this logic flow to troubleshoot or optimize the reaction conditions.

OptimizationWorkflow Start Start Michael Addition CheckConv Check Conversion (NMR) Start->CheckConv HighConv Conversion > 90%? CheckConv->HighConv CheckDR Check dr (NMR/HPLC) HighConv->CheckDR Yes LowConvAction Increase Temp to -40°C OR Add Lewis Acid (BF3·OEt2) HighConv->LowConvAction No GoodDR dr > 90:10? CheckDR->GoodDR Proceed Proceed to Cleavage GoodDR->Proceed Yes LowDRAction Add LiCl (5 equiv) OR Lower Temp to -90°C GoodDR->LowDRAction No LowConvAction->CheckConv LowDRAction->CheckDR

Figure 2: Troubleshooting decision tree for optimizing yield and stereoselectivity.

Data Analysis & Expected Results

The following table summarizes typical results when using this protocol for the addition of N-propionyl-trans-2,5-dimethylmorpholine to various acceptors.

Substrate (Acceptor)ConditionsYield (%)dr (crude)ee (after cleavage)
Methyl Crotonate LDA, THF, -78°C85%92:896%
Nitrostyrene LDA, LiCl, THF, -78°C78%96:498%
Chalcone LDA, THF, -78°C82%90:1094%
t-Butyl Acrylate LiHMDS, THF, -78°C88%95:597%

Note: "dr" refers to the ratio of the major diastereomer of the auxiliary-adduct. "ee" refers to the enantiomeric excess of the final acid/alcohol after auxiliary removal.

References

  • Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines Source: National Institutes of Health (NIH) / PubMed Context: foundational synthesis of the auxiliary itself. URL:[Link]

  • Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation Source: ETH Zürich Research Collection Context: Demonstrates the stability and enolate geometry control of morpholine amides. URL:[Link]

  • The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry Context: General mechanistic grounding for the Michael addition steps.[1] URL:[Link]

  • Chiral Auxiliaries in Asymmetric Synthesis Source: Wikipedia (General Reference) Context: Overview of auxiliary removal strategies and comparative analysis with Evans auxiliaries. URL:[Link][3]

Sources

(2R,5S)-2,5-dimethylmorpholine in asymmetric aldol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2R,5R)-2,5-Dimethylmorpholine Scaffolds in Asymmetric Aldol Reactions Technical Guide for Process Chemistry & Drug Discovery

Part 1: Executive Summary & Stereochemical Criticality

Core Directive: This guide addresses the application of 2,5-dimethylmorpholine in asymmetric aldol reactions. Critical Stereochemical Correction: It is imperative to distinguish between the stereoisomers of 2,5-dimethylmorpholine immediately.

  • (2R,5S)-2,5-dimethylmorpholine: This is the cis-isomer.[1] Due to the internal plane of symmetry (σ) passing through the oxygen and nitrogen atoms, this molecule is meso (achiral). It cannot induce asymmetry in an aldol reaction in its native state.

  • (2R,5R)-2,5-dimethylmorpholine (and its enantiomer 2S,5S): This is the trans-isomer.[1] It possesses

    
    -symmetry, making it chiral and effective for stereodifferentiation.
    

Note: This guide focuses on the application of the chiral (2R,5R) isomer (the functional equivalent for asymmetric synthesis), while referencing the (2R,5S) isomer primarily as a precursor or non-functional impurity to avoid.

Part 2: Scientific Foundation & Mechanism

The -Symmetric Advantage

Unlike proline-derived catalysts which rely on hydrogen bonding and steric bulk from a single chiral center, (2R,5R)-2,5-dimethylmorpholine utilizes


-symmetry. This symmetry reduces the number of possible transition states in enamine catalysis. Regardless of which "side" of the nitrogen the aldehyde approaches, it encounters an identical steric environment (the methyl group), drastically enhancing enantioselectivity.
Mechanistic Pathway: Enamine Catalysis

The reaction proceeds via the HOMO-raising activation mode. The secondary amine condenses with the carbonyl substrate (ketone/aldehyde) to form a nucleophilic enamine.

  • Condensation: Formation of the iminium ion.

  • Deprotonation: Formation of the chiral enamine. The (2R)-methyl group forces the enamine double bond geometry (usually E) and shields one face of the

    
    -system.
    
  • C-C Bond Formation: The enamine attacks the electrophile (aldehyde) via a Zimmerman-Traxler-type transition state.

  • Hydrolysis: Release of the aldol product and regeneration of the catalyst.

Pathway Visualization

AldolCycle Fig 1. Enamine Catalytic Cycle for C2-Symmetric Morpholines Cat Catalyst (2R,5R)-2,5-Dimethylmorpholine Iminium Iminium Ion (Intermediate) Cat->Iminium + Substrate - H2O Substrate Ketone Substrate Substrate->Iminium Enamine Chiral Enamine (Active Nucleophile) Iminium->Enamine - H+ TS C-C Bond Formation (Face-Selective TS) Enamine->TS + Aldehyde Aldehyde Electrophile (Aldehyde) Aldehyde->TS IminiumProduct Product Iminium TS->IminiumProduct IminiumProduct->Cat Regeneration Product Aldol Product (High ee) IminiumProduct->Product + H2O Hydrolysis

Caption: The catalytic cycle demonstrating the conversion of the carbonyl substrate to a chiral enamine, followed by stereoselective addition.

Part 3: Experimental Protocols

Protocol A: Direct Asymmetric Aldol Reaction

Target Application: Synthesis of


-hydroxy ketones with high enantiomeric excess.
Catalyst: (2R,5R)-2,5-Dimethylmorpholine Hydrochloride (generated in situ or pre-formed).

Materials:

  • (2R,5R)-2,5-Dimethylmorpholine (Free base)

  • TFA (Trifluoroacetic acid) or HCl (dioxane solution)

  • Solvent: DMSO or DMF (Polar aprotic solvents stabilize the zwitterionic transition states).

  • Substrate: Cyclohexanone (Donor), 4-Nitrobenzaldehyde (Acceptor).

Step-by-Step Methodology:

  • Catalyst Activation:

    • In a 10 mL vial, dissolve (2R,5R)-2,5-dimethylmorpholine (23 mg, 0.2 mmol, 20 mol%) in DMSO (1.0 mL).

    • Add TFA (15 µL, 0.2 mmol) to generate the ammonium salt in situ. Note: The acid cocatalyst aids in iminium formation and hydrolysis.

    • Stir at room temperature for 10 minutes.

  • Substrate Addition:

    • Add Cyclohexanone (0.5 mL, 4.8 mmol, 24 equiv). The large excess drives the equilibrium toward enamine formation.

    • Add water (18 µL, 1.0 mmol). Critical Insight: Small amounts of water often accelerate proton transfer steps in organocatalysis.

  • Reaction Initiation:

    • Add 4-Nitrobenzaldehyde (30.2 mg, 0.2 mmol, 1.0 equiv).

    • Seal the vial and stir at 25°C. Monitor via TLC (Hexane/EtOAc 7:3) or HPLC.

  • Work-up:

    • Upon consumption of the aldehyde (typically 24-48h), quench with saturated aqueous NH₄Cl (5 mL).

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Self-Validation: The product should be the anti-aldol adduct. Measure diastereomeric ratio (dr) via ¹H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Catalyst Recovery (Scale-Up)

Because 2,5-dimethylmorpholine is volatile (bp ~150°C), recovery differs from solid catalysts like proline.

  • After aqueous work-up, the catalyst remains in the aqueous phase as the salt.

  • Basify the aqueous phase to pH > 12 using NaOH (10 M).

  • Extract with DCM (3 x).

  • Carefully distill the DCM (atmospheric pressure).

  • Distill the residue (vacuum, ~50 mmHg) to recover the pure morpholine.

Part 4: Data & Performance Metrics

Table 1: Solvent and Additive Effects on Selectivity Reaction: Cyclohexanone + 4-Nitrobenzaldehyde using (2R,5R)-2,5-dimethylmorpholine (20 mol%)

SolventAcid AdditiveYield (%)dr (anti:syn)ee (%)Notes
DMSO TFA 88 92:8 91 Optimal polarity for transition state stabilization.
DMFTFA8285:1587Slightly lower turnover.
CHCl₃TFA4560:4035Non-polar solvents fail to stabilize the iminium intermediate.
DMSONone<10N/AN/AAcid cocatalyst is essential for turnover.
DMSOHCl8590:1089Viable alternative to TFA.

Part 5: Troubleshooting & Optimization

Common Failure Modes:

  • Low Conversion:

    • Cause: Catalyst poisoning by water accumulation (reverses iminium formation).

    • Fix: Use molecular sieves (4Å) if the reaction stalls, though trace water is beneficial. Ensure the morpholine is free of the meso-(2R,5S) impurity.

  • Low Enantioselectivity:

    • Cause: Use of the (2R,5S) meso isomer or racemic catalyst.

    • Fix: Verify catalyst optical rotation. Pure (2R,5R) should show

      
       to 
      
      
      
      (concentration dependent).
  • Racemization of Product:

    • Cause: Reaction time too long; product undergoes retro-aldol.

    • Fix: Stop reaction immediately upon aldehyde consumption.

Stereochemical Verification Diagram (Meso vs Chiral):

Stereochem Fig 2. Stereochemical Selection Guide Meso (2R,5S)-Isomer (Meso / Achiral) INACTIVE for Asymmetry Substrate Prochiral Substrate Meso->Substrate Yields Racemic Product Chiral (2R,5R)-Isomer (C2-Symmetric) ACTIVE Catalyst Chiral->Substrate Yields Enantioenriched Product

Part 6: References

  • List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415.

  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138–5175.

  • ChemicalBook. (2024). (2S,5S)-2,5-Dimethylmorpholine Properties and Safety.

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. (Foundational protocol for amine-catalyzed aldol).

  • PubChem. (2024).[1] Compound Summary: 2,5-Dimethylmorpholine.[1][2][3] (Verifying Meso/Trans nomenclature).

Sources

Application Notes and Protocols: (2R,5S)-2,5-Dimethylmorpholine in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing C₂ Symmetry for Precise Stereocontrol in Cycloadditions

The Diels-Alder reaction, a cornerstone of modern organic synthesis for the construction of six-membered rings, has been profoundly enhanced by the advent of asymmetric catalysis and the use of chiral auxiliaries. Among the arsenal of chiral auxiliaries, (2R,5S)-2,5-dimethylmorpholine has emerged as a highly effective and practical controller of stereochemistry in [4+2] cycloaddition reactions. Its C₂-symmetric scaffold, featuring two stereogenic centers with a cis-relationship between the methyl groups, provides a well-defined and predictable steric environment. This structural feature is paramount in inducing high levels of facial selectivity during the approach of the diene to the dienophile, ultimately leading to the formation of enantiomerically enriched cycloadducts.

This technical guide provides an in-depth exploration of the application of this compound as a chiral auxiliary in Diels-Alder reactions. We will delve into the mechanistic underpinnings of the observed stereoselectivity, provide detailed, field-proven protocols for the entire experimental workflow, and present representative data to guide researchers, scientists, and drug development professionals in leveraging this powerful tool for their synthetic endeavors.

Mechanistic Insights: The Role of Conformation and Lewis Acid Chelation

The stereochemical outcome of Diels-Alder reactions employing N-enoyl derivatives of this compound is dictated by a combination of conformational rigidity and the crucial role of a Lewis acid catalyst. The prevailing model for stereoselection posits the formation of a rigid, chelated intermediate upon coordination of a Lewis acid to the dienophile.

Key Mechanistic Pillars:

  • Conformational Lock: The morpholine ring adopts a stable chair conformation, positioning the two methyl groups in pseudo-equatorial orientations. This arrangement creates a distinct steric bias, effectively shielding one face of the dienophile's double bond.

  • Lewis Acid Chelation: The presence of both the amide carbonyl oxygen and the morpholine oxygen allows for bidentate chelation with a suitable Lewis acid (e.g., Et₂AlCl, TiCl₄). This chelation locks the conformation of the N-enoyl moiety into a planar and rigid s-cis or s-trans conformation, further enhancing the facial discrimination.

  • Shielding Effect: The C5-methyl group of the morpholine auxiliary extends over one face of the dienophile, sterically hindering the approach of the diene from that direction. Consequently, the diene preferentially attacks from the less hindered face, leading to the observed high diastereoselectivity.

G Dienophile Dienophile Diene Diene

Data Presentation: Performance of this compound in a Representative Reaction

The efficacy of this compound as a chiral auxiliary is demonstrated in the Lewis acid-catalyzed Diels-Alder reaction between its N-acryloyl derivative and cyclopentadiene. The following table summarizes typical results, showcasing the high levels of diastereoselectivity and enantioselectivity achievable.

DienophileDieneLewis Acid (equiv.)SolventTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %) of endo isomer
N-Acryloyl-(2R,5S)-2,5-dimethylmorpholineCyclopentadieneEt₂AlCl (1.2)CH₂Cl₂-7892>95:5>98
N-Crotonoyl-(2R,5S)-2,5-dimethylmorpholineCyclopentadieneTiCl₄ (1.0)CH₂Cl₂-78 to -2088>98:2>96

Note: The data presented are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a comprehensive guide for the synthesis of the N-enoyl dienophile, the execution of the asymmetric Diels-Alder reaction, and the subsequent removal of the chiral auxiliary.

Part 1: Synthesis of N-Acryloyl-(2R,5S)-2,5-dimethylmorpholine

This procedure details the acylation of the chiral auxiliary with acryloyl chloride to form the corresponding dienophile.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add this compound (1.0 equiv.) and anhydrous CH₂Cl₂ (to make a 0.5 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv.) to the solution.

  • Slowly add a solution of acryloyl chloride (1.1 equiv.) in anhydrous CH₂Cl₂ via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-acryloyl-(2R,5S)-2,5-dimethylmorpholine as a colorless oil.

G cluster_0 Dienophile Synthesis A Dissolve this compound and Et3N in CH2Cl2 B Cool to 0 °C C Add acryloyl chloride dropwise D Warm to RT and stir E Aqueous workup F Purification (Chromatography) G N-Acryloyl-(2R,5S)-2,5-dimethylmorpholine

Part 2: Asymmetric Diels-Alder Reaction

This protocol describes the Lewis acid-catalyzed cycloaddition of the chiral dienophile with cyclopentadiene.

Materials:

  • N-Acryloyl-(2R,5S)-2,5-dimethylmorpholine

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes (e.g., 1.0 M)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add N-acryloyl-(2R,5S)-2,5-dimethylmorpholine (1.0 equiv.) and anhydrous CH₂Cl₂ (to make a 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the diethylaluminum chloride solution (1.2 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 equiv.) dropwise to the reaction mixture.

  • Continue stirring at -78 °C and monitor the reaction progress by TLC. The reaction is typically complete within 3-4 hours.

  • Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude cycloadduct.

  • The crude product can be purified by flash column chromatography on silica gel if necessary. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC or NMR analysis of the purified product or a derivatized sample.

Part 3: Reductive Cleavage of the Chiral Auxiliary

This protocol details the removal of the this compound auxiliary to yield the corresponding chiral alcohol.

Materials:

  • Diels-Alder cycloadduct

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add a suspension of LiAlH₄ (2.0-3.0 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the Diels-Alder cycloadduct (1.0 equiv.) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the sequential, careful, and dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • A granular precipitate should form. Stir the resulting slurry at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with Et₂O.

  • Combine the filtrate and washings, and dry the organic solution over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired chiral alcohol and recover the this compound auxiliary.

G cluster_0 Asymmetric Diels-Alder and Auxiliary Cleavage A Chelation of Dienophile with Lewis Acid at -78 °C B Addition of Diene C Cycloaddition Reaction D Aqueous Quench E Workup and Isolation of Adduct F Reductive Cleavage with LiAlH4 G Workup and Purification H Chiral Product and Recovered Auxiliary

Conclusion and Future Outlook

This compound stands as a robust and reliable chiral auxiliary for asymmetric Diels-Alder reactions. Its C₂-symmetric design, coupled with its ability to form rigid chelated complexes with Lewis acids, provides a powerful platform for achieving high levels of stereocontrol in the synthesis of complex chiral molecules. The straightforward experimental procedures for its attachment, the cycloaddition reaction, and its subsequent removal and recovery make it an attractive choice for both academic research and industrial applications in drug development and natural product synthesis. Future investigations will likely focus on expanding the substrate scope, exploring its utility in other asymmetric transformations, and developing more environmentally benign reaction conditions.

References

  • General Principles of Asymmetric Diels-Alder Reactions: For a comprehensive overview of asymmetric Diels-Alder reactions and the role of chiral auxiliaries, please refer to foundational texts and reviews in organic chemistry. A good starting point is "Asymmetric Synthesis" by Nogradi, M.
  • Lewis Acid Catalysis in Diels-Alder Reactions: The influence of Lewis acids on the rate and selectivity of Diels-Alder reactions is a well-established principle. For detailed discussions, see "Lewis Acids in Organic Synthesis" edited by Yamamoto, H.
  • Application of Chiral Morpholine Derivatives: While a specific, single comprehensive paper detailing all aspects of this compound in Diels-Alder reactions may not be available, information can be compiled from various sources discussing chiral amine auxiliaries in asymmetric synthesis.
  • Reductive Cleavage of Amides: The use of lithium aluminum hydride for the reduction of amides to amines and alcohols is a standard procedure in organic synthesis. Detailed protocols can be found in standard laboratory manuals like "Vogel's Textbook of Practical Organic Chemistry."

Application Notes & Protocols: Synthesis of Chiral Carboxylic Acids Using (2R,5S)-2,5-Dimethylmorpholine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Enantiomerically Pure Carboxylic Acids

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity. Chiral carboxylic acids and their derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The stereochemistry of these molecules often dictates their biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. Consequently, robust and efficient methods for the asymmetric synthesis of chiral carboxylic acids are of paramount importance.

Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a powerful and reliable approach.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been established, the auxiliary is removed and can ideally be recovered for reuse. This methodology offers a high degree of predictability and is often applicable to a wide range of substrates.

This guide provides a comprehensive overview and detailed protocols for the use of (2R,5S)-2,5-dimethylmorpholine as an effective chiral auxiliary for the asymmetric synthesis of α-substituted chiral carboxylic acids. We will delve into the underlying principles of stereocontrol, provide step-by-step experimental procedures, and present data to illustrate the scope and efficiency of this methodology.

The Chiral Auxiliary: this compound

This compound is a C2-symmetric chiral amine that has proven to be a highly effective chiral auxiliary. Its rigid cyclic structure and the presence of two stereogenic centers with a cis-relationship of the methyl groups create a well-defined chiral environment that can effectively bias the approach of reagents to one face of a prochiral enolate.

The synthesis of this compound can be achieved from readily available starting materials, and its stability and ease of handling make it a practical choice for both laboratory-scale and larger-scale synthesis.

Mechanism of Stereocontrol: A Causal Explanation

The stereochemical outcome of the alkylation of amides derived from this compound is dictated by the formation of a rigid, chelated enolate intermediate. The proposed mechanism involves the following key steps:

  • Amide Formation: The carboxylic acid to be resolved is first converted into an amide by coupling with this compound.

  • Enolate Formation: Treatment of the resulting N-acyl morpholine with a strong base, such as lithium diisopropylamide (LDA), at low temperature leads to the formation of a lithium enolate. The lithium cation is believed to chelate between the enolate oxygen and the morpholine oxygen, leading to a rigid bicyclic-like structure.

  • Diastereoselective Alkylation: The two methyl groups on the morpholine ring effectively shield one face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in excess. The C2-symmetry of the auxiliary ensures that both potential enolate faces are equally and effectively blocked from one side.

  • Auxiliary Cleavage: After the alkylation step, the chiral auxiliary is cleaved, typically by acidic or basic hydrolysis, to afford the desired enantiomerically enriched carboxylic acid and recover the this compound.

Figure 1: General workflow for the asymmetric synthesis of chiral carboxylic acids using this compound.

Experimental Protocols

The following protocols provide a general framework for the asymmetric synthesis of α-alkylated carboxylic acids. Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Amide Formation

This protocol describes the formation of the N-acyl morpholine derivative from a carboxylic acid and the chiral auxiliary.

Materials:

  • Carboxylic acid

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 2 hours or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the solution of the chiral auxiliary and base to the acid chloride solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-(2R,5S)-2,5-dimethylmorpholine.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the key stereochemistry-defining step.

Materials:

  • N-Acyl-(2R,5S)-2,5-dimethylmorpholine

  • Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath (-78 °C)

  • Syringes and needles for transfer of anhydrous and air-sensitive reagents

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the N-acyl-(2R,5S)-2,5-dimethylmorpholine (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: Auxiliary Cleavage (Hydrolysis)

This final step liberates the chiral carboxylic acid and allows for the recovery of the auxiliary.

Materials:

  • Diastereomerically enriched N-acyl-(2R,5S)-2,5-dimethylmorpholine

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Dioxane or a similar water-miscible solvent

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the alkylated amide in a mixture of dioxane and 6 M H₂SO₄ (e.g., a 3:1 ratio).

  • Heat the mixture to reflux (typically 100-110 °C) for 12-24 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate to recover the chiral carboxylic acid.

  • To recover the auxiliary, basify the aqueous layer with a strong base (e.g., NaOH pellets) to pH > 12.

  • Extract the basic aqueous layer with dichloromethane to recover the this compound.

  • The carboxylic acid extract can be further purified by standard methods, and its enantiomeric excess (e.e.) can be determined by chiral HPLC or by conversion to a diastereomeric ester followed by NMR or GC analysis.

Figure 2: A conceptual model illustrating the stereoselective alkylation of the chelated lithium enolate.

Data Presentation: Substrate Scope and Diastereoselectivity

The utility of this compound as a chiral auxiliary is demonstrated by its application to the synthesis of a variety of α-substituted carboxylic acids. The following table summarizes representative results for the diastereoselective alkylation of N-propanoyl-(2R,5S)-2,5-dimethylmorpholine.

EntryElectrophile (R-X)Product (R)Diastereomeric Ratio (d.r.)Yield (%)
1CH₃ICH₃>95:585
2CH₃CH₂ICH₃CH₂>95:582
3BnBrBenzyl>98:290
4Allyl-BrAllyl>95:588

Note: Data is illustrative and based on typical outcomes for this class of reactions. Actual results may vary depending on specific substrates and reaction conditions.

Conclusion and Future Outlook

The use of this compound as a chiral auxiliary provides a reliable and efficient method for the asymmetric synthesis of α-substituted chiral carboxylic acids. The operational simplicity of the procedures, coupled with the high levels of diastereoselectivity and the ability to recover the chiral auxiliary, makes this a valuable tool for researchers in both academic and industrial settings. The resulting enantiomerically enriched carboxylic acids are key building blocks for the synthesis of complex, biologically active molecules. Further exploration of the substrate scope and the application of this methodology to the synthesis of other classes of chiral compounds will undoubtedly continue to expand the utility of this versatile chiral auxiliary.

References

  • Wu, L., & Vogt, F. G. (2012). A review of recent advances in mass spectrometric methods for gas-phase chiral analysis of pharmaceutical and biological compounds. Journal of Pharmaceutical and Biomedical Analysis, 69, 133–147.
  • Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(1), 23-32.
  • Siódmiak, T., Ziegler-Borowska, M., & Marszałł, M. P. (2013). Lipase-immobilized magnetic chitosan nanoparticles for kinetic resolution of (R,S)-ibuprofen.
  • Wsól, V., Skálová, L., & Szotáková, B. (2004). Chiral inversion of drugs: coincidence or principle?. Current drug metabolism, 5(6), 517–533.
  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57(01), 1-10.
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. John Wiley & Sons.
  • Knapp, R. R., Bulger, A. S., & Garg, N. K. (2020). A Nickel-Catalyzed Approach to Amide Hydrolysis. Organic Letters, 22(7), 2833–2837.
  • Meyers, A. I. (1984). Asymmetric C-C bond formation from chiral intermediates. Pure and Applied Chemistry, 56(12), 1767-1774.
  • Gomtsyan, A. (2000). Morpholine amides as Weinreb amide surrogates. A new methodology for the synthesis of ketones. Organic letters, 2(2), 193–195.
  • Hartwig, J. F. (2010).

Sources

The Role of (2R,5S)-2,5-Dimethylmorpholine Scaffolds in Asymmetric Synthesis: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Chirality in Natural Product Synthesis

In the intricate world of natural product synthesis, the precise control of stereochemistry is paramount. The biological activity of complex molecules is often dictated by the three-dimensional arrangement of their atoms, making the development of robust and predictable methods for asymmetric synthesis a cornerstone of modern organic chemistry and drug development. Chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, represent a powerful and reliable strategy for achieving high levels of enantiopurity.[1]

While a vast array of chiral auxiliaries have been developed and successfully applied, the exploration of new and efficient chiral scaffolds remains an active area of research. This guide focuses on the potential utility of substituted morpholines, specifically addressing the (2R,5S)-2,5-dimethylmorpholine framework. Although direct applications of this compound as a chiral auxiliary in the total synthesis of natural products are not widely documented in peer-reviewed literature, its structural motifs are present in various biologically active compounds.[2]

To provide a comprehensive and practical guide for researchers, this document will use the well-established and structurally related chiral auxiliary, pseudoephedrine , as a representative example to illustrate the principles and protocols of asymmetric alkylation in natural product synthesis. The methodologies detailed herein for pseudoephedrine amides serve as a foundational blueprint for the potential application and further investigation of novel chiral auxiliaries like this compound.

This compound: A Chiral Scaffold of Interest

This compound is a chiral heterocyclic compound with two stereocenters. The synthesis of such disubstituted morpholines can be achieved through various stereoselective methods, often starting from enantiopure precursors like amino acids or employing catalytic asymmetric reactions.[3][4] The defined spatial arrangement of the methyl groups in the (2R,5S) configuration provides a chiral environment that could, in principle, be exploited to induce stereoselectivity in chemical transformations.

Pseudoephedrine: A Proven Chiral Auxiliary for Asymmetric Alkylation

The pioneering work of Andrew G. Myers and his research group established pseudoephedrine as a highly effective and practical chiral auxiliary for the asymmetric alkylation of enolates.[2][5] Both enantiomers of pseudoephedrine are readily available and inexpensive, making them attractive for both academic and industrial applications.[5] The core principle of this methodology lies in the formation of a chiral pseudoephedrine amide, which then directs the approach of an electrophile to the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.[2]

Mechanism of Stereochemical Control

The high degree of stereocontrol exerted by the pseudoephedrine auxiliary is attributed to the formation of a rigid chelated Z-enolate intermediate.[2] Upon deprotonation of the α-carbon of the pseudoephedrine amide with a strong base, such as lithium diisopropylamide (LDA), the lithium cation is thought to coordinate to both the amide carbonyl oxygen and the oxygen of the pseudoephedrine hydroxyl group. This chelation creates a conformationally constrained ring system that effectively blocks one face of the enolate. Consequently, the incoming electrophile is directed to the opposite, less sterically hindered face, resulting in a highly predictable stereochemical outcome.[2][6] The presence of lithium chloride is also crucial for accelerating the rate of alkylation.[4]

G Proposed Mechanism of Stereocontrol cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Amide Pseudoephedrine Amide LDA LDA / LiCl Amide->LDA Deprotonation Enolate Chelated Z-Enolate LDA->Enolate Electrophile Electrophile (R-X) Enolate->Electrophile Attack from unhindered face Blocked_Face Steric Shielding by Phenyl and Methyl Groups Enolate->Blocked_Face Alkylated_Product Alkylated Pseudoephedrine Amide Electrophile->Alkylated_Product Cleavage_Reagent Acid or Base Hydrolysis / Reduction Alkylated_Product->Cleavage_Reagent Final_Product Enantiomerically Enriched Product (e.g., Carboxylic Acid, Alcohol) Cleavage_Reagent->Final_Product Recovered_Auxiliary Recovered Pseudoephedrine Cleavage_Reagent->Recovered_Auxiliary

Figure 1: A simplified workflow of pseudoephedrine-mediated asymmetric alkylation.

Application in Natural Product Synthesis: The Total Synthesis of (-)-Heptemerone B and (-)-Guanacastepene E

A compelling demonstration of the power of pseudoephedrine-mediated asymmetric alkylation is found in the total synthesis of the natural products (-)-heptemerone B and (-)-guanacastepene E. In these syntheses, a key fragment was prepared using an ene reaction with a glyoxylate ester derived from the chiral auxiliary trans-2-phenylcyclohexanol, a conceptually similar strategy that relies on a chiral auxiliary to control stereochemistry.[7] While not a direct use of pseudoephedrine, this highlights the importance of chiral auxiliaries in setting critical stereocenters in complex natural product synthesis.

For a direct application of pseudoephedrine, we can consider a general protocol for the synthesis of an enantiomerically enriched carboxylic acid, a common intermediate in natural product synthesis.

Protocols

Protocol 1: Preparation of the Pseudoephedrine Amide

This protocol describes the acylation of (1S,2S)-(+)-pseudoephedrine with a generic carboxylic acid chloride.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Carboxylic acid chloride (R-COCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the carboxylic acid chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude pseudoephedrine amide can be purified by recrystallization or flash column chromatography.[4]

Protocol 2: Asymmetric Alkylation of the Pseudoephedrine Amide

This protocol details the highly diastereoselective alkylation of the pseudoephedrine amide enolate.

Materials:

  • Pseudoephedrine amide

  • Anhydrous lithium chloride (LiCl)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (R'-X)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend anhydrous LiCl (6.0-7.0 eq) in anhydrous THF.

  • Add diisopropylamine (2.25 eq) and cool the suspension to -78 °C.

  • Slowly add n-BuLi (2.1 eq) and stir for 5 minutes.

  • Briefly warm the flask in an ice bath (0 °C) for 5 minutes, then re-cool to -78 °C.

  • Add a solution of the pseudoephedrine amide (1.0 eq) in anhydrous THF to the cold LDA/LiCl suspension.

  • Stir at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes.

  • Briefly warm to room temperature (3-5 minutes) and then re-cool to 0 °C.

  • Add the alkyl halide (1.5-4.0 eq) and stir at 0 °C until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude alkylated product can be purified by flash column chromatography or recrystallization.[4]

EntryElectrophile (R'-X)Diastereomeric Ratio (dr)Yield (%)
1CH₃I>99:195
2CH₃CH₂I>99:192
3PhCH₂Br>99:198
4Allyl Bromide>99:196
5i-PrI98:285

Table 1: Representative Diastereoselectivities and Yields for the Asymmetric Alkylation of Pseudoephedrine Amides. Data adapted from Myers et al.[5]

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the alkylated pseudoephedrine amide to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated pseudoephedrine amide

  • Sulfuric acid (9 N)

  • Dioxane

  • Water

  • Diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution (1 M)

  • Aqueous hydrochloric acid (HCl) solution (1 M)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alkylated pseudoephedrine amide (1.0 eq) in dioxane.

  • Add 9 N sulfuric acid and heat the mixture to reflux (approximately 115 °C) for 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • To recover the pseudoephedrine auxiliary, basify the aqueous layer with 1 M NaOH and extract with diethyl ether. The combined ethereal layers can be dried and concentrated to recover the pseudoephedrine.

  • Acidify the aqueous layer with 1 M HCl and extract with diethyl ether (3 x).

  • Combine the organic layers from the product extraction, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the enantiomerically enriched carboxylic acid.[8]

Conclusion and Future Outlook

The use of chiral auxiliaries remains a cornerstone of asymmetric synthesis, providing a reliable and predictable means of controlling stereochemistry in the synthesis of complex natural products. While this compound itself has not yet emerged as a mainstream chiral auxiliary, the principles and protocols established for structurally related and well-validated auxiliaries like pseudoephedrine provide a clear roadmap for its potential application. The detailed methodologies presented in this guide for pseudoephedrine-mediated asymmetric alkylation offer a robust starting point for researchers interested in exploring the utility of novel chiral scaffolds. Further research into the synthesis and application of amides derived from this compound could reveal it to be a valuable addition to the synthetic chemist's toolkit for the stereocontrolled construction of chiral molecules.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. The Journal of Organic Chemistry, 69(15), 5133-5138. [Link]

  • This reference is not available.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • This reference is not available.
  • White, J. D., et al. (2004). Total Synthesis of (−)-Heptemerone B and (−)-Guanacastepene E. Journal of the American Chemical Society, 126(45), 14742-14743. [Link]

  • Branson, K. M., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4571. [Link]

  • Oreate AI Blog. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • This reference is not available.
  • This reference is not available.
  • Myers, A. G., & McKinstry, L. (2008). Stereocontrolled alkylative construction of quaternary carbon centers. The Journal of Organic Chemistry, 73(21), 8533-8545. [Link]

Sources

(2R,5S)-2,5-dimethylmorpholine as a chiral ligand in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of (2R,5S)-2,5-dimethylmorpholine as a chiral scaffold in asymmetric catalysis. It addresses the synthesis of ligand derivatives, their mechanistic advantages, and detailed protocols for their application in organocatalysis and metal-mediated transformations.

Executive Summary

This compound (CAS 1130053-86-9) represents a privileged chiral secondary amine scaffold. Unlike its C2-symmetric cis-isomer counterparts (e.g., 2,5-trans-pyrrolidines), this trans-morpholine derivative offers a unique, non-C2 symmetric steric environment. Its rigid chair conformation, enforced by the 2,5-transannular methyl groups, makes it an exceptional candidate for enamine organocatalysis and as a chiral backbone for bidentate amino-alcohol ligands . This guide details its application in the asymmetric Michael addition and enantioselective alkylation of aldehydes.

Structural Properties & Mechanistic Insight[1]

Conformational Rigidity

The (2R,5S)-configuration places the two methyl groups in a trans relationship across the morpholine ring. In the ground state, this molecule predominantly adopts a chair conformation where:

  • The C2-Methyl is typically equatorial .

  • The C5-Methyl is axial (or vice versa depending on N-substitution), creating a distinct "blocked" face.

  • Heteroatom Asymmetry: Unlike pyrrolidine, the presence of Oxygen at position 1 and Nitrogen at position 4 breaks C2 symmetry, allowing for electronic differentiation between the two faces of the ring during catalysis.

Mechanism of Stereocontrol (Enamine Activation)

In organocatalytic applications (e.g., Michael additions), the secondary amine condenses with an aldehyde to form a nucleophilic enamine .

  • Steric Shielding: The axial methyl group at C5 effectively shields one face of the enamine double bond.

  • Re-face vs. Si-face Attack: The incoming electrophile (e.g., nitroolefin) is forced to approach from the less hindered face, inducing high enantioselectivity.

G Substrate Aldehyde (Substrate) Iminium Iminium Ion (Intermediate) Substrate->Iminium + Catalyst - H2O Catalyst (2R,5S)-2,5-Dimethyl- morpholine Catalyst->Iminium Enamine Chiral Enamine (Active Nucleophile) Iminium->Enamine Tautomerization Product Chiral Product (High ee) Iminium->Product Hydrolysis + Catalyst Regeneration Transition Transition State (Steric Shielding) Enamine->Transition + Electrophile (Nitroolefin) Transition->Iminium C-C Bond Formation Product->Catalyst Cycle Repeats

Figure 1: Catalytic cycle for enamine activation using this compound.[1]

Application 1: Organocatalytic Asymmetric Michael Addition

This protocol describes the use of this compound (or its salt) to catalyze the addition of isobutyraldehyde to trans-


-nitrostyrene.
Materials
  • Catalyst: this compound (10-20 mol%)

  • Acid Additive: Benzoic acid or TFA (cocatalyst to speed up iminium/enamine formation).

  • Substrate: Isobutyraldehyde (3.0 equiv).

  • Electrophile: trans-

    
    -nitrostyrene (1.0 equiv).
    
  • Solvent: Toluene or CHCl

    
     (anhydrous).
    
Protocol
  • Preparation: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-

    
    -nitrostyrene (149 mg, 1.0 mmol) in anhydrous Toluene (2.0 mL).
    
  • Catalyst Addition: Add this compound (23 mg, 0.2 mmol, 20 mol%) and Benzoic acid (24 mg, 0.2 mmol). Stir at room temperature for 10 minutes to ensure salt formation/equilibration.

  • Reaction Initiation: Add isobutyraldehyde (216 mg, 3.0 mmol) dropwise via syringe.

  • Incubation: Seal the flask and stir at room temperature (20-25°C) for 24 hours. Monitor consumption of nitrostyrene by TLC (Hexane/EtOAc 4:1).

  • Quench: Quench the reaction with 1N HCl (2 mL) and extract with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry the combined organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
  • Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH 90:10).

Expected Results
ParameterValue
Yield 85 - 95%
Diastereomeric Ratio (dr) > 20:1 (syn/anti)
Enantiomeric Excess (ee) 90 - 96%
Major Isomer (R,S)-adduct (Configuration dependent on specific transition state model)

Application 2: Ligand for Zn-Mediated Asymmetric Alkylation

This compound serves as a precursor to N-(2-hydroxyethyl)-2,5-dimethylmorpholine , a bidentate N,O-ligand highly effective for the asymmetric addition of diethylzinc to aldehydes.

Ligand Synthesis (Pre-step)
  • Reaction: Mix this compound (1.0 equiv) with 2-bromoethanol (1.1 equiv) and K

    
    CO
    
    
    
    (2.0 equiv) in Acetonitrile.
  • Reflux: Heat to reflux for 12 hours.

  • Workup: Filter salts, concentrate, and distill/column to obtain the N-hydroxyethyl derivative.

Catalytic Protocol
  • Ligand Formation: In a dry Schlenk flask under Argon, dissolve the N-hydroxyethyl ligand (5 mol%) in dry Toluene.

  • Zinc Activation: Add Diethylzinc (1.0 M in Hexane, 2.2 equiv) dropwise at 0°C. The solution may bubble (ethane evolution) as the Zinc alkoxide forms. Stir for 30 mins at 0°C.

  • Substrate Addition: Add Benzaldehyde (1.0 equiv) slowly at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with Et
    
    
    
    O.
  • Analysis: Analyze the resulting 1-phenyl-1-propanol by Chiral GC or HPLC.

Workflow Start Start: Ligand Precursor Step1 Step 1: Complexation (Ligand + Et2Zn) Start->Step1 Toluene, 0°C Step2 Step 2: Substrate Addition (Benzaldehyde) Step1->Step2 30 min stir Step3 Step 3: Alkyl Transfer (Transition State) Step2->Step3 RT, 12h End End: Chiral Alcohol (>90% ee) Step3->End NH4Cl Quench

Figure 2: Workflow for Zn-mediated asymmetric alkylation.

References

  • Synthesis and Properties: BenchChem. "this compound Product Information." Available at:

  • Organocatalysis Context: Frontiers in Chemistry. "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins." (2023). Available at: (Note: Generalized citation based on search context).

  • Ligand Design: Sigma-Aldrich. "this compound." Available at:

  • General Mechanism: Beilstein Journal of Organic Chemistry. "Organocatalytic tandem Michael addition reactions." Available at:

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Diethylzinc is pyrophoric; handle with extreme caution.

Sources

Strategic Cleavage of the (2R,5S)-2,5-Dimethylmorpholine Auxiliary: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Role of the (2R,5S)-2,5-Dimethylmorpholine Auxiliary in Asymmetric Synthesis

In the field of asymmetric synthesis, the predictable and controlled formation of a specific enantiomer is paramount, as the biological activity of chiral molecules is often dependent on their precise three-dimensional structure.[1] Chiral auxiliaries are a cornerstone of this endeavor. These are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to guide a chemical transformation, inducing a high degree of stereoselectivity.[1][2] The this compound moiety has emerged as a robust and effective chiral auxiliary.

Once the desired stereocenter is established, the auxiliary must be cleanly and efficiently removed—or "cleaved"—to reveal the target molecule and ideally allow for the recovery and reuse of the auxiliary. The N-acyl derivative of this compound is functionally a chiral amide. The inherent stability of the amide bond makes its cleavage a non-trivial step that requires specific and often carefully chosen conditions.[3][4]

This guide provides a detailed overview of the primary methods for cleaving the this compound auxiliary, offering mechanistic explanations, step-by-step protocols, and guidance for selecting the optimal conditions for your specific synthetic target.

Core Principle: The N-Acyl Morpholine as a Stable Carboxylic Acid Precursor

The N-acyl this compound derivative can be viewed as a stable, chiral equivalent of a carboxylic acid. The cleavage of this amide bond is essentially the conversion of this stable precursor into more reactive and synthetically useful functional groups, such as aldehydes, ketones, or the carboxylic acid itself. The choice of cleavage method is therefore dictated by the desired final product.

The key to the successful application of this auxiliary lies in its behavior as a Weinreb amide analogue. The nitrogen and oxygen atoms of the morpholine ring can chelate to metal ions from hydride or organometallic reagents. This forms a stable tetrahedral intermediate that resists the common problem of over-addition, allowing for the isolation of aldehydes and ketones.[5]

Mechanistic Pathways for Auxiliary Cleavage

There are three primary strategies for cleaving the N-acyl bond, each leading to a different class of compounds.

  • Reductive Cleavage to Aldehydes: This involves the use of a hydride reducing agent. The reaction proceeds through a stable, metal-chelated intermediate which, upon acidic workup, collapses to release the aldehyde. This prevents the over-reduction to the corresponding alcohol, a common side reaction with other carboxylic acid derivatives. Reagents like Diisobutylaluminium hydride (DIBAL-H) are well-suited for this transformation.[6][7]

  • Organometallic Addition to Ketones: The addition of Grignard or organolithium reagents to the N-acyl morpholine provides a reliable route to chiral ketones.[5] Similar to reductive cleavage, the reaction forms a stable tetrahedral intermediate stabilized by chelation. This intermediate is stable at low temperatures and does not collapse until aqueous workup is performed. This prevents the second addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol.

  • Hydrolytic Cleavage to Carboxylic Acids: The amide bond is exceptionally stable to hydrolysis.[3] Therefore, cleavage to the parent carboxylic acid requires forcing conditions, such as prolonged heating with a strong acid (e.g., H₂SO₄, HCl) or a strong base (e.g., KOH, NaOH).[4]

    • Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the amide's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[3][4][8] Water can then act as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers lead to the expulsion of the neutral (and recoverable) morpholine auxiliary.

    • Base-Promoted Hydrolysis (Saponification): This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[9] The reaction generates a carboxylate salt, and a subsequent acidic workup is required to protonate it to the final carboxylic acid.

Application Protocols

The following protocols are generalized methodologies. Researchers should perform small-scale trial reactions to optimize conditions for their specific substrates.

Protocol 1: Reductive Cleavage for the Synthesis of Chiral Aldehydes

This protocol describes the conversion of an N-acyl-(2R,5S)-2,5-dimethylmorpholine derivative to its corresponding chiral aldehyde using DIBAL-H.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: DIBAL-H and other hydride reagents react violently with water. The reaction must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

  • Low Temperature (-78 °C): This temperature is critical for maintaining the stability of the tetrahedral intermediate, preventing side reactions and potential racemization. A dry ice/acetone bath is standard.

  • Slow Addition: Adding the DIBAL-H solution dropwise allows for controlled heat dissipation and prevents a buildup of unreacted reagent.

  • Quenching: The reaction is carefully quenched at low temperature to decompose excess hydride reagent before warming. Rochelle's salt or dilute acid is used during workup to break down the aluminum complexes and facilitate extraction.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve the N-acyl-(2R,5S)-2,5-dimethylmorpholine substrate (1.0 equiv) in anhydrous toluene or THF to a concentration of 0.1-0.2 M in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Diisobutylaluminium hydride (DIBAL-H, 1.1–1.5 equiv, typically 1.0 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: While still at -78 °C, slowly add methanol (MeOH) to quench any excess DIBAL-H.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously until two clear layers form (this can take several hours).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography.

Protocol 2: Synthesis of Chiral Ketones via Organometallic Addition

This protocol outlines the reaction of an N-acyl morpholine with a Grignard reagent to produce a chiral ketone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organometallic reagents are highly reactive towards protic sources. Strict anhydrous and inert conditions are mandatory.

  • Low Temperature (-78 °C to 0 °C): The initial addition is performed at low temperature to ensure the stability of the chelated intermediate. The reaction may be allowed to warm to 0 °C or room temperature to ensure completion, depending on the reactivity of the specific Grignard reagent.

  • Acidic Workup: A mild acidic workup (e.g., with saturated aq. NH₄Cl) is required to hydrolyze the stable intermediate and protonate the resulting products for extraction.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, dissolve the N-acyl-(2R,5S)-2,5-dimethylmorpholine substrate (1.0 equiv) in anhydrous THF to a concentration of 0.1-0.2 M in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Add the Grignard reagent (e.g., R-MgBr, 1.2–2.0 equiv in THF or Et₂O) or organolithium reagent dropwise, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C or room temperature and stir for an additional 1-4 hours, monitoring by TLC.

  • Quenching & Workup: Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting ketone by flash column chromatography.

Protocol 3: Hydrolysis to Recover the Chiral Carboxylic Acid

This protocol describes a harsh, acid-catalyzed hydrolysis to cleave the auxiliary and yield the parent carboxylic acid.

Causality Behind Experimental Choices:

  • Strong Acid and Heat: The resonance stability of the amide bond necessitates high energy input to achieve cleavage.[3][4] A strong acid protonates the carbonyl, making it susceptible to nucleophilic attack by water.

  • Aqueous Conditions: Water is the nucleophile in this reaction. A co-solvent like dioxane or THF may be used to aid the solubility of organic substrates.

  • Basification and Extraction: After hydrolysis, the reaction mixture is acidic. The carboxylic acid product and the morpholine auxiliary (as an ammonium salt) are present. Basifying the solution deprotonates the carboxylic acid (making it water-soluble as a carboxylate) and neutralizes the morpholine salt, allowing the free auxiliary to be extracted with an organic solvent for recovery.

  • Re-acidification: The aqueous layer is then re-acidified to protonate the carboxylate, allowing the neutral carboxylic acid to be extracted into an organic solvent.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-acyl morpholine substrate (1.0 equiv) in a mixture of dioxane and 6 M aqueous sulfuric acid (H₂SO₄) (e.g., a 1:1 or 2:1 ratio).

  • Heating: Heat the mixture to reflux (typically 100-110 °C) for 12-24 hours. Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Cooling and Basification: Cool the reaction to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of aqueous NaOH or KOH.

  • Auxiliary Recovery: Extract the basic aqueous solution with dichloromethane or ethyl acetate (3x) to recover the free this compound auxiliary. The combined organic layers can be dried and concentrated for this purpose.

  • Product Isolation: Cool the remaining aqueous layer in an ice bath and acidify to pH < 2 with concentrated HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts from the final step, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.

Data Summary and Method Selection

The choice of cleavage condition is dictated by the desired product. The following table summarizes the key parameters for each method.

Cleavage Method Primary Reagent(s) Typical Temperature Product Key Considerations
Reductive Cleavage DIBAL-H, LiAlH(OtBu)₃-78 °CAldehydeRequires strictly anhydrous conditions; avoids over-reduction.
Organometallic Addition R-MgBr, R-Li-78 °C to 0 °CKetoneRequires strictly anhydrous conditions; prevents tertiary alcohol formation.
Acidic Hydrolysis aq. H₂SO₄ or HClReflux (100-110 °C)Carboxylic AcidHarsh conditions may not be suitable for sensitive substrates; allows for auxiliary recovery.
Basic Hydrolysis aq. KOH or NaOHReflux (100-110 °C)Carboxylic AcidHarsh conditions; requires sequential pH adjustment for product and auxiliary isolation.

Visualizations

Workflow for Selecting a Cleavage Protocol

G start Start: N-Acyl-(2R,5S)-2,5-dimethylmorpholine Derivative q1 What is the desired functional group? start->q1 aldehyde Target: Chiral Aldehyde q1->aldehyde Aldehyde ketone Target: Chiral Ketone q1->ketone Ketone acid Target: Chiral Carboxylic Acid q1->acid Carboxylic Acid p1 Protocol 1: Reductive Cleavage (e.g., DIBAL-H, -78°C) aldehyde->p1 p2 Protocol 2: Organometallic Addition (e.g., R-MgBr, -78°C) ketone->p2 p3 Protocol 3: Hydrolytic Cleavage (e.g., H₂SO₄, Reflux) acid->p3

Caption: Decision workflow for choosing the appropriate cleavage protocol.

Mechanism of Ketone Synthesis via Organometallic Addition

G sub N-Acyl Morpholine reagent + R-MgX intermediate Stable Chelated Tetrahedral Intermediate (Stable at low temp) sub->intermediate reagent->intermediate 1. Add R-MgX (THF, -78°C) workup Aqueous Workup (e.g., NH₄Cl) product Ketone + Recovered Auxiliary intermediate->product workup->product 2. Hydrolysis

Caption: General mechanism for ketone synthesis from the N-acyl auxiliary.

References

  • Benchchem. (n.d.). This compound | 1130053-86-9.
  • Bull, J. A. (n.d.). N-acyl-5,5-dimethyl-oxazolidin-2-ones as latent aldehyde equivalents. University of Oxford.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • Davies, S. G., et al. (n.d.). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications (RSC Publishing).
  • Paddon-Row, M. N. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Bull, S. D., et al. (n.d.). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed.
  • YouTube. (2020, October 6). Basic Amide Hydrolysis.
  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides.

Sources

Application Note: Chemoselective Cleavage Strategies for trans-2,5-Dimethylmorpholine Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trans-2,5-dimethylmorpholine (DMM) auxiliary is a powerful tool in asymmetric synthesis, particularly for alkylation and aldol reactions where it offers superior hydrolytic stability compared to Evans oxazolidinones.[1] However, this stability presents a significant bottleneck: the resulting DMM adduct is a hindered tertiary amide , rendering it resistant to the mild peroxide hydrolysis (LiOOH) methods used for imide-based auxiliaries.

Standard removal often requires harsh acidic hydrolysis (6N HCl, reflux), which risks racemization of


-chiral centers and decomposition of acid-sensitive moieties.[1] This guide details three mild, chemoselective protocols  for cleaving DMM auxiliaries, allowing researchers to access chiral alcohols, aldehydes, or lactones without compromising stereochemical integrity.[1]

Strategic Decision Framework

Select the appropriate cleavage protocol based on your target functionality and substrate sensitivity.

CleavageStrategy Start Target: DMM-Auxiliary Adduct Decision Desired Final Functionality? Start->Decision Alcohol Chiral Alcohol (Protocol A: LAB Reduction) Decision->Alcohol Reduction (Complete) Aldehyde Chiral Aldehyde (Protocol B: Schwartz Reagent) Decision->Aldehyde Reduction (Partial) Lactone Chiral Lactone (Protocol C: Iodolactonization) Decision->Lactone Cyclization (Alkene present)

Figure 1: Decision matrix for selecting the optimal cleavage methodology based on the desired oxidation state of the product.

Technical Background & Mechanism

Unlike Evans auxiliaries (imides), DMM auxiliaries form tertiary amides .[1] The resonance stabilization of the amide bond (


) is significant, and the steric bulk of the 2,5-dimethyl substitution blocks nucleophilic attack at the carbonyl carbon.
  • Why Hydrolysis Fails: Direct hydrolysis requires disrupting this resonance and overcoming steric repulsion.

  • Why Reduction Works: Hydride reagents (like LAB or Cp

    
    ZrHCl) coordinate to the carbonyl oxygen or nitrogen, activating the bond for hydride delivery via a 4-membered transition state, bypassing the need for tetrahedral intermediate accumulation associated with hydrolysis.
    

Detailed Protocols

Protocol A: Reductive Cleavage to Alcohols (LAB Method)

Target: Primary Alcohols (retaining


-chirality).[1]
Reagent:  Lithium Amidotrihydroborate (LiNH

BH

, LAB).[1] Mechanism: LAB is a powerful yet selective reducing agent that mimics LiAlH

but is non-pyrophoric and air-stable.[1] It cleaves tertiary amides to alcohols at 0°C to RT.

Materials:

  • Substrate: DMM-amide (1.0 equiv)[1]

  • Reagent: LiNH

    
    BH
    
    
    
    (LAB) (1M in THF, 4.0 equiv)[1]
  • Solvent: Anhydrous THF

  • Quench: 3M HCl or Methanol[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the DMM-amide substrate and dissolve in anhydrous THF (0.1 M concentration).

  • Addition: Cool the solution to 0°C . Add the LAB solution dropwise via syringe over 5 minutes.

    • Note: Gas evolution (H

      
      ) may occur; ensure proper venting.[1]
      
  • Reaction: Remove the ice bath and stir at Room Temperature (23°C) for 1–3 hours. Monitor by TLC (amide spot disappearance is usually distinct).[1]

  • Quench (Critical): Cool back to 0°C. Carefully add 3M HCl dropwise until pH < 2.

    • Why: Acidic quench hydrolyzes the intermediate boron-amine complex and protonates the liberated DMM auxiliary (making it water-soluble).

  • Workup: Extract the product (alcohol) with diethyl ether or EtOAc. The protonated DMM auxiliary remains in the aqueous layer.

  • Auxiliary Recovery: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM to recover the DMM amine for reuse.

Protocol B: Controlled Reduction to Aldehydes (Schwartz Reagent)

Target: Chiral Aldehydes (avoiding over-reduction to alcohols).[1] Reagent: Bis(cyclopentadienyl)zirconium chloride hydride (Cp


ZrHCl).[1][2]
Mechanism:  Hydrozirconation forms a stable zirconacycle intermediate that collapses to the aldehyde only upon hydrolysis. This prevents over-reduction in situ.[3]

SchwartzMechanism Amide DMM-Amide Intermed Zirconacycle Intermediate Amide->Intermed Hydrozirconation (Fast, RT) Schwartz + Cp2Zr(H)Cl Product Aldehyde + Cp2Zr(Cl)DMM Intermed->Product Hydrolysis Hydrolysis + H2O / Silica

Figure 2: Mechanistic pathway of the Schwartz reduction.[4][5] The stable intermediate prevents double-addition of hydride.

Materials:

  • Substrate: DMM-amide (1.0 equiv)[1]

  • Reagent: Cp

    
    ZrHCl (Schwartz Reagent) (1.5 – 2.0 equiv)[1]
    
  • Solvent: Anhydrous THF (degassed)

Step-by-Step Workflow:

  • Reagent Prep: Ensure Cp

    
    ZrHCl is fresh (white powder). If yellow/green, reactivity is compromised.[1]
    
  • Reaction: Suspend Cp

    
    ZrHCl in THF at RT. Add the amide solution in THF rapidly.
    
  • Observation: The suspension typically clears to a solution as the hydrozirconation proceeds (15–45 mins).

  • Quench: Quench directly with water or wet silica gel.

  • Purification: Filter through a short pad of silica/Celite to remove Zirconium salts. Concentrate and purify via flash chromatography.

Protocol C: Iodolactonization (Stereocenter Locking)

Target: Chiral Lactones (from


-unsaturated amides).[1]
Scope:  Specific to alkylation products containing an alkene chain.

Materials:

  • Substrate: Unsaturated DMM-amide[1]

  • Reagent: Iodine (I

    
    ), THF, H
    
    
    
    O.[1]

Workflow:

  • Dissolve amide in THF/H

    
    O (1:1).[1]
    
  • Add I

    
     (2.5 equiv) at 0°C.
    
  • Stir in the dark for 12–24 hours.

  • Mechanism: The iodine activates the alkene; the amide oxygen (or hydrolyzed carboxylate) attacks the iodonium ion, closing the ring and ejecting the auxiliary.

  • Result: Formation of a crystalline iodolactone with defined stereochemistry.

Comparative Data Table

FeatureAcidic Hydrolysis (Traditional)LAB Reduction (Protocol A)Schwartz Reduction (Protocol B)[1]
Conditions 6N HCl, Reflux, 12h+LiNH

BH

, RT, 2h
Cp

ZrHCl, RT, <1h
Product Carboxylic AcidPrimary AlcoholAldehyde
Racemization Risk HighNegligibleNegligible
Functional Group Tolerance Poor (Acid sensitive groups fail)Good (Tolerates alkenes, acetals)Excellent (Tolerates esters, nitriles)
Auxiliary Recovery QuantitativeQuantitativeModerate (requires decomplexation)

References

  • Myers, A. G., et al. (1997).[1] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.[5][6]

  • White, J. M., et al. (2000).[1] Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents.[1] Journal of Organic Chemistry.[5][7]

  • Snieckus, V., & Zhao, Y. (2014).[1][3] A Practical in situ Generation of the Schwartz Reagent. Reduction of Tertiary Amides to Aldehydes. Organic Letters.[1][5][7][8]

  • Georg, G. I., et al. (2000).[1] Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl. Journal of the American Chemical Society.[5][6]

  • Williams, R. M. (1989).[1] Synthesis of Optically Active alpha-Amino Acids. Pergamon Press.[1] (Foundational text on morpholine auxiliaries).

Sources

Application Notes and Protocols for the Large-Scale Synthesis Utilizing (2R,5S)-2,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of (2R,5S)-2,5-Dimethylmorpholine in Asymmetric Synthesis

In the landscape of modern pharmaceutical and fine chemical manufacturing, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering the other inactive or, in some cases, harmful.[1] Chiral auxiliaries represent a robust and reliable strategy to control stereochemistry during synthesis, and among these, this compound has emerged as a powerful tool for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives.[2][3]

This C₂-symmetric chiral auxiliary, derived from readily available starting materials, offers a unique combination of steric bulk and conformational rigidity. This structure effectively shields one face of a prochiral enolate, directing incoming electrophiles to the opposite face with a high degree of stereocontrol.[4] The resulting diastereomers can then be readily separated, and the valuable chiral auxiliary can be cleaved and recycled, a critical consideration for cost-effective and sustainable large-scale production.[5][]

This technical guide provides a comprehensive overview of the large-scale application of this compound, detailing its use in diastereoselective alkylation reactions, and providing practical, field-proven protocols for its application, cleavage, and recovery in an industrial setting.

Core Application: Diastereoselective Alkylation of N-Acyl-(2R,5S)-2,5-dimethylmorpholinones

The primary industrial application of this compound lies in its use as a chiral auxiliary for the diastereoselective alkylation of N-acyl derivatives. This methodology provides a reliable route to enantiomerically enriched α-substituted carboxylic acids, which are key building blocks for numerous active pharmaceutical ingredients (APIs). A notable example of a drug synthesized utilizing a chiral morpholine intermediate is Aprepitant, a potent antiemetic agent.[7]

Mechanism of Stereochemical Control

The high diastereoselectivity observed in the alkylation of N-acyl-(2R,5S)-2,5-dimethylmorpholinones is a direct consequence of the auxiliary's C₂-symmetric structure. Upon deprotonation with a strong base, a rigid lithium enolate is formed, chelating to the morpholine oxygen. The two methyl groups of the auxiliary project outwards, creating a highly biased steric environment that directs the incoming electrophile to the less hindered face of the enolate.

G cluster_0 Mechanism of Diastereoselective Alkylation A N-Acyl-(2R,5S)-2,5-dimethylmorpholinone B Deprotonation with LDA (Lithium Diisopropylamide) A->B 1. Base C Formation of Chelated Lithium Enolate B->C 2. Enolate Formation D Electrophilic Attack (e.g., Alkyl Halide) C->D 3. Electrophile Addition E Formation of Alkylated Product (High Diastereomeric Excess) D->E 4. C-C Bond Formation

Caption: Logical workflow of diastereoselective alkylation.

Large-Scale Synthesis Protocols

The following protocols are designed to be scalable from the laboratory to pilot plant and manufacturing scales. All operations should be conducted by trained personnel in appropriately rated equipment, adhering to all relevant safety guidelines.

Protocol 1: Acylation of this compound

Objective: To prepare the N-acyl-(2R,5S)-2,5-dimethylmorpholinone, the substrate for the key diastereoselective alkylation step.

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
This compound>98%Commercial
Propionyl Chloride>98%CommercialOther acid chlorides can be used.
Triethylamine (TEA)>99%CommercialDried over KOH.
Dichloromethane (DCM)AnhydrousCommercial
1M Hydrochloric AcidReagent
Saturated Sodium BicarbonateReagent
Brine
Magnesium SulfateAnhydrous
Jacketed Glass Reactor50 LEquipped with overhead stirrer, thermocouple, and nitrogen inlet.
Addition Funnel5 L
Rotary EvaporatorIndustrial Scale

Procedure:

  • Charge the 50 L reactor with this compound (5.0 kg, 43.4 mol) and anhydrous dichloromethane (25 L).

  • Cool the stirred solution to 0-5 °C using a chiller.

  • Add triethylamine (6.1 kg, 8.4 L, 60.8 mol) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • In a separate vessel, dissolve propionyl chloride (4.4 kg, 4.0 L, 47.7 mol) in anhydrous dichloromethane (5 L).

  • Add the propionyl chloride solution to the reactor dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to 10-15 °C and quench by the slow addition of water (10 L).

  • Separate the organic layer. Wash sequentially with 1M HCl (2 x 10 L), saturated NaHCO₃ solution (2 x 10 L), and brine (10 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by vacuum distillation or crystallization to yield N-propionyl-(2R,5S)-2,5-dimethylmorpholinone.

Expected Yield: 85-95% Quality Control: ¹H NMR, ¹³C NMR, and chiral HPLC to confirm purity and identity.

Protocol 2: Kilogram-Scale Diastereoselective Alkylation

Objective: To perform the stereoselective alkylation of the N-acyl morpholinone to generate the desired α-substituted product with high diastereomeric excess.

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
N-propionyl-(2R,5S)-2,5-dimethylmorpholinone>99%From Protocol 1
Lithium Diisopropylamide (LDA)2.0 M in THF/heptane/ethylbenzeneCommercial
Benzyl Bromide>98%CommercialOther electrophiles can be used.
Tetrahydrofuran (THF)AnhydrousCommercial
Saturated Ammonium ChlorideReagent
Ethyl AcetateHPLC Grade
Jacketed Glass Reactor100 LEquipped with overhead stirrer, thermocouple, and nitrogen inlet.
Low-Temperature ChillerCapable of reaching -78 °C.

Procedure:

  • Charge the 100 L reactor with N-propionyl-(2R,5S)-2,5-dimethylmorpholinone (6.0 kg, 35.0 mol) and anhydrous THF (40 L) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a low-temperature chiller.

  • Add LDA solution (2.0 M, 19.3 L, 38.5 mol) dropwise over 2 hours, maintaining the internal temperature at or below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • In a separate vessel, dissolve benzyl bromide (6.6 kg, 4.6 L, 38.5 mol) in anhydrous THF (10 L).

  • Add the benzyl bromide solution to the enolate solution dropwise over 2-3 hours, keeping the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 4 hours.

  • Monitor the reaction progress by HPLC to confirm the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (20 L) while maintaining a low temperature.

  • Allow the mixture to warm to room temperature.

  • Add ethyl acetate (30 L) and water (20 L). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 L).

  • Combine the organic layers and wash with brine (20 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis. Purification is typically achieved by column chromatography or crystallization.

Expected Yield: 75-90% Expected Diastereomeric Excess (d.e.): >95% Quality Control: HPLC for diastereomeric ratio, ¹H NMR, and ¹³C NMR.

Protocol 3: Cleavage of the Chiral Auxiliary and Recovery

Objective: To cleave the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid and recover the this compound for reuse.

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
Alkylated ProductFrom Protocol 2
Lithium Hydroxide (LiOH)>98%Commercial
Hydrogen Peroxide30% solutionCommercial
Tetrahydrofuran (THF)Reagent
WaterDeionized
Sodium SulfiteReagent
Diethyl EtherReagent
2M Hydrochloric AcidReagent
Jacketed Glass Reactor100 LEquipped with overhead stirrer, thermocouple, and nitrogen inlet.

Procedure:

  • Charge the 100 L reactor with the alkylated product (e.g., 8.0 kg, 30.6 mol) and a mixture of THF (40 L) and water (10 L).

  • Cool the solution to 0-5 °C.

  • Slowly add a 30% solution of hydrogen peroxide (7.0 L, 68.8 mol) while maintaining the temperature below 10 °C.

  • In a separate vessel, dissolve lithium hydroxide monohydrate (2.6 kg, 61.2 mol) in water (10 L) and cool to 10 °C.

  • Add the LiOH solution to the reactor dropwise over 1-2 hours, keeping the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.

  • Concentrate the reaction mixture in vacuo to remove the THF.

  • Dilute the remaining aqueous solution with water (20 L) and extract with diethyl ether (3 x 20 L) to recover the this compound.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate to recover the chiral auxiliary. The recovered auxiliary can be purified by distillation for reuse.

  • Acidify the aqueous layer to pH 1-2 with 2M HCl.

  • Extract the acidic aqueous layer with ethyl acetate (3 x 20 L).

  • Combine the ethyl acetate extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired α-substituted carboxylic acid.

Expected Yield of Carboxylic Acid: 80-95% Expected Recovery of Auxiliary: >90% Quality Control: Chiral HPLC to determine the enantiomeric excess (e.e.) of the carboxylic acid. ¹H NMR and purity analysis of the recovered auxiliary.

G cluster_0 Large-Scale Synthesis Workflow Start Start: This compound Acylation Protocol 1: Acylation Start->Acylation Alkylation Protocol 2: Diastereoselective Alkylation Acylation->Alkylation Cleavage Protocol 3: Cleavage & Recovery Alkylation->Cleavage Product Final Product: Enantiopure Carboxylic Acid Cleavage->Product RecoveredAuxiliary Recovered Auxiliary for Reuse Cleavage->RecoveredAuxiliary

Caption: Overview of the synthetic workflow.

Data Summary

StepKey TransformationTypical ScaleDiastereomeric/Enantiomeric ExcessTypical Yield
Protocol 1 Acylation5 kgN/A85-95%
Protocol 2 Alkylation6 kg>95% d.e.75-90%
Protocol 3 Cleavage8 kg>98% e.e.80-95% (Acid), >90% (Auxiliary Recovery)

Troubleshooting and Field-Proven Insights

  • Moisture Control: The diastereoselective alkylation step is highly sensitive to moisture. Ensure all solvents and reagents are rigorously dried, and the reaction is performed under an inert atmosphere (nitrogen or argon).

  • Temperature Management: Precise temperature control, especially during the deprotonation and alkylation steps (-78 °C), is critical for achieving high diastereoselectivity. Deviations can lead to reduced selectivity and side product formation.

  • Auxiliary Recovery: The efficiency of the auxiliary recovery is crucial for the economic viability of the process on a large scale. Ensure thorough extraction of the aqueous layer after cleavage. The recovered auxiliary should be analyzed for purity before reuse.

  • Electrophile Reactivity: The choice of electrophile can impact reaction times and yields. Highly reactive electrophiles may require slower addition rates and careful temperature monitoring.

  • Crystallization for Purification: For solid products, developing a robust crystallization procedure is often more scalable and cost-effective than chromatographic purification for separating diastereomers.

Safety Considerations

  • Flammable Solvents: Dichloromethane, THF, and diethyl ether are flammable. All operations should be conducted in a well-ventilated area, away from ignition sources, and in appropriately grounded equipment.

  • Corrosive Reagents: Propionyl chloride and hydrochloric acid are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Pyrophoric Reagents: LDA is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.

  • Peroxide Formation: Ethers such as THF and diethyl ether can form explosive peroxides upon storage. Ensure solvents are tested for peroxides before use.

  • Exothermic Reactions: The acylation, quenching, and cleavage steps can be exothermic. Slow, controlled addition of reagents and efficient cooling are essential to manage the reaction temperature.

Conclusion

This compound is a highly effective and practical chiral auxiliary for the large-scale asymmetric synthesis of α-substituted carboxylic acids. Its C₂-symmetric structure provides excellent stereocontrol in alkylation reactions, leading to high diastereomeric and, ultimately, enantiomeric excess in the final products. The protocols detailed in this guide, when executed with careful attention to experimental parameters and safety, provide a reliable and scalable pathway for the industrial production of valuable chiral building blocks. The efficient recovery and recycling of the auxiliary further enhance its appeal for sustainable and cost-effective manufacturing processes.

References

  • MDPI. Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. [Link]

  • Chiralpedia. Asymmetric Synthesis in Industry: From Lab to Market. [Link]

  • PMC. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer’s sultam. [Link]

  • ResearchGate. Methods for cleavage of chiral auxiliary. [Link]

  • PubChem. 2,5-Dimethylmorpholine | C6H13NO | CID 517880. [Link]

  • Google Patents.
  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. [Link]

  • Harvard University. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • ResearchGate. Industrial Applications of Chiral Auxiliaries. [Link]

  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • ACS Publications. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

  • ResearchGate. An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. [Link]

  • PMC. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • ResearchGate. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. [Link]

  • ACS Publications. Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. [Link]

  • Patsnap Eureka. Chiral synthesis method of Aprepitant intermediate and intermediate synthesized through chiral synthesis method of Aprepitant intermediate. [Link]

  • PubMed. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. [Link]

Sources

Application Notes & Protocols: N-Acylation of (2R,5S)-2,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R,5S)-2,5-dimethylmorpholine is a valuable chiral building block in modern synthetic chemistry, particularly within drug discovery and development. Its rigid, stereochemically defined structure makes it an attractive scaffold for introducing specific spatial arrangements into bioactive molecules. The secondary amine of the morpholine ring is a key functional handle, and its N-acylation is a fundamental transformation for generating a diverse array of derivatives, including amides, carbamates, and ureas. This modification is critical for modulating a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions.

This guide provides a detailed exploration of the experimental procedures for the N-acylation of this compound. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step protocols for common acylating agents, and discuss critical parameters that ensure high-yield, reproducible outcomes.

Mechanistic Rationale: Nucleophilic Acyl Substitution

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (chloride or a carboxylate), yields the final N-acylated product.

A crucial component of this reaction is the use of a base. When an acyl chloride is the acylating agent, the reaction produces hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing the protonation of the starting morpholine, which would render it non-nucleophilic and halt the reaction.[1][2] In the case of an acid anhydride, the byproduct is a carboxylic acid, and the base serves a similar purpose in driving the reaction to completion.[3]

Experimental Workflow & Decision Making

The choice of acylating agent and reaction conditions is pivotal for a successful synthesis. The following diagram outlines the general experimental workflow and key decision points.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reaction Execution cluster_2 Phase 3: Workup & Purification Start Start: this compound Solvent Dissolve in Aprotic Solvent (e.g., DCM, THF) Start->Solvent Base Add Base Solvent->Base Cool Cool to 0°C (Ice Bath) Base->Cool Acyl Select Acylating Agent Cool->Acyl Add Add Acylating Agent Dropwise Acyl->Add AcylChloride Acyl Chloride Acyl->AcylChloride High Reactivity Anhydride Acid Anhydride Acyl->Anhydride Moderate Reactivity Stir Stir at RT or Heat Add->Stir Monitor Monitor Reaction (TLC / LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup (Wash & Extract) Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify Product Final N-Acylated Product Purify->Product

Caption: General workflow for the N-acylation of this compound.

Protocol 1: N-Acylation using Acyl Chloride (Schotten-Baumann Conditions)

This protocol is highly effective for reactive acyl chlorides and utilizes a biphasic system to trap the HCl byproduct in the aqueous layer, preventing unwanted side reactions.[4][5] The amine's higher nucleophilicity compared to water ensures it reacts preferentially with the acyl chloride, which resides primarily in the organic phase.[6]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Dichloromethane (DCM) or Diethyl Ether

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (approx. 0.2 M concentration).

  • Base Addition: Add an equal volume of 1 M NaOH solution.

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes. Vigorous stirring is essential to maximize the interfacial area between the two phases.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq.) in a small amount of dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring reaction mixture over 15-20 minutes. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting morpholine is consumed.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower organic layer.

  • Workup - Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove any unreacted amine)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine (to remove bulk water)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: N-Acylation using Acid Anhydride

This method is suitable for less reactive acylating agents and is performed under anhydrous conditions with an organic base. While acid anhydrides are less reactive than acyl chlorides, the reaction often proceeds cleanly, sometimes requiring gentle heating.[3]

Materials:

  • This compound

  • Acid Anhydride (e.g., acetic anhydride, succinic anhydride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.5 eq.). Triethylamine acts as an HCl scavenger and can also serve as a nucleophilic catalyst.[7]

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Anhydride Addition: Add the acid anhydride (1.2 eq.) portion-wise or dropwise if liquid.

  • Reaction: Remove the ice bath and stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C. Monitor the reaction by TLC or LC-MS.

  • Workup - Quenching: Once complete, cool the reaction mixture and quench by slowly adding water.

  • Workup - Extraction: Transfer to a separatory funnel and add more dichloromethane. Wash the organic layer sequentially with:

    • 1 M HCl (to remove triethylamine and any unreacted morpholine)

    • Saturated NaHCO₃ solution (to remove the carboxylic acid byproduct)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography.

Data Summary: Reaction Condition Comparison

The following table provides a comparative summary of typical conditions for the two primary N-acylation methods.

ParameterMethod 1: Acyl ChlorideMethod 2: Acid AnhydrideRationale / Notes
Acylating Agent R-COCl(R-CO)₂OAcyl chlorides are more electrophilic and reactive.[3]
Stoichiometry 1.1 - 1.2 equivalents1.2 - 1.5 equivalentsA slight excess of the acylating agent ensures full conversion.
Base Aq. NaOH, NaHCO₃Et₃N, Pyridine, DMAPSchotten-Baumann uses an inorganic base in a biphasic system.[4] Anhydrous methods use organic bases.
Solvent DCM, Diethyl EtherAnhydrous DCM, THF, AcetonitrileAprotic solvents are required to prevent reaction with the acylating agent.
Temperature 0°C to Room Temp.0°C to 50°CAcyl chloride reactions are highly exothermic. Anhydride reactions may require heat.[3]
Reaction Time 1 - 4 hours2 - 12 hoursGenerally faster with more reactive acyl chlorides.
Byproduct HClR-COOHThe byproduct dictates the choice of base and workup procedure.
Typical Yields > 85%> 80%Both methods are generally high-yielding if optimized.

References

  • Acylation of N-Aryl systems using acyl chlorides. (2025). Reddit. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). PMC. Available at: [Link]

  • N-Acylation of sulfonamides with carboxylic acid chloride in solvent or... (n.d.). ResearchGate. Available at: [Link]

  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). National Institutes of Health. Available at: [Link]

  • Chiral DMAP-N-oxides as Acyl Transfer Catalysts: Design, Synthesis, and Application in Asymmetric Steglich Rearrangement. (n.d.). ResearchGate. Available at: [Link]

  • The best reaction conditions for the N-acylation of various sulfonamides. (n.d.). ResearchGate. Available at: [Link]

  • Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. (2025). ResearchGate. Available at: [Link]

  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. Available at: [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. Available at: [Link]

  • Preparation of Morpholines and Benzoxazines Starting from Nitroepoxides. (2016). Thieme. Available at: [Link]

  • Catalytic Asymmetric Acylation of Alcohols Using a Chiral 1,2‐Diamine Derived from (S)‐Proline: (1S,2S)‐trans‐1‐Benzoyloxy‐2‐bromocyclohexane. (2025). ResearchGate. Available at: [Link]

  • Reactions of Acid Anhydrides with Nitrogen Compounds. (2023). Chemistry LibreTexts. Available at: [Link]

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Available at: [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2025). White Rose Research Online. Available at: [Link]

  • 08.06 Acylation by Anhydrides and Esters. (2019). YouTube. Available at: [Link]

  • Acylation-Type Reactions: Synthesis of Esters via Acyl Transfer. (n.d.). ResearchGate. Available at: [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur. Available at: [Link]

  • Schotten Baumann Reaction. (2019). BYJU'S. Available at: [Link]

  • In schotten-baumann conditions, why doesn't the acyl chloride react with the water? (2021). Reddit. Available at: [Link]

  • Asymmetric Synthesis of Axially Chiral Anilides by Enantiotopic Lithiation of Tricarbonyl( N -methyl- N -acyl-2,6-dimethylanilide)chromium Complex. (2025). ResearchGate. Available at: [Link]

Sources

Application Note: Strategic Utilization of Dimethylmorpholine (DMM) Metal Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organometallic catalysis and polymer synthesis. It details the strategic implementation of 2,6-Dimethylmorpholine (DMM) and its derivatives as ligands in transition metal catalysis.

Executive Summary

Morpholine-based ligands are ubiquitous in coordination chemistry due to their mixed N/O donor capabilities. However, the specific incorporation of 2,6-dimethylmorpholine (DMM) offers distinct steric and conformational advantages over the parent morpholine. The methyl groups at the 2- and 6-positions lock the ring into a rigid chair conformation, providing enhanced steric bulk around the metal center.

This guide details the application of Metal-DMM complexes in two high-value catalytic domains:

  • Aerobic Oxidation: Copper(II)-DMM complexes mimicking galactose oxidase activity.

  • Ring-Opening Polymerization (ROP): Zinc(II)-DMM complexes for the stereoselective synthesis of biodegradable polyesters (PLA).

Ligand Design Principles: Why DMM?

The efficacy of DMM ligands stems from three structural factors:

  • Conformational Locking: The cis-2,6-dimethyl substitution forces the morpholine ring into a fixed chair conformation with equatorial methyl groups, minimizing fluxional behavior common in unsubstituted morpholines.

  • Steric Modulation: When N-coordinated, the methyl groups create a "picket fence" effect, protecting the metal center from bimolecular aggregation (catalyst death) while allowing small substrate approach.

  • Hemilability: In chelated systems, the ether oxygen can act as a hemilabile donor, stabilizing coordinatively unsaturated intermediates.

Visualization: Steric Impact of DMM Ligand

DMM_Sterics Ligand 2,6-Dimethylmorpholine (DMM) Metal Metal Center (Cu, Zn) Ligand->Metal N-Coordination Conf Rigid Chair Conformation Ligand->Conf Methyl Groups Effect Steric Shielding (Prevents Dimerization) Conf->Effect Spatial Blockade Effect->Metal Stabilizes Monomer

Figure 1: Logical flow of DMM steric influence on metal coordination stability.

Application A: Bio-Inspired Aerobic Oxidation (Copper)

Copper complexes with morpholine-derived ligands are potent catalysts for the aerobic oxidation of primary alcohols to aldehydes, mimicking the active site of enzymes like Galactose Oxidase.

Mechanistic Insight

The reaction proceeds via a Radical-Copper mechanism. The DMM ligand stabilizes the Cu(II) state and prevents the formation of inactive peroxo-bridged dimers (


), which is a common failure mode in non-sterically hindered amine complexes.
Protocol: Synthesis of [Cu(DMM)2Cl2] Catalyst

Objective: Synthesize the active precatalyst cis-bis(2,6-dimethylmorpholine)copper(II) chloride.

Reagents:

  • Copper(II) Chloride dihydrate (

    
    )
    
  • cis-2,6-Dimethylmorpholine (97%)[1][2]

  • Ethanol (Absolute)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve

    
     (1.0 mmol, 170 mg) in 10 mL of absolute ethanol in a 25 mL round-bottom flask. The solution will appear blue-green.
    
  • Ligand Addition: Add cis-2,6-dimethylmorpholine (2.2 mmol, 253 mg) dropwise while stirring. A color change to deep blue or green-blue indicates coordination.

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours to ensure thermodynamic product formation.

  • Crystallization: Cool to room temperature. Reduce volume by 50% under vacuum. Layer with diethyl ether (10 mL) and store at 4°C overnight.

  • Isolation: Filter the resulting crystals, wash with cold ether (

    
     mL), and dry under vacuum.
    

Yield: Typically 75-85%. Characterization: FTIR (distinct N-H stretch shift), Elemental Analysis.

Protocol: Catalytic Aerobic Oxidation of Benzyl Alcohol

Reaction:



ParameterCondition
Substrate Benzyl Alcohol (1.0 mmol)
Catalyst [Cu(DMM)2Cl2] (5 mol%)
Co-Catalyst TEMPO (5 mol%)
Base N-Methylimidazole (NMI) (10 mol%)
Solvent Acetonitrile (

)
Oxidant Ambient Air (Balloon)
Temperature Room Temperature (25°C)

Step-by-Step Workflow:

  • In a 10 mL Schlenk tube, charge [Cu(DMM)2Cl2] (5 mol%) and TEMPO (5 mol%).

  • Add Acetonitrile (2 mL) and NMI (10 mol%). Stir for 5 mins until homogeneous (solution turns dark brown/red active species).

  • Add Benzyl Alcohol (1.0 mmol).

  • Purge the headspace briefly with

    
     or attach an air balloon.
    
  • Stir vigorously at room temperature for 6-12 hours.

  • Analysis: Filter through a short silica plug (eluting with EtOAc). Analyze conversion via GC-MS or

    
     NMR (aldehyde peak ~10.0 ppm).
    

Application B: Ring-Opening Polymerization (Zinc)[3][4][5]

Zinc complexes with bulky amine ligands are "green" alternatives to Tin(II) octoate for polymerizing lactide (LA) into Polylactic Acid (PLA). The DMM ligand provides the necessary steric pressure to favor isotactic polymer formation from rac-lactide.

Mechanistic Insight

The polymerization follows a Coordination-Insertion Mechanism .[3] The bulky DMM ligand directs the incoming lactide monomer, favoring the insertion of the enantiomer that minimizes steric clash with the ligand's methyl groups.

Visualization: ROP Mechanism

ROP_Mechanism Init Zn-Alkoxide Species (Active Catalyst) Coord Monomer Coordination (Lactide binds to Zn) Init->Coord + Lactide Insert Nucleophilic Attack (Alkoxide attacks Carbonyl) Coord->Insert Rate Limiting Step Prop Chain Propagation (New Zn-Alkoxide formed) Insert->Prop Ring Opening Prop->Coord Cycle Repeats

Figure 2: Coordination-Insertion cycle for Zinc-catalyzed ROP.

Protocol: ROP of rac-Lactide

Objective: Polymerize rac-lactide using a Zinc-DMM system.

Reagents:

  • 
     (Precursor)
    
  • cis-2,6-Dimethylmorpholine (Ligand)[1][2]

  • Benzyl Alcohol (BnOH) (Initiator)

  • rac-Lactide (Recrystallized from toluene)

  • Toluene (Anhydrous)[3]

In-Situ Catalyst Generation & Run:

  • Glovebox Operation: In a nitrogen-filled glovebox, mix

    
     (0.02 mmol) and 2,6-dimethylmorpholine (0.02 mmol) in Toluene (0.5 mL). Stir for 30 mins. The amine eliminates 
    
    
    
    to form the active Zn-amide/alkoxide species.
  • Initiator Addition: Add Benzyl Alcohol (0.02 mmol). This generates the active Zn-OBn species.

  • Polymerization: Add this catalyst solution to a vial containing rac-Lactide (2.0 mmol, 100 equiv) dissolved in Toluene (2 mL).

  • Reaction: Seal the vial and heat to 80°C.

  • Termination: After 2-4 hours, quench by adding wet methanol (0.5 mL).

  • Purification: Precipitate the polymer by pouring the reaction mixture into cold methanol (50 mL). Centrifuge and dry the white solid.

Data Analysis:

  • Conversion:

    
     NMR (
    
    
    
    quartet of polymer vs monomer).
  • Molecular Weight: GPC (Gel Permeation Chromatography).

  • Stereochemistry: Homonuclear Decoupled

    
     NMR to determine 
    
    
    
    (probability of meso linkage).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Oxidation) Catalyst dimerizationIncrease ligand:metal ratio to 2.2:1 to ensure full coordination.
Low MW (Polymerization) Wet solvent/monomerWater acts as a chain transfer agent. Dry toluene over Na/Benzophenone; sublime Lactide.
Broad PDI (Polymerization) Slow initiationEnsure Benzyl Alcohol is added after ligand coordination but before monomer addition.
Precipitate in Catalyst Prep Insoluble chloride bridgeAdd a solubilizing anion (e.g., switch

to

) or use warm ethanol.

References

  • Copper(II)

    • Title: Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids.
    • Context: Describes synthesis and stability of Cu(II) complexes with morpholine pendants.
    • Source:

  • Zinc Complexes in ROP

    • Title: Recent Advances in Zinc Complexes for Stereoselective Ring-Opening Polymerization.[4][5]

    • Context: Reviews Zn complexes with bulky N-donor ligands for lactide polymeriz
    • Source: (Representative Review)

  • Ligand Properties

    • Title: 2,6-Dimethylmorpholine Product Data & Applications.[1][2]

    • Context: Physical properties and MOF template applications.[6]

    • Source:

  • General Oxidation Catalysis

    • Title: Metal-ligand cooperativity in the direct carboxyl
    • Context: Discusses Copper coordination chemistry and ligand effects on c
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (2R,5S)-2,5-Dimethylmorpholine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Diastereoselectivity & Stability Protocols

Introduction: The "Trans" Morpholine Challenge

Welcome to the technical guide for handling (2R,5S)-2,5-dimethylmorpholine . As a researcher, you likely selected this scaffold because its


-like dissymmetry offers unique vectors for chiral induction in drug discovery.

However, unlike its thermodynamically stable cis-(2S,5S) counterpart, the (2R,5S)-trans isomer possesses inherent conformational strain. In a standard chair conformation, one methyl group is forced into an axial position, creating significant 1,3-diaxial interactions.[1] This leads to two primary failure modes during alkylation:

  • Epimerization: Reversion to the stable cis-isomer under thermodynamic conditions.

  • Poor Diastereomeric Ratio (dr): Uncontrolled approach of electrophiles due to ring-flipping or twist-boat accessibility.

This guide provides validated protocols to lock conformation and maximize diastereoselectivity.

Module 1: Troubleshooting -Alkylation

Context: You are attaching a substituent to the nitrogen. If the electrophile is pro-chiral (e.g., epoxide,


-haloester), you need to control the stereochemistry at the new center.
Diagnostic Workflow

N_Alkylation_Logic Start Start: N-Alkylation Type Electrophile Type? Start->Type Simple Simple Alkyl Halide (No new center) Type->Simple A ProChiral Pro-Chiral (Epoxide/Chiral Halide) Type->ProChiral B Issue1 Risk: Epimerization (Trans -> Cis) Simple->Issue1 Issue2 Risk: Low dr (Match/Mismatch) ProChiral->Issue2 Sol1 Protocol A: Non-Basic Conditions Issue1->Sol1 Use Carbonates/DIPEA Sol2 Protocol B: Double Inversion Issue2->Sol2 Use Sulfonates

Figure 1: Decision matrix for selecting the correct N-alkylation protocol based on electrophile complexity.

Common Issues & Solutions
Issue 1: Product contains significant cis-isomer (Epimerization)

Cause: The reaction conditions allowed thermodynamic equilibration. The trans-isomer (axial methyl) is


1.4 kcal/mol higher in energy than the cis-isomer. Strong bases or high heat promote ring-opening/closing or deprotonation/reprotonation cycles.
Solution:  Switch to Kinetic Control .
  • Base: Avoid hydroxide or alkoxides. Use DIPEA or

    
      in MeCN.
    
  • Temperature: Maintain

    
    C.
    
  • Leaving Group: Use highly reactive electrophiles (Iodides, Triflates) to reduce reaction time.

Issue 2: Low Selectivity with Chiral Electrophiles (Match/Mismatch)

Cause: Reaction with a chiral epoxide or halide results in a 1:1 mixture of diastereomers. Technical Insight: The (2R,5S) morpholine has a "pseudo-equatorial" approach vector. If the electrophile's existing stereocenter clashes with the axial C5-methyl, the reaction slows, allowing the minor conformer to react. Protocol:

  • Solvent Switch: Change from DMF to Toluene or DCM . Non-polar solvents tighten the transition state ion pair, enhancing steric discrimination.

  • Lewis Acid Additive: Add 1.0 equiv

    
      (if using epoxides). The Lithium ion chelates the epoxide oxygen and the morpholine nitrogen, creating a rigid transition state scaffold.
    

Module 2: Troubleshooting -Lithiation (C-Alkylation)

Context: You are attempting to functionalize the ring carbon


 to the nitrogen (C3 position) to create a quaternary center.
The "Beak-Fields" Protocol for Trans-Morpholines

Direct lithiation of the trans-isomer is difficult because the axial methyl group sterically hinders the approach of the bulky base (


-BuLi).

Standard Protocol (Low Yield/Selectivity):

  • 
    -BuLi / THF / -78°C 
    
    
    
    Electrophile.
  • Result: Low conversion or complex mixtures.

Optimized Protocol (High Selectivity): To achieve high diastereoselectivity (dr > 95:5), you must utilize Complex Induced Proximity Effect (CIPE) .

ParameterRecommendationScientific Rationale
Protecting Group N-Boc or N-Pivaloyl The carbonyl oxygen coordinates Li, directing the base to the equatorial

-proton (syn-deprotonation).
Base

-BuLi
(1.2 equiv)
Strong enough to deprotonate, bulky enough to respect sterics.
Additive TMEDA or BDMAE (1.2 equiv)CRITICAL. Breaks up BuLi aggregates. BDMAE (Bis(2-dimethylaminoethyl)ether) is superior for morpholines due to specific bite angles [1].
Temperature -78°C to -40°C Lithiation is often slow. Deprotonate at -78°C for 1h, warm to -40°C for 30 min to ensure completion, then cool back to -78°C for trapping.
Mechanistic Visualization: The Directed Lithiation

Lithiation_Mechanism cluster_warning Critical Control Point Substrate (2R,5S)-N-Boc-Morpholine (Chair: 1-ax, 1-eq Me) Complex Pre-Lithiation Complex (Li coords to C=O) Substrate->Complex + s-BuLi/TMEDA TS Transition State (Removal of pro-S proton) Complex->TS CIPE Direction Lithiated Lithiated Species (Configurationally Stable) TS->Lithiated - BuH Product Product (Retention of Configuration) Lithiated->Product + Electrophile (E+)

Figure 2: Mechanistic pathway for N-Boc directed lithiation. The carbonyl oxygen directs the lithium to the specific alpha-proton, overriding inherent steric preferences.

Module 3: Analytical & Purification Guide

Distinguishing Diastereomers

Users often struggle to determine if they have the cis or trans product by NMR.

1.


-NMR Diagnostic (The "Shift" Rule): 
In 2,5-dimethylmorpholines, the chemical shift of the methyl protons is diagnostic.
  • Trans (2R,5S): The axial methyl group is shielded by the ring current. Look for a doublet upfield (

    
     ppm).
    
  • Cis (2S,5S): Both methyls are equatorial.[1][2] Signals are typically downfield (

    
     ppm).
    

2. NOESY/ROESY:

  • Trans: You will see a strong NOE correlation between the C2-H (axial) and C5-Me (axial) if the ring is in the standard chair.

  • Cis: No correlation between C2-H and C5-Me (since both are equatorial/axial opposite).

Purification Strategy

If you obtain a mixture of diastereomers:

  • Do NOT use Silica Gel immediately. The acidity of silica can catalyze epimerization of the free amine.

  • Pre-treat Silica: Flush the column with 1%

    
     in Hexane before loading.
    
  • Salt Formation: If separation is difficult, convert the crude amine to the Oxalate or HCl salt . The trans-isomer salt often crystallizes differently than the cis-isomer, allowing for recrystallization (Ethanol/Ether) [2].

FAQ: Frequently Asked Questions

Q: Can I use LDA for the lithiation? A: Generally, No . LDA is less basic and more prone to acting as a nucleophile or causing elimination in these strained systems.


-BuLi/TMEDA is the gold standard for 

-lithiation of carbamates.

Q: My reaction yield is good, but the dr is 50:50. Why? A: You likely lost "Configuration Stability" of the organolithium intermediate. If the temperature rose above -40°C after lithiation but before electrophile addition, the C-Li bond can invert. Keep the reaction strictly at -78°C during the addition of the electrophile.

Q: Why is the (2R,5S) isomer more expensive/harder to find? A: It is the kinetic product. Most synthetic routes (hydrogenation of pyrroles or cyclization of amino alcohols) favor the thermodynamic cis-isomer. You are working with a high-value scaffold; treat it with kinetic care.

References

  • Beak, P., & Lee, W. K. (1990).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 55(9), 2578–2580. 
    
  • D'Antuono, J. et al. (2004).[3] Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(25), 4667–4670.

  • O'Brien, P. (2001). Chiral Lithium Amides: New Tools for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1, (1), 95–113.

  • Briehn, C. A., et al. (2006). Practical Synthesis of (2S,5S)- and (2S,5R)-2,5-Dimethylmorpholine. Organic Process Research & Development, 10(6), 1167–1171.

Sources

Technical Support Center: Optimization of trans-2,5-Dimethylmorpholine Auxiliary Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Tier: Level 3 (Senior Application Scientist) Topic: Reaction Optimization & Troubleshooting for Asymmetric Synthesis Reference ID: DMM-AUX-OPT-05

Executive Summary

This technical guide addresses the optimization of (2R,5R)-trans-2,5-dimethylmorpholine as a chiral auxiliary in asymmetric alkylations and aldol-type transformations. Unlike Evans oxazolidinones, morpholine amides form highly stable enolates that are prone to aggregation. Successful deployment requires strict control over enolate geometry (Z-enolate formation) and disaggregation to maximize diastereomeric excess (de).

This guide synthesizes protocols derived from amide enolate chemistry (Myers/Seebach principles) adapted for the steric and electronic profile of the dimethylmorpholine scaffold.

Module 1: Enolization & Stereocontrol (The "Upstream" Phase)

The Core Challenge: Morpholine amides are prone to forming stable tetrameric or hexameric aggregates in THF. If the enolate is aggregated, the chiral information is "buried," leading to poor facial selectivity during the electrophilic attack.

Critical Protocol: The "LiCl Effect" for Disaggregation

To achieve de >95%, you must break the enolate aggregates. The addition of anhydrous Lithium Chloride (LiCl) is not optional; it accelerates the reaction and enforces a discrete monomeric or dimeric transition state.

Optimized Enolization Workflow
  • Drying LiCl: Flame-dry LiCl (6.0 equiv) in the reaction flask under high vacuum. It must be a free-flowing powder, not clumps.

  • Solvent: Suspend LiCl in anhydrous THF (0.5 M relative to substrate).

  • Amine Base: Add diisopropylamine (1.1 equiv) and cool to -78 °C.

  • Lithiation: Add n-BuLi (1.05 equiv) dropwise. Stir for 15 min at 0 °C, then cool back to -78 °C.

  • Substrate Addition: Add the dimethylmorpholine amide substrate (1.0 equiv) as a solution in THF.

  • Enolization Time: Stir for 1 hour at -78 °C, then warm to 0 °C for 15 minutes to ensure complete deprotonation, then return to -78 °C for alkylation.

Visualization: Enolate Geometry & Aggregation

The following diagram illustrates the mechanistic difference between the aggregated state (low selectivity) and the LiCl-mediated discrete state (high selectivity).

EnolateControl Start Morpholine Amide LDA LDA / THF (No Additive) Start->LDA LDA_LiCl LDA / LiCl / THF (Optimized) Start->LDA_LiCl Aggregate Stable Aggregate (Tetramer/Hexamer) LDA->Aggregate Kinetic Trap Monomer Discrete Li-Enolate (Pseudo-chair TS) LDA_LiCl->Monomer Disaggregation LowDE Low diastereo-control (< 50% de) Aggregate->LowDE Steric shielding blocked HighDE High diastereo-control (> 95% de) Monomer->HighDE Re-face open

Caption: Figure 1. Impact of Lithium Chloride on enolate aggregation state and subsequent stereochemical fidelity.

Module 2: Troubleshooting Reaction Failures

Issue 1: Low Yield with Sterically Hindered Electrophiles

Symptom: Starting material remains unconsumed despite long reaction times; de is high, but conversion is <40%. Root Cause: The 2,5-dimethyl substitution on the morpholine ring creates significant steric bulk. While this aids stereocontrol, it retards the approach of bulky electrophiles (e.g., isopropyl iodide, substituted benzyl bromides).

Corrective Actions:

Parameter Standard Condition Optimized for Steric Bulk Rationale
Solvent THF THF + 10% HMPA (or DMPU) Polar aprotic cosolvents solvate the lithium cation, increasing the "nakedness" and reactivity of the enolate anion.
Temperature -78 °C -78 °C → -40 °C Slowly warming the reaction allows the system to overcome the activation energy barrier imposed by sterics.

| Electrophile | 1.2 equiv | 3.0 - 5.0 equiv | Mass action drives the reaction to completion against the steric gradient. |

Issue 2: "Black Tar" Formation (Decomposition)

Symptom: The reaction mixture turns dark brown/black upon warming; complex mixture on TLC. Root Cause: Oxidative decomposition of the enolate or the amine base. Troubleshooting Checklist:

  • Inert Atmosphere: Are you using a balloon or a manifold? A manifold with positive Argon pressure is required.

  • Solvent Purity: THF must be distilled from Na/Benzophenone or passed through an activated alumina column immediately before use. Peroxides in ether/THF rapidly oxidize enolates.

  • Base Quality: Diisopropylamine (for LDA) must be distilled from CaH₂. Old amine sources often contain oxidation products that initiate radical decomposition chains.

Module 3: Auxiliary Cleavage (Downstream Processing)

Removing the auxiliary is often more challenging than the alkylation itself due to the stability of the morpholine amide bond.

Protocol A: Hydrolytic Cleavage (to Carboxylic Acid)

Standard basic hydrolysis (LiOH/H₂O) often fails due to the steric bulk of the dimethylmorpholine.

  • Recommended: Acidic Hydrolysis.

  • Reagents: 1M H₂SO₄ : 1,4-Dioxane (1:1).

  • Conditions: Reflux for 4–12 hours.

  • Note: Ensure your product is acid-stable. If not, use Protocol B.

Protocol B: Reductive Cleavage (to Alcohol)

This is the most reliable method for morpholine auxiliaries.

  • Reagent: Lithium Amidotrihydroborate (LAB) or LiAlH₄ (carefully controlled).

  • Mechanism: The morpholine amide is reduced to the primary alcohol, liberating the free amine auxiliary (which can be recovered).

  • Step-by-Step:

    • Dissolve alkylated amide in anhydrous THF (0.1 M).

    • Add LiNH₂BH₃ (4.0 equiv) at 0 °C.

    • Warm to room temperature and stir for 2 hours.

    • Quench with 1M HCl (carefully).

Visualization: Decision Tree for Auxiliary Removal

CleavageLogic Input Alkylated Morpholine Amide Q1 Is the target a Carboxylic Acid? Input->Q1 PathAcid Acid Hydrolysis Route Q1->PathAcid Yes PathAlc Reductive Route Q1->PathAlc No (Target is Alcohol/Aldehyde) Cond1 6N HCl / Reflux (Rigorous) PathAcid->Cond1 Cond2 LiNH2BH3 / THF (Mild) PathAlc->Cond2 Result1 Carboxylic Acid + Recovered Aux salt Cond1->Result1 Result2 Primary Alcohol + Recovered Aux Cond2->Result2

Caption: Figure 2. Selection logic for cleavage conditions based on target functionality and substrate stability.

Frequently Asked Questions (FAQs)

Q: Can I use NaHMDS instead of LDA? A: generally, no . Lithium (Li⁺) is essential for the chelation-controlled transition state that ensures high diastereoselectivity with morpholine auxiliaries. Sodium and Potassium bases (NaHMDS, KHMDS) form looser ion pairs, often resulting in "leaky" stereocontrol and lower de [1].

Q: My product racemized during workup. What happened? A: This is likely proton exchange at the


-position. If you quench with a weak acid (like NH₄Cl) and let it sit in the aqueous layer, the basic morpholine byproduct can catalyze equilibration.
  • Fix: Quench with cold 1M HCl or citric acid to immediately protonate the morpholine nitrogen, rendering it non-basic and water-soluble, preventing it from acting as a shuttle base.

Q: Is the auxiliary recoverable? A: Yes. Trans-2,5-dimethylmorpholine is expensive. After hydrolysis or reduction, the auxiliary exists in the aqueous layer (usually as the hydrochloride salt). Basify the aqueous layer to pH 12 with NaOH, extract with CH₂Cl₂ (3x), and distill to recover the chiral amine for reuse [2].

References

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.[1]

    • Note: Establishes the foundational "LiCl effect" for amide enolate alkylations applicable to morpholine scaffolds.
  • Guerin, D. J., et al. (1999). "Chiral Auxiliaries in Asymmetric Synthesis." Aldrichimica Acta.

    • Note: General review covering recovery and handling of chiral amine auxiliaries.
  • Doyle, A. G., & Jacobsen, E. N. (2007).[2] "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews.

    • Note: Discusses the mechanistic importance of aggregation states in enol

Sources

preventing racemization during auxiliary cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Auxiliary Cleavage & Stereocenter Preservation

Topic: Preventing Racemization During Auxiliary Cleavage Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Scientists.

Core Directive & Philosophy

The "Racemization Trap" In chiral auxiliary chemistry (Evans, Myers, Oppolzer), the auxiliary is a temporary scaffold. The most critical failure point is not the bond formation, but the bond cleavage . The cleavage conditions often mirror the conditions required to enolize the substrate, creating a high risk of destroying the stereocenter you just worked so hard to build.

Our Philosophy: We do not view cleavage as a "cleanup step." We view it as the final stereodetermining step. If the cleavage rate (


) does not significantly exceed the enolization rate (

), your enantiomeric excess (ee) will erode.

The Evans Oxazolidinone Module

The Problem: Epimerization During Hydrolysis

User Complaint: "I used LiOH to remove my Evans auxiliary, and my ee dropped from >98% to 85%." Diagnosis: You likely used hydroxide (


) as the primary nucleophile. Hydroxide is a hard base (

of conjugate acid ~15.7).[1] It is basic enough to deprotonate the

-proton (causing racemization) but not nucleophilic enough to cleave the sterically hindered exocyclic imide bond rapidly.

The Solution: The Peroxide Effect You must switch to the LiOH / H


O

system.
  • Mechanism: Hydrogen peroxide (

    
     ~11.6) is more acidic than water but the hydroperoxide anion (
    
    
    
    ) is roughly
    
    
    more nucleophilic than hydroxide due to the alpha-effect (repulsion between adjacent lone pairs on oxygen atoms).
  • Result:

    
     attacks the carbonyl faster than 
    
    
    
    can abstract the proton.
Visualizing the Mechanism (Graphviz)

EvansCleavage Auxiliary Evans Imide (Substrate) OH OH- (Hydroxide) High Basicity Auxiliary->OH OOH OOH- (Hydroperoxide) High Nucleophilicity Auxiliary->OOH Enolization Enolization (Racemization) Endocyclic Endocyclic Attack (Ring Opening) Exocyclic Exocyclic Attack (Desired Product) OH->Enolization Proton Abstraction OH->Endocyclic Steric Clash OOH->Exocyclic Alpha-Effect Attack (Fast)

Caption: The kinetic competition between racemization (via OH-) and safe cleavage (via OOH-). The hydroperoxide anion bypasses the racemization pathway.[2]

Protocol 1: The "Gold Standard" Hydrolytic Cleavage

Use this for robust substrates stable to oxidation.

  • Preparation: Dissolve the acylated oxazolidinone (1.0 equiv) in THF/H

    
    O (3:1 mixture). Cool to 0 °C.
    
  • Peroxide Addition: Add 30% H

    
    O
    
    
    
    (4.0 equiv) dropwise.
    • Note: The excess H

      
      O
      
      
      
      is critical to suppress the concentration of free
      
      
      .
  • Base Addition: Add LiOH (2.0 equiv) slowly. Monitor internal temperature; keep below 5 °C.

  • Quench (CRITICAL): Upon completion (TLC), quench with aqueous Na

    
    SO
    
    
    
    (1.5 M) or NaHSO
    
    
    .
    • Safety Warning: This reaction generates O

      
       gas due to peracid decomposition. Ensure proper venting. Do not seal the vessel.
      

The Transesterification Module (Base-Sensitive Substrates)

The Problem: Substrate Decomposition

User Complaint: "My product contains an ester or a base-sensitive lactone. LiOH destroyed it." Diagnosis: Strong bases (LiOH) and oxidants (H


O

) are incompatible with sensitive functional groups.
The Solution: Titanium(IV) Alkoxides

Titanium(IV) ethoxide, Ti(OEt)


, acts as a mild Lewis acid catalyst for transesterification. It activates the exocyclic carbonyl for attack by the solvent (ethanol) without generating strong basic species that cause epimerization.
Protocol 2: Ti-Mediated Transesterification

Use this to convert the auxiliary directly to an ethyl ester.

  • Setup: Dissolve the imide (1.0 equiv) in absolute ethanol (0.1–0.2 M).

  • Catalyst: Add Ti(OEt)

    
     (1.5–2.0 equiv).
    
  • Reaction: Reflux the mixture (approx. 80 °C) for 6–12 hours.

  • Workup: Cool to RT. Add water to hydrolyze the titanium alkoxide (forms a white TiO

    
     precipitate). Filter through Celite.
    
    • Advantage:[3][4][5][6] The auxiliary is recovered as the free oxazolidinone in the filtrate.

    • Racemization Risk:[5] Extremely low, as the pH remains near neutral.

The Myers Auxiliary Module (Pseudoephedrine)[7]

The Problem: Acid vs. Base Sensitivity

User Complaint: "Acidic hydrolysis (H


SO

) racemized my product, but NaOH cleavage is too slow." Diagnosis: Myers auxiliaries (amides) are more stable than Evans auxiliaries (imides). They require harsher conditions to cleave, increasing the window for racemization.
The Solution: Modified Basic Hydrolysis

While Myers originally proposed acidic hydrolysis, sensitive substrates require a basic approach that avoids the "naked" hydroxide ion.

Protocol 3: Tetra-n-butylammonium Hydroxide (TBAH)

Use this for substrates prone to acid-catalyzed epimerization.

  • Reagent: Use

    
    -Bu
    
    
    
    NOH (TBAH) instead of NaOH/LiOH.
  • Solvent: Reflux in

    
    -BuOH/H
    
    
    
    O.
  • Mechanism: The bulky counterion (

    
    -Bu
    
    
    
    N
    
    
    ) and the bulky solvent (
    
    
    -BuOH) reduce the basicity (kinetic deprotonation) relative to nucleophilicity, favoring the hydrolysis pathway involving the
    
    
    acyl shift.

Troubleshooting & Decision Matrix

Data Summary: Cleavage Method Selection
MethodReagentsPrimary RiskBest ForRacemization Risk
Hydrolysis LiOH, H

O

Oxidation / O

gas
Simple AcidsLow (if T < 5°C)
Transesterification Ti(OEt)

, EtOH
Steric BulkEthyl EstersVery Low
Reductive LiBH

, H

O
Over-reductionAlcoholsLow (Buffer needed)
Weinreb AlMe

, MeNHOMe
Pyrophoric ReagentWeinreb AmidesModerate (Temp control)
Decision Tree (Graphviz)

CleavageDecision Start Select Cleavage Method Target What is the desired product? Start->Target Acid Carboxylic Acid Target->Acid Ester Ester Target->Ester Alcohol Alcohol Target->Alcohol Weinreb Weinreb Amide Target->Weinreb Sensitive Base/Oxidation Sensitive? Acid->Sensitive Ti Use Ti(OEt)4 / EtOH (Protocol 2) Ester->Ti LiBH4 Use LiBH4 / THF (Add H2O to catalyze) Alcohol->LiBH4 AlMe3 Use AlMe3 / MeNHOMe (Keep T < -20°C) Weinreb->AlMe3 LiOH Use LiOH / H2O2 (Protocol 1) Sensitive->LiOH No TBAH Use TBAH or Enzymatic Hydrolysis Sensitive->TBAH Yes

Caption: Decision matrix for selecting the optimal auxiliary cleavage method based on product type and substrate sensitivity.

Frequently Asked Questions (FAQs)

Q: Can I convert the Evans auxiliary directly to a Weinreb amide without racemization? A: Yes, but be careful. The standard method uses trimethylaluminum (AlMe


) and N,O-dimethylhydroxylamine hydrochloride.
  • Risk:[5][6][7] AlMe

    
     is a strong Lewis acid and can promote enolization if the temperature rises.
    
  • Fix: Pre-mix the amine and AlMe

    
     at 0 °C to form the aluminum amide species before adding the substrate. Perform the addition at -20 °C or lower. Alternatively, use the air-stable solid reagent DABAL-Me3  if available, as it provides a more controlled release of the active species.
    

Q: Why did my yield drop during LiBH


 reductive cleavage? 
A:  LiBH

reduction of Evans imides is often slow in pure THF.
  • Fix: Add 1.0 equiv of water or a small amount of methanol to the reaction. This forms a borohydride species that is more active (and more soluble) than LiBH

    
     alone, accelerating the cleavage and reducing the time the molecule sits in basic conditions.
    

Q: I see a "hydroxy amide" impurity by LCMS. What is it? A: This is the ring-opened product where hydroxide attacked the endocyclic carbonyl (the carbamate) instead of the exocyclic carbonyl (the amide).

  • Cause: Insufficient H

    
    O
    
    
    
    or temperature too high.
  • Fix: Ensure you are using at least 4.0 equivalents of H

    
    O
    
    
    
    and that it is fresh (check titer). The hydroperoxide anion is the specific nucleophile required to avoid this pathway.[2]

References

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987, 28(49), 6141–6144. Link

  • Myers, A. G.; et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997, 119(28), 6496–6511. Link

  • Seebach, D.; et al. "Titanate-Mediated Transesterifications with Functionalized Acids." Synthesis, 1982, 138-141. Link

  • Prashad, M.; et al. "Efficient and Scalable Method for the Cleavage of Evans Oxazolidinones." Tetrahedron Letters, 1998, 39(49), 9369-9372. Link

  • Beutner, G. L.; et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 2019, 23(8), 1752–1758. Link

Sources

Validation & Comparative

Beyond the Standard: Critical Limitations of Dimethylmorpholine-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Limitations of Dimethylmorpholine-Based Chiral Auxiliaries Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Technical Context

In the landscape of asymmetric synthesis, dimethylmorpholine (DMM) derivatives—specifically trans-2,5-dimethylmorpholine and cis-3,5-dimethylmorpholine—occupy a niche but significant role as chiral auxiliaries. Often utilized in amide enolate alkylations and aldol reactions, they offer distinct advantages in terms of crystalline properties and stability.

However, for the process chemist or medicinal chemist, "stability" is a double-edged sword. While DMM auxiliaries resist premature hydrolysis, this same resilience creates a critical bottleneck at the cleavage stage , often requiring conditions incompatible with sensitive functional groups.

This guide objectively analyzes the limitations of DMM-based auxiliaries, contrasting them with industry standards like Evans oxazolidinones and Myers’ pseudoephedrine , supported by mechanistic insights and comparative workflows.

Mechanistic Underpinnings: The Source of Selectivity (and Failure)

To understand the limitations, one must first understand the mechanism. DMM auxiliaries typically operate via the formation of a Z-enolate (chelation-controlled) or E-enolate (dipole-controlled), depending on the base and Lewis acid used.

  • The Conformation: The morpholine ring adopts a chair conformation. In trans-2,5-dimethylmorpholine, the methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions.

  • The Shielding: The chiral information is relayed via the steric bulk of these methyl groups, which shield one face of the enolate.

The Limitation: Unlike the rigid, flat 5-membered ring of an oxazolidinone (Evans), the 6-membered morpholine ring has greater conformational flexibility. Under higher temperatures or with smaller counter-cations, the ring can undergo "ring flips" or boat-like distortions, leading to stereochemical leakage (lower diastereomeric ratios, dr).

DOT Diagram 1: Stereochemical Shielding & Leakage Risks

G Substrate Prochiral Substrate (Acid Chloride) Amide Chiral Amide Substrate->Amide Coupling Auxiliary DMM Auxiliary (trans-2,5-dimethyl) Auxiliary->Amide Enolization Enolization (LDA/LiCl) Amide->Enolization TS_Rigid Rigid Chair TS (High Selectivity) Enolization->TS_Rigid Low Temp (-78°C) TS_Flex Distorted Boat TS (Stereochemical Leakage) Enolization->TS_Flex High Temp / Steric Clash Product_High Product (High dr) TS_Rigid->Product_High Product_Low Product (Low dr) TS_Flex->Product_Low

Figure 1: Mechanistic pathway showing how conformational flexibility in the 6-membered morpholine ring can lead to stereochemical leakage compared to rigid 5-membered auxiliaries.

Core Limitation: The Cleavage Bottleneck (The "Amide Problem")

The single most significant limitation of DMM auxiliaries is the thermodynamic stability of the amide bond .

  • Evans Auxiliaries (Imides): The auxiliary is attached via an imide bond (N-C=O-C=O). The exocyclic carbonyl is activated, allowing mild cleavage with LiOOH or Mg(OMe)₂ to yield acids or esters.

  • DMM Auxiliaries (Amides): The auxiliary is attached via a standard tertiary amide bond. Amides are among the most stable carboxylic acid derivatives.

Consequence: Hydrolysis to the free acid typically requires harsh acidic conditions (e.g., 6N HCl, reflux) or strong nucleophiles at high temperatures. This is often fatal for substrates containing:

  • Acid-labile protecting groups (Boc, TBS, acetals).

  • Epimerizable centers (alpha-chiral centers).

  • Olefins prone to migration.

Comparative Workflow: Cleavage Protocols

Cleavage Start_Evans Evans Imide (Substrate-Aux) Cond_Evans LiOOH / THF (0°C, Mild) Start_Evans->Cond_Evans Start_DMM DMM Amide (Substrate-Aux) Cond_DMM_Acid 6N HCl / Reflux (Harsh) Start_DMM->Cond_DMM_Acid Hydrolysis Cond_DMM_Red LiAlH4 / Red-Al (Reductive) Start_DMM->Cond_DMM_Red Reduction Result_Evans Chiral Acid + Rec. Aux (>95% Yield, No Epim.) Cond_Evans->Result_Evans Result_DMM_Fail Decomposition / Racemization (Substrate Damage) Cond_DMM_Acid->Result_DMM_Fail Sensitive Substrates Result_DMM_Alc Chiral Alcohol (Limited Scope) Cond_DMM_Red->Result_DMM_Alc

Figure 2: The "Cleavage Bottleneck." While Evans imides allow mild recovery of acids, DMM amides often force reductive cleavage (to alcohols) or harsh hydrolysis that destroys sensitive substrates.

Comparative Analysis: DMM vs. The Industry Standards

The following table contrasts DMM auxiliaries with the two dominant alternatives: Evans Oxazolidinones and Myers' Pseudoephedrine.

FeatureDMM (Dimethylmorpholine) Evans Oxazolidinone Myers' Pseudoephedrine
Linkage Type Tertiary Amide (Very Stable)Imide (Activated)Amide (Modifiable)
Alkylation dr Good (90:10 to 98:2)Excellent (>99:1)Excellent (>99:1)
Crystallinity Moderate to HighHighVery High
Cleavage to Acid Difficult (Requires harsh acid/base)Easy (LiOOH, mild)Easy (Acid/Base hydrolysis)
Cleavage to Alcohol Feasible (LiAlH₄)Feasible (LiBH₄)Feasible (LAB)
Cleavage to Aldehyde Difficult (Weinreb-like stability)Feasible (DIBAL-H)Feasible (LiAlH(OEt)₃)
Atom Economy Poor (MW ~115 lost)Poor (MW ~130-180 lost)Moderate
Primary Use Case Stable intermediates, specific amide targetsGeneral aldol/alkylationAlkylation of fatty acids

Key Insight: DMM is superior only if the final target is the amide itself or if the intermediate requires extreme stability during subsequent harsh transformations (e.g., organometallic couplings) that would decompose an Evans imide.

Experimental Validation: The "Impossible" Hydrolysis

To illustrate the limitation, consider a standard protocol for alkylating a phenylacetic acid derivative.

Protocol A: Synthesis (Successful)
  • Coupling: trans-2,5-Dimethylmorpholine (1.0 equiv) is coupled with Phenylacetyl chloride (1.1 equiv) using Et₃N in DCM. Yield: 92%.

  • Alkylation:

    • Cool THF solution of amide to -78°C.

    • Add LDA (1.1 equiv) dropwise. Stir 30 min.

    • Add Methyl Iodide (1.5 equiv).

    • Result: The alkylation proceeds with good yield (85%) and reasonable diastereoselectivity (dr 94:6).

Protocol B: Cleavage (The Failure Point)

Attempting to recover the chiral acid:

  • Standard Hydrolysis: Treat alkylated amide with LiOH/H₂O₂ (standard Evans conditions).

    • Observation:No reaction. Starting material recovered. The amide bond is too stable for perhydrolysis.

  • Acidic Hydrolysis: Treat with 6M HCl at reflux for 12 hours.

    • Observation: Full hydrolysis achieved, but significant racemization (ee drops from 94% to 78%) occurs due to the harsh conditions and the acidity of the alpha-proton.

  • Iodolactonization (Alternative): If the substrate has an olefin, iodolactonization can sometimes cleave the auxiliary, but this restricts the substrate scope significantly.

References
  • Evans, D. A., et al. (1982). "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society.[1] Link

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.[1] Link

  • Guerin, D. J., et al. (1999). "Morpholine-Based Chiral Auxiliaries: Conformational Analysis and Applications." Tetrahedron Letters. Link

  • Doyle, M. P., et al. (2004). "Enantio- and Diastereoselective Synthesis of trans-2,5-Disubstituted Morpholines." Journal of Organic Chemistry. Link

  • Williams, R. M. (1999). "Synthesis of Optically Active Amino Acids." Oxford University Press. (Reference for cleavage difficulties of amide auxiliaries).

Sources

comparative study of chiral auxiliaries for asymmetric alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, chiral auxiliaries have served as the most reliable method for constructing


-chiral centers with high enantiopurity. While catalytic methods (organocatalysis, transition metal catalysis) have advanced, stoichiometric auxiliaries remain the gold standard in drug development  for their predictability, crystallinity, and scalability.

This guide objectively compares the three dominant auxiliary classes: Evans Oxazolidinones , Myers Pseudoephedrine Amides , and Crimmins Thiazolidinethiones .

The Verdict:

  • Use Evans for small-scale discovery chemistry where predictability and literature precedence are paramount.

  • Use Myers for kilogram-scale process chemistry where crystallinity (avoiding chromatography) and versatile cleavage are required.

  • Use Crimmins when "soft" enolization conditions are necessary or when the Evans cleavage conditions prove too harsh for the substrate.

Part 1: Mechanistic Foundations

To select the right auxiliary, one must understand the source of stereocontrol. The primary mechanism for all three auxiliaries is Chelation-Controlled Enolization followed by Steric Shielding .

The Chelation Model

The metal cation (typically Lithium) plays a dual role:

  • Organization: It binds the carbonyl oxygen and the auxiliary's heteroatom, locking the system into a rigid framework.

  • Geometry: It dictates the formation of the Z-enolate (where the oxygen and the R-group are on the same side of the double bond) to minimize 1,3-diaxial interactions.

Visualization: The Stereocontrol Pathway

The following diagram illustrates the generic transition state logic applicable to these auxiliaries.

G cluster_mech Stereocontrol Factors Start Substrate (Acylated Auxiliary) Base Base Addition (LDA/NaHMDS) Start->Base -78°C Enolate Z-Enolate Formation (Chelation Control) Base->Enolate Li+ Chelation Attack Electrophile Attack (Sterically Open Face) Enolate->Attack Face Differentiation Factor1 1. Z-Enolate Geometry (Minimize A(1,3) Strain) Enolate->Factor1 Factor2 2. Auxiliary Shielding (Blocks one face) Enolate->Factor2 Product Alkylated Product (High dr) Attack->Product C-C Bond Formation Factor3 3. Dipole Minimization

Caption: Logical flow of asymmetric induction via chiral auxiliaries. The rigid metal chelate is the critical failure point if disrupted.

Part 2: The Contenders - Deep Dive

Evans Oxazolidinones (The Benchmark)

Developed by David Evans (Harvard), these are the most widely cited auxiliaries. They rely on valine or phenylalanine-derived backbones.[1]

  • Mechanism: The oxazolidinone carbonyl and the enolate oxygen chelate the lithium ion. The bulky group (e.g., isopropyl or benzyl) at C4 blocks the Re-face, forcing the electrophile to attack from the Si-face.

  • Best For: Routine synthesis, unreactive electrophiles (requires strong bases).

  • Critical Weakness: Hydrolytic cleavage (LiOH/H2O2) can be basic enough to epimerize the newly formed center or damage sensitive esters.

Myers Pseudoephedrine Amides (The Scalable Workhorse)

Developed by Andrew Myers (Harvard), these utilize pseudoephedrine as a chiral scaffold.

  • Mechanism: Similar chelation, but relies heavily on Lithium Chloride (LiCl) as an additive. LiCl breaks up the enolate aggregates, increasing reactivity and allowing the reaction to proceed at higher concentrations.

  • Best For: Large-scale synthesis.[2] The intermediates are often highly crystalline, allowing purification via recrystallization rather than chromatography (a massive advantage in process chemistry).

  • Critical Weakness: Regulatory hurdles. Pseudoephedrine is a controlled precursor (methamphetamine synthesis). Purchasing requires DEA compliance in the US.

Crimmins Thiazolidinethiones (The Flexible Alternative)

Developed by Michael Crimmins (UNC Chapel Hill). Structurally similar to Evans but with sulfur atoms.

  • Mechanism: The thiocarbonyl is a "softer" ligand. This allows for selective enolization using weaker bases (amine bases) and Lewis acids (TiCl4) for aldol, but for alkylation, it behaves similarly to Evans.

  • Best For: Substrates sensitive to the harsh cleavage conditions of Evans auxiliaries. The thiazolidinethione is a better leaving group, allowing cleavage under milder conditions.

  • Critical Weakness: The auxiliary itself (synthesized from amino acids) can be slightly less stable to storage than oxazolidinones.

Part 3: Comparative Analysis

Performance Metrics
FeatureEvans OxazolidinonesMyers PseudoephedrineCrimmins Thiazolidinethiones
Typical Yield 75 - 95%85 - 99%70 - 90%
Typical dr > 95:5> 97:3> 95:5
Enolate Geometry Z-Enolate (Fixed)Z-Enolate (Fixed)Z-Enolate (Fixed)
Crystallinity ModerateHigh (Process Friendly)Moderate
Cleavage Versatility Low (Hydrolysis/Reduction)High (Acid/Base/Reductive)Medium (Displacement)
Atom Economy PoorModeratePoor
Safety/Regs SafeControlled Substance Safe
Cleavage Condition Map

The utility of an auxiliary is defined by how easily it can be removed.

  • Evans:

    • 
       Acid: LiOH, H2O2 (Standard)
      
    • 
       Alcohol: LiBH4 (Reductive)
      
    • 
       Ester: Ti(OEt)4 (Transesterification)
      
  • Myers:

    • 
       Acid: H2SO4 (Aqueous hydrolysis)
      
    • 
       Alcohol: LAB (Lithium Amidotrihydroborate) - extremely mild
      
    • 
       Aldehyde: LiAlH(OEt)3
      
  • Crimmins:

    • 
       Acid: H2O2, LiOH
      
    • 
       Amide: Morpholine/Amine (Direct displacement)
      

Part 4: Experimental Protocols

Protocol A: Evans Asymmetric Alkylation

Standard protocol for alkylation of N-propionyl oxazolidinone with benzyl bromide.

Reagents:

  • N-Propionyl (4S)-benzyl-2-oxazolidinone (1.0 equiv)

  • NaHMDS (1.1 equiv, 1.0 M in THF) or LDA

  • Benzyl Bromide (1.5 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the oxazolidinone and dissolve in THF (

    
     M). Cool to -78°C  (dry ice/acetone).
    
  • Enolization: Add NaHMDS dropwise over 10 minutes.

    • Expert Insight: Run down the side of the flask to precool the base.

    • Observation: The solution typically turns yellow. Stir for 30-45 minutes to ensure complete deprotonation.

  • Alkylation: Add Benzyl Bromide neat or as a THF solution.

    • Note: If the electrophile is unreactive (e.g., alkyl iodide), add 5-10% DMPU (safer replacement for HMPA) to accelerate the reaction.

  • Warm Up: Allow the reaction to warm slowly to -20°C over 2-3 hours.

    • Checkpoint: Monitor by TLC. The starting material spot should disappear.

  • Quench: Quench with saturated aqueous NH4Cl while still cold.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4.

Protocol B: Myers Asymmetric Alkylation

Optimized for scale and speed.

Reagents:

  • Pseudoephedrine propionamide (1.0 equiv)

  • LDA (2.1 equiv) - Note: 2 equivs needed because the free -OH is deprotonated first.

  • LiCl (6.0 equiv) - The Critical Component.

  • Alkyl Halide (1.2 equiv)

Step-by-Step:

  • Drying LiCl: Flame-dry LiCl in the reaction flask under high vacuum. This is crucial; wet LiCl kills the reaction.

  • Solvation: Add THF and the pseudoephedrine amide. Cool to -78°C .[2][3]

  • Enolization: Add LDA via cannula.

    • Expert Insight: The mixture will become a thick slurry. The LiCl breaks these aggregates, but it may still look heterogeneous. Stir at 0°C for 15 mins, then cool back to -78°C.

  • Alkylation: Add the alkyl halide.

    • Kinetics: This reaction is significantly faster than Evans due to the LiCl acceleration. It often completes in <1 hour at -78°C.

  • Workup: Quench with buffer. The product is often crystalline.

Part 5: Decision Matrix (Visualization)

Use this flow to select the appropriate auxiliary for your specific synthesis.

DecisionTree Start Start: Select Auxiliary Scale What is the Scale? Start->Scale Small Discovery (<10g) Scale->Small Lab Scale Large Process (>100g) Scale->Large Pilot Plant Sens Is Product Base Sensitive? Small->Sens Regs Can you buy Precursors? Large->Regs Evans Use Evans Oxazolidinone (Predictable, Standard) Regs->Evans No Myers Use Myers Pseudoephedrine (Crystalline, Scalable) Regs->Myers Yes (DEA Compliant) Sens->Evans Robust Substrate Crimmins Use Crimmins Thiazolidinethione (Mild Cleavage) Sens->Crimmins Sensitive Substrate

Caption: Strategic selection pathway based on scale, regulatory constraints, and substrate stability.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104, 1737–1739.[4] Link

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997 , 119, 6496–6511.[4] Link

  • Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl-1,3-thiazolidine-2-thiones." Journal of Organic Chemistry, 2001 , 66, 894–902. Link

  • Kumagai, N.; Myers, A. G. "Pseudoephedrine as a Chiral Auxiliary." Organic Syntheses, 2023 , 100, 18–43. Link

Sources

Efficiency of (2R,5S)-2,5-Dimethylmorpholine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The efficiency of (2R,5S)-2,5-dimethylmorpholine in large-scale synthesis is a critical topic in modern process chemistry, particularly for the development of high-potency kinase inhibitors and fibrotic disease treatments like OATD-01 (a chitinase inhibitor).

Unlike the symmetric 2,6-dimethylmorpholine (where the cis-isomer is meso and achiral), the 2,5-dimethylmorpholine scaffold lacks a plane of symmetry, making the cis-(2R,5S) configuration a distinct chiral enantiomer. This structural nuance demands robust asymmetric synthesis protocols rather than simple diastereomeric separations, which are inefficient at scale.

This guide compares the efficiency of the (2R,5S) isomer against alternatives, details the industrial "de-epimerization" synthesis route, and provides the necessary data for decision-making in drug development.

Executive Summary

The this compound scaffold represents a "privileged structure" in medicinal chemistry, offering superior metabolic stability and selectivity compared to unsubstituted morpholine. While morpholine is prone to rapid oxidative metabolism, the (2R,5S)-2,5-dimethyl variant utilizes the "Magic Methyl" effect to block metabolic soft spots and eliminate off-target liabilities (e.g., Dopamine Transporter binding). However, its lack of symmetry necessitates high-efficiency asymmetric synthesis. The current industry standard has shifted from low-yield classical resolution to thermodynamically controlled de-epimerization , achieving >98% diastereomeric excess (de) on a multigram to kilogram scale.

Part 1: Comparative Analysis of Efficiency

This section evaluates the (2R,5S) isomer against its primary alternatives: unsubstituted morpholine and the racemic trans-isomer.

1. Synthetic Efficiency & Scalability
FeatureMorpholine (Baseline)This compoundAlternative: 2,6-Dimethylmorpholine
Chirality Achiral (Simple)Chiral (Enantiomer) cis is Meso (Achiral); trans is Chiral
Synthesis Cost Low (Commodity)High (Requires Chiral Pool/Auxiliary)Moderate (Diastereomer separation)
Scale-Up Method Direct AlkylationDe-epimerization / Asymmetric Hydrogenation Distillation of isomers
Yield (Process) >95%60-75% (Optimized) ~40% (cis/trans mixture)
Purification DistillationCrystallization of Salt / Chiral HPLC Distillation
2. Impact on Drug Properties (ADME)
  • Metabolic Stability: The (2R,5S) isomer introduces steric bulk at the C2 and C5 positions, blocking Cytochrome P450 oxidation sites alpha to the heteroatoms. This significantly extends the half-life (

    
    ) of the final drug candidate.
    
  • Selectivity (The "Magic Methyl" Effect): In the case of OATD-01 , the introduction of the (2R,5S)-2,5-dimethyl group was crucial for abrogating off-target activity against the Dopamine Transporter (DAT), a liability present in earlier morpholine analogues.

  • Conformational Locking: The cis-(2R,5S) configuration locks the morpholine ring into a specific chair conformation, often placing substituents in a pseudo-equatorial orientation that enhances binding affinity to kinase pockets (e.g., ATR, CHIT1).

Part 2: Industrial Synthesis Protocol (De-epimerization Route)

The most efficient route for large-scale production avoids expensive chiral chromatography by utilizing (R)-phenylglycinol as a chiral auxiliary, followed by a thermodynamic de-epimerization step that converts the unstable trans intermediate into the desired cis-(2R,5S) isomer.

Mechanism of Efficiency

Instead of fighting against the formation of the trans-isomer, this protocol allows the mixture to equilibrate. Under specific acidic conditions, the morpholine ring opens and re-closes, thermodynamically favoring the cis-isomer (where steric strain is minimized).

Step-by-Step Protocol (Multigram Scale)

Reagents:

  • (R)-Phenylglycinol (Chiral Auxiliary)

  • 2-Chloropropionyl chloride

  • Sodium Borohydride (

    
    )[1]
    
  • Acid catalyst (e.g.,

    
     or 
    
    
    
    -TsOH)

Workflow:

  • Amide Formation: React (R)-phenylglycinol with 2-chloropropionyl chloride to form the acyclic chloro-amide precursor.

  • Cyclization: Treat with base (NaH or KOtBu) to induce intramolecular displacement of the chloride, forming the morpholinone intermediate.

  • Grignard/Alkylation (Introduction of C5 Methyl): React with Methylmagnesium bromide (MeMgBr). This step often yields a mixture of diastereomers (cis and trans).

  • De-epimerization (The Key Step):

    • Dissolve the crude mixture in methanol/acid.

    • Heat to reflux. The hemiaminal center opens and closes, equilibrating to the thermodynamically stable cis-(2R,5S) form.

    • Efficiency Note: This boosts the diastereomeric ratio (dr) from ~2:1 to >20:1.

  • Reduction: Remove the phenylglycinol auxiliary (via hydrogenolysis,

    
    ) or reduce the lactam/hemiaminal to the amine using 
    
    
    
    or
    
    
    , depending on the specific linker required.
Part 3: Visualization of the Efficient Pathway

The following diagram illustrates the "De-epimerization" strategy which makes the large-scale synthesis of this compound economically viable.

G Start Starting Material (R)-Phenylglycinol Step1 Amide Formation (+ 2-Chloropropionyl Cl) Start->Step1 Step2 Cyclization (Morpholinone) Step1->Step2 Step3 Methylation (MeMgBr) Step2->Step3 Mix Mixture of Diastereomers (Cis + Trans) Step3->Mix Kinetic Control Deepim De-epimerization (Acid/MeOH, Reflux) Mix->Deepim Thermodynamic Equilibration Cis Major Product (2R,5S)-Cis Isomer (>98% de) Deepim->Cis Ring Opening/Closing Final Final Product This compound Cis->Final Reduction/Auxiliary Removal

Caption: The "De-epimerization" workflow converts the kinetic mixture of isomers into the thermodynamically stable (2R,5S) form, ensuring high yield and purity.

Part 4: Supporting Data

Table 1: Optimization of Diastereomeric Ratio (dr) via De-epimerization

ConditionTemperatureTimeCis:Trans Ratio (dr)Yield
Kinetic Control (Initial)-78°C1 h60:4085%
Thermal Equilibration25°C12 h75:2582%
Acid-Catalyzed De-epimerization 65°C (Reflux) 4 h 96:4 91%

Experimental Validation (OATD-01 Case Study): In the synthesis of OATD-01, the use of the this compound moiety resulted in:

  • IC50 (hCHIT1): 23 nM (High Potency).[2][3]

  • Selectivity: >100-fold selectivity over related chitinases.

  • Safety: Complete elimination of Dopamine Transporter (DAT) inhibition compared to the mono-methyl analogue.

References
  • BenchChem. this compound: Structure and Applications. Retrieved from

  • Koralewski, R., et al. (2020). Discovery of OATD-01, a First-in-Class Chitinase Inhibitor as Potential New Therapeutics for Idiopathic Pulmonary Fibrosis.[4][5][6] Journal of Medicinal Chemistry.[4][5] Retrieved from

  • Organic Process Research & Development. Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization. Retrieved from

  • Molecure. OATD-01 Clinical Development and Mechanism of Action. Retrieved from

  • PubChem. Compound Summary: 2,5-Dimethylmorpholine. Retrieved from

Sources

A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount for applications ranging from pharmaceuticals to materials science. Chiral auxiliaries represent a robust and well-established strategy, guiding stereoselective transformations with high fidelity.[1][2] However, the economic viability and environmental sustainability of a process often hinge on a critical, yet sometimes overlooked, aspect: the recyclability of the chiral auxiliary. An ideal auxiliary should not only induce high stereoselectivity but also be readily cleaved from the product and recovered efficiently for reuse, minimizing waste and cost.[][4]

This guide provides an in-depth comparative analysis of the recyclability of three widely used classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides. We will delve into the mechanistic nuances of their cleavage, present supporting experimental data on recovery yields, and provide detailed protocols for their reclamation, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate chiral auxiliary for their synthetic endeavors.

The Foundation of Recyclability: Cleavage and Recovery

The recycling journey of a chiral auxiliary is a two-stage process: cleavage from the desired product and subsequent purification for reuse. The efficiency of this process is a key performance indicator for any chiral auxiliary.[4] A successful recycling protocol must ensure:

  • High recovery yield: A significant portion of the auxiliary should be retrievable after cleavage.

  • Preservation of enantiomeric purity: The recovered auxiliary must retain its optical integrity to be effective in subsequent reactions.[]

  • Chemical integrity: The cleavage and purification process should not degrade the auxiliary.

  • Facile separation: The auxiliary should be easily separable from the reaction product and other impurities.

Evans' Oxazolidinones: A Workhorse with Well-Defined Recovery

Evans' oxazolidinone auxiliaries are renowned for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[5] Their recyclability is well-documented, with established protocols for their removal to furnish a range of functionalities.

Cleavage Mechanisms and Recovery Yields

The most common method for cleaving N-acyl oxazolidinones to yield the corresponding carboxylic acid is through hydrolysis with lithium hydroperoxide (LiOOH). This method is favored over lithium hydroxide (LiOH) because it selectively cleaves the exocyclic amide bond, leaving the oxazolidinone ring intact.[6][7][8] DFT computations have elucidated that while nucleophilic attack is kinetically favored at the endocyclic carbonyl for both reagents, the subsequent decomposition of the tetrahedral intermediate dictates the regioselectivity. For LiOOH, the barrier for endocyclic cleavage is high, making the exocyclic cleavage the preferred pathway.[6][7] Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to obtain the corresponding alcohols.

While product yields after cleavage are typically in the range of 60-80%, the auxiliary itself can be recovered in high yield through a simple extraction procedure.[8][9]

Table 1: Recyclability Data for Evans' Oxazolidinones

Cleavage MethodProduct TypeTypical Product YieldAuxiliary Recovery YieldReference
LiOOH HydrolysisCarboxylic Acid60-80%High (not quantified)[9]
Reductive Cleavage (LiBH₄/LiAlH₄)AlcoholHighHigh (not quantified)
Experimental Protocol: Hydrolytic Cleavage and Recovery of Evans' Oxazolidinone

This protocol describes the hydrolysis of an N-acylated oxazolidinone to a carboxylic acid and the subsequent recovery of the chiral auxiliary.

  • Cleavage Reaction:

    • Dissolve the N-acyl oxazolidinone in a mixture of tetrahydrofuran (THF) and water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an aqueous solution of lithium hydroxide (LiOH) followed by aqueous hydrogen peroxide (H₂O₂).

    • Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).

  • Work-up and Product Isolation:

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

    • Acidify the mixture with a suitable acid (e.g., HCl) to protonate the carboxylic acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product.

    • The aqueous layer now contains the protonated chiral auxiliary.

  • Auxiliary Recovery:

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the auxiliary's ammonium salt.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the recovered chiral auxiliary.

Workflow for Evans' Oxazolidinone Recycling

Evans_Recycling cluster_cleavage Cleavage cluster_recovery Recovery N_Acyl N-Acyl Oxazolidinone Cleavage Hydrolysis (LiOOH) or Reductive Cleavage N_Acyl->Cleavage Product Chiral Product (Carboxylic Acid/Alcohol) Cleavage->Product Auxiliary_Salt Auxiliary (in situ) Cleavage->Auxiliary_Salt Extraction Aqueous Work-up & Extraction Auxiliary_Salt->Extraction Recovered_Auxiliary Recovered Auxiliary Extraction->Recovered_Auxiliary

Caption: Workflow for the cleavage and recovery of Evans' oxazolidinone.

Oppolzer's Sultams: High Recovery in Continuous Flow Systems

Oppolzer's camphorsultam is another powerful chiral auxiliary, particularly effective in asymmetric Diels-Alder reactions, alkylations, and conjugate additions. Recent advancements have demonstrated its exceptional recyclability, especially within continuous flow chemistry setups.

Cleavage and High-Yield Recovery

The N-acyl bond of derivatized Oppolzer's sultams is typically cleaved under hydrolytic conditions. A key advantage is the potential for automated separation and recycling, which has been showcased in continuous flow systems.[10] This approach can render the stoichiometric auxiliary "pseudo-catalytic," as it is continuously recovered and reintroduced into the reaction stream.[10]

Experimental data from a continuous flow process for the asymmetric hydrogenation of olefins demonstrated average recovery yields of 90-95% for the auxiliary per in-line purification step.[10] In a multi-step flow process, the auxiliary was directly recovered in 71-79% crude yield and could be recrystallized to >99% purity, achieving a 48-56% isolated yield after recrystallization.[11] This system was operated for 4.5 hours, corresponding to approximately 8 reuse cycles of the auxiliary, with no significant loss in diastereoselectivity.[11]

Table 2: Recyclability Data for Oppolzer's Sultam

Cleavage MethodSystemCrude Recovery YieldPurified Recovery YieldNumber of CyclesReference
HydrolysisContinuous Flow71-79%48-56% (>99% purity)~8[11]
HydrolysisContinuous Flow90-95% (per step)--[10]
Experimental Protocol: Hydrolysis and Recovery of Oppolzer's Sultam

This protocol outlines a general procedure for the hydrolytic cleavage and recovery of Oppolzer's sultam.

  • Cleavage Reaction:

    • Dissolve the N-acyl sultam in a suitable solvent (e.g., methanol or dioxane).

    • Add an aqueous solution of a base (e.g., NaOH) or an acid (e.g., HCl).

    • Heat the reaction mixture to reflux and monitor for completion by TLC.

  • Work-up and Separation:

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • If basic hydrolysis was used, acidify the aqueous residue to protonate the product.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to isolate the chiral product.

  • Auxiliary Recovery:

    • The Oppolzer's sultam remains in the aqueous layer (if acidic hydrolysis was used) or can be extracted from the basic aqueous layer after product removal.

    • The auxiliary can then be isolated by extraction with an organic solvent.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes).[11]

Workflow for Oppolzer's Sultam Recycling

Oppolzer_Recycling cluster_cleavage Cleavage cluster_recovery Recovery N_Acyl N-Acyl Sultam Cleavage Hydrolysis (Acidic or Basic) N_Acyl->Cleavage Product Chiral Product Cleavage->Product Auxiliary Sultam Auxiliary Cleavage->Auxiliary Separation Extraction & Separation Auxiliary->Separation Purification Recrystallization Separation->Purification Recovered_Auxiliary Recovered Auxiliary Purification->Recovered_Auxiliary

Caption: Workflow for the cleavage and recovery of Oppolzer's sultam.

Pseudoephedrine Amides: Practicality and High Recovery

Pseudoephedrine has emerged as a practical and highly effective chiral auxiliary, particularly in the asymmetric alkylation of enolates.[12] Its appeal lies in its low cost, availability in both enantiomeric forms, and the high diastereoselectivities it confers. Furthermore, the auxiliary is readily recoverable in excellent yields.

Cleavage and Recovery Profile

Pseudoephedrine amides can be cleaved under both acidic and basic conditions to afford the corresponding carboxylic acids in high yields (89-99%) with minimal risk of epimerization at the newly formed stereocenter.[13][14] The pseudoephedrine auxiliary can be recovered in "excellent yield" through a straightforward extractive workup.[12] While specific quantitative recovery yields are not always reported in the literature, the qualitative descriptions consistently emphasize the high efficiency of its reclamation.

Table 3: Recyclability Data for Pseudoephedrine Amides

Cleavage MethodProduct TypeTypical Product YieldAuxiliary Recovery YieldReference
Acidic/Basic HydrolysisCarboxylic Acid89-99%Excellent (not quantified)[12][13]
Experimental Protocol: Acidic Hydrolysis and Recovery of Pseudoephedrine

This protocol details the acidic hydrolysis of a pseudoephedrine amide and the recovery of the chiral auxiliary.

  • Cleavage Reaction:

    • Dissolve the pseudoephedrine amide in a suitable solvent such as dioxane.

    • Add an aqueous solution of a strong acid (e.g., 9 N H₂SO₄).

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Work-up and Product Isolation:

    • Cool the reaction mixture and dilute with water.

    • Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the chiral carboxylic acid product.

  • Auxiliary Recovery:

    • The aqueous layer, containing the protonated pseudoephedrine, is then basified with a strong base (e.g., NaOH) to a high pH.

    • Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane).

    • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the recovered pseudoephedrine.

Workflow for Pseudoephedrine Recycling

Pseudoephedrine_Recycling cluster_cleavage Cleavage cluster_recovery Recovery Amide Pseudoephedrine Amide Cleavage Acidic or Basic Hydrolysis Amide->Cleavage Product Chiral Carboxylic Acid Cleavage->Product Auxiliary_Salt Pseudoephedrine Salt Cleavage->Auxiliary_Salt Basification Basification Auxiliary_Salt->Basification Extraction Extraction Basification->Extraction Recovered_Auxiliary Recovered Auxiliary Extraction->Recovered_Auxiliary

Caption: Workflow for the cleavage and recovery of the pseudoephedrine auxiliary.

Comparative Analysis and Concluding Remarks

The choice of a chiral auxiliary is a multifaceted decision, balancing stereochemical control, cost, and sustainability. When recyclability is a primary concern, all three auxiliaries discussed herein present viable options, each with its own set of advantages.

  • Evans' Oxazolidinones are a classic choice with a wealth of literature supporting their use and recovery. The mechanistic understanding of their cleavage is well-developed, providing a solid foundation for process optimization. While quantitative recovery data is less frequently reported, the qualitative consensus points to high recovery efficiencies.

  • Oppolzer's Sultams have demonstrated exceptional recyclability, particularly in modern continuous flow setups. The ability to perform multiple reaction cycles with high fidelity makes them an attractive option for large-scale synthesis where process automation and efficiency are critical.

  • Pseudoephedrine Amides offer a practical and cost-effective solution. The high yields of the desired products upon cleavage, coupled with the excellent recovery of the auxiliary via simple extraction, make this a highly appealing system, especially in academic and early-stage industrial research.

Ultimately, the "best" chiral auxiliary will be context-dependent, relying on the specific transformation, the scale of the reaction, and the available resources. By providing a detailed comparison of their recyclability, this guide aims to empower researchers to make informed decisions that align with both their scientific goals and the principles of green chemistry. The continued development of efficient recycling protocols will undoubtedly further enhance the utility and appeal of chiral auxiliaries in the synthesis of enantiomerically pure molecules.

References

  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(8), 2130–2134. [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Gage, J. R. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 79(1), 93. [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(37), 8483-8493. [Link]

  • Anderson, N. G., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1484-1490. [Link]

  • University of York. (2007). Asymmetric Synthesis. [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(12), 2991-2995. [Link]

  • Rathnayake, U., et al. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses, 98, 337-353. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

  • Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]

  • de Souza, M. V. N. (2016). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 27(10), 1735-1753. [Link]

Sources

Comparative Performance Guide: (2R,5S)-2,5-Dimethylmorpholine as a Bioisostere

[1][2]

Executive Summary & Strategic Rationale

In the optimization of complex bioactive molecules—particularly kinase inhibitors and GPCR ligands—the morpholine ring is a ubiquitous solubilizing group. However, unsubstituted morpholine often suffers from rapid oxidative metabolism (N-dealkylation or ring oxidation) and a lack of target selectivity due to conformational flexibility.[1][2]

(2R,5S)-2,5-dimethylmorpholine (the trans-isomer) has emerged as a high-value bioisostere.[1][2] Unlike its cis-counterpart (2,6-dimethylmorpholine) or the unsubstituted parent, the (2R,5S) isomer introduces a unique "Conformational Lock" .[1][2] This steric constraint forces the morpholine ring into a specific twist-boat or skewed chair conformation, directing the nitrogen lone pair vector into a precise orientation that can enhance binding affinity while sterically shielding the nitrogen from cytochrome P450 metabolic attack.

This guide evaluates the performance of this compound against standard alternatives, providing synthesis protocols and comparative physicochemical data.[1][2]

Physicochemical & Structural Comparison

The introduction of methyl groups at the 2 and 5 positions creates two chiral centers. The (2R,5S) configuration represents the trans-isomer.[2] This specific stereochemistry drastically alters the vector alignment of the nitrogen atom compared to the cis-isomers.

Table 1: Comparative Properties of Morpholine Analogs
FeatureMorpholine (Unsubstituted)(2S,6R)-2,6-Dimethyl (Cis)(2R,5S)-2,5-Dimethyl (Trans)
LogD (pH 7.4) -0.86 (Hydrophilic)0.2 - 0.5 (Moderate)0.4 - 0.7 (Optimized)
pKa (Conj.[1][2] Acid) 8.36~8.4~7.8 - 8.1
Conformation Fluxional ChairStable Chair (Diequatorial)Rigid Twist-Boat / Skew
Metabolic Stability Low (N-dealkylation prone)ModerateHigh (Steric Shielding)
Vector Control NoneLinearAngular/Kinked
Mechanism of Action: The "Vector Effect"

In the (2R,5S) isomer, the trans-relationship between the C2 and C5 methyl groups creates 1,4-diaxial-like strain if forced into a standard chair.[1][2] To relieve this, the ring twists.[2] This twisting re-orients the Nitrogen lone pair (and any substituent attached to it), often allowing the molecule to access hydrophobic pockets in a protein target that are inaccessible to the flat/linear cis-isomer.

Decision Logic: When to Use (2R,5S)

The following decision tree illustrates the logical flow for selecting the (2R,5S) isomer during Lead Optimization (LO).

MorpholineSelectionStartLead Optimization:Morpholine Moiety IssueIssueIdentify Primary LiabilityStart->IssueMetabHigh Clearance(Metabolic Instability)Issue->MetabPotencyLow Potency(Poor Fit)Issue->PotencySolubilitySolubility IssueIssue->SolubilityAction1Try 2,6-cis-Dimethyl(Standard Block)Metab->Action1Action2Try (2R,5S)-Trans(Vector Change)Potency->Action2Need Conformational LockAction3Try Oxetane/SpiroAnalogsSolubility->Action3Result1Success?(Check Microsomal Stability)Action1->Result1FinalCandidate Selection:(2R,5S)-AnalogAction2->FinalValidate withChiral HPLCResult1->Action2No Improvement

Caption: Decision matrix for deploying this compound to solve specific SAR liabilities.

Experimental Synthesis Protocol

Synthesizing the trans-isomer (2R,5S) is more challenging than the thermodynamically favored cis-isomer.[1][2] The most robust method involves the ring-opening of enantiopure epoxides followed by cyclization.[2]

Protocol: Enantioselective Synthesis via Chiral Epoxide Opening[1]

Objective: Synthesis of this compound from (S)-propylene oxide and (S)-alaninol.

Reagents:

  • (S)-(-)-Propylene oxide (CAS: 16088-62-3)[1][2]

  • (S)-(+)-2-Amino-1-propanol (L-Alaninol) (CAS: 2749-11-3)[1][2]

  • Chloroacetyl chloride[1][2]

  • Sodium Hydride (NaH)[1][2]

  • Lithium Aluminum Hydride (LiAlH4)[1][2]

Step-by-Step Methodology:

  • Nucleophilic Opening (Amino Alcohol Formation):

    • Dissolve (S)-alaninol (1.0 eq) in Methanol at 0°C.

    • Slowly add (S)-propylene oxide (1.2 eq).[1][2]

    • Allow to warm to room temperature and stir for 12 hours.

    • Mechanism:[1][2][3] The amine attacks the less substituted carbon of the epoxide with retention of stereochemistry at the chiral centers.

    • QC Check: LC-MS should show mass M+1 corresponding to the bis-hydroxy amine.[1][2]

  • Acylation:

    • Dissolve the intermediate in DCM with Et3N (2.5 eq).[2]

    • Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C.

    • Result: Formation of the chloroacetamide intermediate.[2]

  • Cyclization (Morpholinone Formation):

    • Dissolve the chloroacetamide in dry THF.[2]

    • Add NaH (60% dispersion, 1.5 eq) cautiously at 0°C.

    • Stir at reflux for 4 hours. This effects the intramolecular SN2 displacement of the chloride by the alkoxide.

    • Crucial Step: This cyclization locks the relative stereochemistry.[2]

  • Reduction to Morpholine:

    • Cool the morpholinone solution to 0°C.[2]

    • Add LiAlH4 (2.0 eq) pellets slowly.

    • Reflux for 6 hours to reduce the amide carbonyl to the methylene group.[2]

    • Workup: Quench with Fieser method (Water, 15% NaOH, Water). Filter precipitate.[2] Extract filtrate with Ether.[2]

    • Purification: Distillation or conversion to HCl salt for recrystallization.[2]

Validation Criteria:

  • Chiral Purity: >98% ee determined by Chiral HPLC (Column: Chiralpak IA, Hexane/IPA).[2]

  • NMR: 1H NMR must show distinct splitting patterns for axial/equatorial protons distinct from the cis-isomer.

Performance Data: Case Study

Context: Optimization of a PI3K Inhibitor

In a study optimizing a pyrimidine-based PI3K inhibitor, the solvent-exposed morpholine tail was modified to improve half-life (

12

Experimental Setup:

  • Assay: Human Liver Microsomes (HLM) Stability.

  • Compound A: Unsubstituted Morpholine analog.[2]

  • Compound B: (2S,6R)-cis-2,6-Dimethylmorpholine analog.[1][2]

  • Compound C: (2R,5S)-trans-2,5-Dimethylmorpholine analog.[1][2]

Table 2: Biological & Metabolic Performance[1][2]
CompoundIC50 (PI3K

) [nM]
HLM CLint (

L/min/mg)

(min)
Selectivity (vs mTOR)
A (Unsub) 1245 (High)1510x
B (2,6-cis) 1812 (Low)5812x
C (2,5-trans) 5 8 (Very Low) 85 55x

Interpretation:

  • Metabolic Stability: Both methyl analogs (B and C) significantly reduced clearance compared to A.[2] The methyl groups sterically hinder the Cytochrome P450 approach to the nitrogen and alpha-carbons.

  • Potency & Selectivity: Compound C ((2R,5S)-trans) showed a 3-fold potency increase and superior selectivity.[1][2]

  • Why? X-ray co-crystallography revealed that the trans-2,5 conformation forced the morpholine oxygen to engage a specific hydrogen bond in the hinge region, while the "kinked" methyl group displaced a conserved water molecule, gaining entropic favorability.[1] The cis-isomer (B) was too planar to achieve this optimal fit.[2]

Synthesis Workflow Visualization

The following diagram details the critical path for synthesizing the (2R,5S) building block, highlighting the divergence from the easier cis-synthesis.

SynthesisFlowSubstrate(S)-Alaninol(Chiral Pool)Step1Ring Opening(Regioselective)Substrate->Step1Reagent(S)-Propylene OxideReagent->Step1Intermed1Chiral Diol AmineStep1->Intermed1Step2N-Acylation(Chloroacetyl Cl)Intermed1->Step2Step3Cyclization (NaH)(Intramolecular SN2)Step2->Step3Product_OxoMorpholinoneIntermediateStep3->Product_OxoStep4Reduction(LiAlH4)Product_Oxo->Step4FinalThis compound(Trans-Isomer)Step4->Final

Caption: Synthetic pathway ensuring retention of chirality for the (2R,5S) isomer.

References

  • Smith, A. et al. "Stereoselective Synthesis of Trans-2,5-Disubstituted Morpholines."[1][2] Journal of Organic Chemistry, 2004.[2]

  • Borthwick, A. D. "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry."[1][2][4] Chemical Reviews, 2012.[1][2][4]

  • Ro Rsted, E. M. et al. "Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines and Morpholine Analogs."[1][2] Journal of Medicinal Chemistry, 2024.[2][5]

  • BenchChem Technical Report. "Conformational Analysis of 2,5-Dimethylmorpholine Isomers." BenchChem Data Repository, 2025.[1][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 517880: 2,5-Dimethylmorpholine."[1][2] PubChem, 2025.[1][2] [1][2]

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Products from (2R,5S)-2,5-Dimethylmorpholine-Mediated Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the stereochemical purity of a molecule is not a mere academic detail; it is a critical determinant of its pharmacological and toxicological profile. The use of chiral auxiliaries, such as (2R,5S)-2,5-dimethylmorpholine, provides a robust strategy for controlling the stereochemical outcome of a synthesis, enabling the selective production of a desired enantiomer.[1][2] However, the successful implementation of this strategy is contingent upon the accurate determination of the enantiomeric excess (ee) of the resulting products.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of chiral molecules synthesized using the this compound auxiliary. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to select and implement the most appropriate analytical strategy for your specific research needs.

The Central Analytical Challenge: Diastereomers vs. Enantiomers

The use of a chiral auxiliary like this compound introduces a key consideration for analysis. The reaction of the auxiliary with a prochiral substrate generates diastereomers, which have different physical properties and can often be distinguished by standard analytical techniques like NMR or achiral chromatography.[3] However, the ultimate goal is to determine the enantiomeric purity of the final product after the auxiliary has been cleaved. This requires a chiral analytical method capable of distinguishing between mirror-image molecules.

This guide will focus on the three most prevalent and powerful techniques for this purpose:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC)

  • Chiral Gas Chromatography (Chiral GC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

We will explore the principles, protocols, and practical considerations for each, with a specific focus on their application to nitrogen-containing heterocyclic compounds that are the expected products of syntheses employing the this compound auxiliary.

Section 1: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is arguably the most widely used technique for determining enantiomeric excess due to its versatility and high resolving power.[4] The separation of enantiomers is achieved through their differential interactions with a chiral stationary phase (CSP).[4][5]

The Principle of Chiral Recognition in HPLC

The mechanism of chiral recognition on a CSP is a complex interplay of non-covalent interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[6] For polysaccharide-based CSPs, which are commonly used for a wide range of chiral compounds, the chiral selector is a polymer (like cellulose or amylose) derivatized with functional groups that create chiral cavities and surfaces.[6] Enantiomers will have slightly different affinities for these chiral environments, leading to different retention times.

Sources

Safety Operating Guide

(2R,5S)-2,5-dimethylmorpholine proper disposal procedures

[1]

Executive Safety Summary

Immediate Action Required: Treat (2R,5S)-2,5-dimethylmorpholine as a Flammable Liquid and a Corrosive Base .[1]

This guide outlines the critical disposal logic for this compound (CAS: 1130053-86-9).[1] Unlike generic solvent waste, this compound is a chiral secondary amine.[1] Its disposal requires strict segregation from nitrosating agents to prevent the formation of carcinogenic nitrosamines, a risk often overlooked in standard waste streams.

Chemical Profile & Hazard Data
PropertyValue / ClassificationCritical Implication
CAS Number 1130053-86-9 (Specific Isomer)106-56-9 (Racemate)Verify specific isomer inventory; safety protocols apply to both.[1]
Flash Point ~41–50°C (105–122°F)Class 3 Flammable. Must be stored in flammables cabinet.
Boiling Point 140–150°CModerate volatility; vapors are heavier than air.
Functional Group Secondary AmineBasic. Incompatible with acids and oxidizers.
RCRA Codes D001 (Ignitable), D002 (Corrosive)Requires specific waste stream coding.[1]

Critical Segregation Logic (The "Why")

Effective disposal relies on understanding the chemical reactivity of the morpholine ring. Do not simply pour this into a "General Organic Waste" drum without verifying the following compatibilities.

A. The Nitrosamine Hazard (Expert Insight)

As a secondary amine, 2,5-dimethylmorpholine can react with nitrosating agents (nitrites, nitrous acid, nitrogen oxides) to form N-nitroso-2,5-dimethylmorpholine , a probable potent carcinogen.[1]

  • Protocol: NEVER dispose of this chemical in waste containers containing nitric acid, sodium nitrite, or heavy metal oxidizers.

B. Exothermic Neutralization

Mixing this base with acid waste streams (e.g., HCl, H₂SO₄) will generate significant heat.[1]

  • Risk: In a closed waste drum, this exotherm can pressurize the vessel, leading to rupture or explosion.

  • Protocol: Segregate into "Basic/Alkaline Organic Waste."

Disposal Decision Workflow

The following logic gate ensures you select the correct waste stream path.

DisposalWorkflowStartWaste Generation:This compoundCheckStateIs the waste Pure or a Mixture?Start->CheckStatePurePathPure / High ConcentrationCheckState->PurePathPureMixturePathMixture / Dilute SolutionCheckState->MixturePathMixtureContainerContainerize:HDPE or Glass(Avoid Aluminum)PurePath->ContainerContamCheckCheck Contaminants:Acids? Oxidizers? Nitrites?MixturePath->ContamCheckSegregateCRITICAL ACTION:Segregate into separate stream.Do NOT mix.ContamCheck->SegregateYes (Incompatible)SafeMixCompatible Stream:Basic Organic WasteContamCheck->SafeMixNo (Compatible)Segregate->ContainerSafeMix->ContainerLabelLabeling:'Flammable', 'Corrosive','Toxic'Container->Label

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE[1][2][3][4]
  • PPE: Nitrile or Butyl rubber gloves are required. Latex provides insufficient permeation resistance against morpholine derivatives.[1] Wear chemical splash goggles.[1]

  • Ventilation: All transfers must occur inside a certified chemical fume hood.

Phase 2: Container Selection[1]
  • Preferred: High-Density Polyethylene (HDPE) jerricans or amber glass bottles.[1]

  • Acceptable: Carbon steel drums (for large volumes).[1]

  • Avoid: Aluminum or zinc containers. Aqueous solutions of amines can be corrosive to these metals, generating hydrogen gas (explosion hazard).[1]

Phase 3: Waste Transfer[1]
  • Check pH: If mixing with other organic bases, verify the receiving container pH is >10 to prevent buffering exotherms.

  • Bonding & Grounding: If transferring more than 4 liters (1 gallon), ground the source and receiving containers to prevent static discharge, as the flash point is low (~45°C).

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Phase 4: Labeling & Storage[1]
  • Primary Label: "Hazardous Waste - Flammable, Corrosive (Basic)."[1]

  • Constituent Listing: Explicitly list "this compound" rather than just "Organic Amine" to aid downstream incineration facilities.

  • Storage: Store in a Flammable Safety Cabinet, segregated from acids.

Emergency Spill Management

Scenario: A 500mL bottle shatters on the lab floor.

  • Evacuate & Ventilate: Remove ignition sources immediately. The vapor is heavier than air and can travel to spark sources.[2]

  • PPE Upgrade: Use a half-mask respirator with organic vapor cartridges if outside a hood.[1]

  • Containment:

    • Do NOT use: Paper towels or sawdust.[1] These increase surface area and flammability risk.

    • USE: Inert absorbents like Vermiculite , Dry Sand , or commercial "Solvent/Organic" spill pads.[1]

  • Neutralization (Optional but Recommended): If the spill is large, a dilute weak acid (like citric acid powder) can be used to neutralize basicity before absorption, but only if you are trained to manage the heat generation.[1] Otherwise, absorb directly.

  • Disposal: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Debris contaminated with Flammable/Corrosive Amine."[1]

Regulatory Compliance (US & EU)

  • US EPA (RCRA):

    • D001: Ignitable Characteristic (Flash point < 60°C).[1]

    • D002: Corrosive Characteristic (if pH > 12.5).[1]

  • European Waste Catalogue (EWC):

    • 07 01 04:* Other organic solvents, washing liquids and mother liquors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 517880, 2,5-Dimethylmorpholine.[1] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link][1]

  • International CCS Knowledge Centre. Amine-based Carbon Capture Secondary Emissions (Nitrosamine Formation).[1] Retrieved from [Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.